Product packaging for Sodium 3-nitrobenzoate(Cat. No.:CAS No. 827-95-2)

Sodium 3-nitrobenzoate

Cat. No.: B1218478
CAS No.: 827-95-2
M. Wt: 190.11 g/mol
InChI Key: NAYNAVYGCVWYIT-UHFFFAOYSA-N
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Description

Sodium 3-nitrobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C7H5NNaO4 and its molecular weight is 190.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NNaO4 B1218478 Sodium 3-nitrobenzoate CAS No. 827-95-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

827-95-2

Molecular Formula

C7H5NNaO4

Molecular Weight

190.11 g/mol

IUPAC Name

sodium;3-nitrobenzoate

InChI

InChI=1S/C7H5NO4.Na/c9-7(10)5-2-1-3-6(4-5)8(11)12;/h1-4H,(H,9,10);

InChI Key

NAYNAVYGCVWYIT-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O.[Na]

Other CAS No.

827-95-2

physical_description

DryPowde

Pictograms

Flammable; Irritant

Related CAS

121-92-6 (Parent)

Synonyms

3-nitrobenzoic acid
3-nitrobenzoic acid, sodium salt
meta-nitrobenzoate

Origin of Product

United States

Foundational & Exploratory

synthesis of sodium 3-nitrobenzoate from 3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis of Sodium 3-Nitrobenzoate from 3-Nitrobenzoic Acid.

This technical guide provides a comprehensive overview of the synthesis of this compound from 3-nitrobenzoic acid. The primary method involves a straightforward acid-base neutralization reaction, which is detailed herein. This guide includes key chemical and physical properties, experimental protocols, and a logical workflow for the synthesis process, aimed at professionals in research, development, and pharmaceutical sciences.

Introduction

This compound (CAS No. 827-95-2) is a valuable organic intermediate in the synthesis of various pharmaceuticals, dyes, and other fine chemicals.[1][2] Its synthesis from 3-nitrobenzoic acid is a fundamental chemical transformation that is both efficient and scalable. This document outlines the necessary data and procedures to perform this synthesis effectively and safely.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is presented in Table 1. This data is crucial for handling, reaction setup, and product characterization.

Table 1: Physicochemical Data [3][4]

Property3-Nitrobenzoic AcidThis compound
CAS Number 121-92-6827-95-2
Molecular Formula C₇H₅NO₄C₇H₄NNaO₄
Molecular Weight 167.12 g/mol 189.10 g/mol [5]
Appearance Off-white to yellowish crystalline solidWhite to pale yellow or pale brown powder/solid[6]
Melting Point 140-142 °C>300 °C
Solubility in Water Slightly solubleSoluble[3]

Synthesis of this compound

The synthesis of this compound is achieved through the neutralization of 3-nitrobenzoic acid with a suitable sodium base, such as sodium hydroxide or sodium bicarbonate. The reaction is typically carried out in an aqueous medium.

Reaction Scheme

The general chemical equation for the neutralization reaction is as follows:

C₇H₅NO₄ + NaOH → C₇H₄NNaO₄ + H₂O

Experimental Protocols

Two detailed experimental protocols are provided below, using sodium hydroxide and sodium bicarbonate as the base, respectively.

Protocol 1: Neutralization with Sodium Hydroxide

This protocol is based on the in-situ formation of the sodium salt as described in purification procedures for 3-nitrobenzoic acid.[7]

Materials:

  • 3-Nitrobenzoic acid

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol (for crystallization, optional)

Equipment:

  • Reaction flask

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

  • Rotary evaporator or heating mantle with distillation setup

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a reaction flask, dissolve a known quantity of 3-nitrobenzoic acid in a sufficient volume of deionized water with stirring. Gentle heating may be applied to aid dissolution.

  • Slowly add a stoichiometric amount of a standard solution of sodium hydroxide (e.g., 1 M NaOH) to the 3-nitrobenzoic acid solution.

  • Monitor the pH of the reaction mixture. Continue adding the base dropwise until a neutral pH (approximately 7.0) is achieved.

  • The resulting aqueous solution contains dissolved this compound.

  • To isolate the solid product, the water can be removed under reduced pressure using a rotary evaporator.

  • The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, if necessary.

  • The purified crystals are then collected by vacuum filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven.

Protocol 2: Neutralization with Sodium Bicarbonate

Materials:

  • 3-Nitrobenzoic acid

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethanol (for crystallization, optional)

Equipment:

  • Reaction flask or beaker

  • Magnetic stirrer and stir bar

  • Heating plate (optional)

  • Rotary evaporator or crystallization dish

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve a measured amount of 3-nitrobenzoic acid in deionized water in a beaker.

  • Gradually add a stoichiometric equivalent of sodium bicarbonate to the solution with constant stirring. Effervescence (release of CO₂) will be observed.

  • Continue the addition of sodium bicarbonate until the effervescence ceases, indicating the completion of the neutralization reaction.

  • The aqueous solution of this compound is then filtered to remove any unreacted starting material or impurities.

  • The clear filtrate is concentrated by evaporating the water on a heating plate or using a rotary evaporator to induce crystallization.

  • The precipitated solid is collected by vacuum filtration and washed with a minimal amount of cold deionized water.

  • The product is then dried under vacuum to yield pure this compound.

Quantitative Data

The yield and purity of the synthesized this compound are critical parameters for evaluating the success of the synthesis.

Table 2: Expected Quantitative Data

ParameterExpected ValueMethod of Analysis
Theoretical Yield Dependent on starting material quantityCalculation
Actual Yield Typically >95% for neutralization reactionsGravimetric
Purity ≥95%[5]HPLC[5], NMR
Water Content May contain up to ca 10% water[6]Karl Fischer Titration[6]

Visualization of the Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-Nitrobenzoic_Acid 3-Nitrobenzoic Acid Dissolution Dissolution in Water 3-Nitrobenzoic_Acid->Dissolution Sodium_Base Sodium Hydroxide or Sodium Bicarbonate Neutralization Neutralization Reaction Sodium_Base->Neutralization Dissolution->Neutralization Isolation Isolation (Evaporation/Crystallization) Neutralization->Isolation Purification Purification (Recrystallization) Isolation->Purification Drying Drying Purification->Drying Sodium_3-Nitrobenzoate This compound Drying->Sodium_3-Nitrobenzoate

Caption: Logical workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3-nitrobenzoic acid is a robust and high-yielding process based on the principles of acid-base chemistry. The provided protocols and data serve as a comprehensive guide for the successful preparation and isolation of this important chemical intermediate. Adherence to standard laboratory safety procedures is essential when handling the involved reagents. Further characterization of the final product by spectroscopic methods such as NMR and IR is recommended to confirm its identity and purity.

References

A Comprehensive Guide to the Laboratory Synthesis of Sodium 3-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the laboratory preparation of sodium 3-nitrobenzoate, a significant organic intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals.[1][2] The synthesis is presented as a two-stage process: the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by the saponification of the ester to 3-nitrobenzoic acid, and its subsequent neutralization to the final sodium salt. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Synthesis Overview

The preparation of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the electrophilic aromatic substitution (nitration) of methyl benzoate to yield methyl 3-nitrobenzoate.[3] The ester group is a meta-directing deactivator, which favors the formation of the 3-nitro isomer.[4] The second step is the hydrolysis (saponification) of the methyl 3-nitrobenzoate intermediate to 3-nitrobenzoic acid, followed by an acid-base neutralization to produce the desired this compound.[5][6]

Synthesis_Workflow cluster_0 Stage 1: Nitration cluster_1 Stage 2: Saponification & Neutralization Methyl Benzoate Methyl Benzoate Nitration Reaction Nitration Reaction Methyl Benzoate->Nitration Reaction Nitrating Mixture Nitrating Mixture Nitrating Mixture->Nitration Reaction Methyl 3-Nitrobenzoate Methyl 3-Nitrobenzoate Nitration Reaction->Methyl 3-Nitrobenzoate Saponification Saponification Methyl 3-Nitrobenzoate->Saponification Sodium Hydroxide (aq) Sodium Hydroxide (aq) Sodium Hydroxide (aq)->Saponification Neutralization Neutralization Sodium Hydroxide (aq)->Neutralization 3-Nitrobenzoic Acid 3-Nitrobenzoic Acid Saponification->3-Nitrobenzoic Acid Acidification 3-Nitrobenzoic Acid->Neutralization This compound This compound Neutralization->this compound

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Safety Precautions: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents.[3] All procedures involving these acids must be conducted in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ethanol is flammable and should be heated using a hot plate, not an open flame.[3]

Stage 1: Preparation of Methyl 3-Nitrobenzoate

This procedure is adapted from established methods for the nitration of methyl benzoate.[3][7][8]

Methodology:

  • In a 50 cm³ conical flask, place 2.0 g of methyl benzoate.

  • While swirling, slowly add 4.0 cm³ of concentrated sulfuric acid to the methyl benzoate.[7] Cool this mixture in an ice-water bath.

  • In a separate test tube, prepare the nitrating mixture by carefully adding 1.5 cm³ of concentrated nitric acid to 1.5 cm³ of concentrated sulfuric acid.[3] Cool this mixture in the ice-water bath.

  • Using a dropping pipette, add the nitrating mixture to the cooled methyl benzoate solution very slowly, over approximately 15 minutes.[3] Ensure the reaction temperature is maintained below 6 °C throughout the addition.[3][9]

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes.[3][7]

  • Pour the reaction mixture onto approximately 20 g of crushed ice in a beaker, stirring continuously.[7] A solid precipitate of methyl 3-nitrobenzoate will form.

  • Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of ice-cold water.[7]

  • Purify the crude product by recrystallization. Transfer the solid to a conical flask and add a minimal amount of hot ethanol to dissolve it.[7][10] If the solid appears oily, a water-ethanol mixture can be used.[7]

  • Allow the solution to cool to room temperature, then place it in an ice-water bath to facilitate crystal formation.[7]

  • Collect the purified crystals by vacuum filtration and allow them to dry. The expected melting point of methyl 3-nitrobenzoate is 78 °C.[3]

Quantitative Data for Stage 1:

Reactant/ProductMolecular Weight ( g/mol )QuantityMoles (approx.)
Methyl Benzoate136.152.0 g0.0147
Conc. H₂SO₄98.084.0 cm³ + 1.5 cm³-
Conc. HNO₃63.011.5 cm³-
Methyl 3-Nitrobenzoate181.15Theoretical Yield: 2.66 g0.0147
Stage 2: Preparation of this compound

This stage involves the saponification of methyl 3-nitrobenzoate to 3-nitrobenzoic acid, followed by neutralization.[5][11]

Saponification_Mechanism Methyl_3_Nitrobenzoate Methyl 3-Nitrobenzoate Tetrahedral_Intermediate Tetrahedral Intermediate Methyl_3_Nitrobenzoate->Tetrahedral_Intermediate + OH⁻ Hydroxide_Ion OH⁻ (from NaOH) Hydroxide_Ion->Tetrahedral_Intermediate 3_Nitrobenzoate_Anion 3-Nitrobenzoate Anion Tetrahedral_Intermediate->3_Nitrobenzoate_Anion - CH₃OH Methanol Methanol Tetrahedral_Intermediate->Methanol 3_Nitrobenzoic_Acid 3-Nitrobenzoic Acid 3_Nitrobenzoate_Anion->3_Nitrobenzoic_Acid + H⁺ (Acidification) Sodium_3_Nitrobenzoate This compound 3_Nitrobenzoic_Acid->Sodium_3_Nitrobenzoate + NaOH

Caption: Key steps in the saponification and neutralization process.

Methodology:

  • Place the prepared methyl 3-nitrobenzoate in a round-bottomed flask. For every 1 gram of the ester, add a solution of 0.7 g of sodium hydroxide dissolved in 2 mL of water.[5]

  • Heat the mixture under reflux using a steam bath or heating mantle until the ester has completely dissolved and the solution becomes clear.[11] This indicates the completion of saponification. Continue heating for an additional 5-10 minutes.[5][11]

  • Cool the reaction mixture and dilute it with an equal volume of water.[11]

  • To precipitate the 3-nitrobenzoic acid, pour the solution of its sodium salt into a beaker containing a slight excess of concentrated hydrochloric acid, while stirring.[5][11] It is crucial to add the salt solution to the acid to prevent the formation of a less soluble acid salt.[11]

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the 3-nitrobenzoic acid crystals by vacuum filtration and wash with cold water.

  • To prepare the final product, dissolve the 3-nitrobenzoic acid in a minimal amount of warm water and neutralize the solution by adding a stoichiometric amount of sodium hydroxide solution. The reaction between a carboxylic acid and sodium hydroxide is a straightforward acid-base neutralization.[6][12]

  • The resulting solution of this compound can be used directly or evaporated to dryness to obtain the solid salt.

Quantitative Data for Stage 2 (based on 1g of ester):

Reactant/ProductMolecular Weight ( g/mol )QuantityMoles (approx.)
Methyl 3-Nitrobenzoate181.151.0 g0.0055
Sodium Hydroxide (Saponification)40.000.7 g0.0175
3-Nitrobenzoic Acid167.12Theoretical Yield: 0.92 g0.0055
This compound189.10Theoretical Yield: 1.04 g0.0055

Characterization

The identity and purity of the intermediate and final products can be assessed using various analytical techniques:

  • Melting Point Analysis: The melting point of pure methyl 3-nitrobenzoate is 78 °C.[3] Pure 3-nitrobenzoic acid melts at 140-141 °C.[11] A sharp melting point close to the literature value indicates high purity.

  • Infrared (IR) Spectroscopy: For methyl 3-nitrobenzoate, characteristic peaks include a strong C=O stretch around 1725 cm⁻¹, NO₂ stretches at 1530 and 1350 cm⁻¹, and a C-O stretch around 1280 cm⁻¹.[8] For 3-nitrobenzoic acid, the C=O stretch will be present, and a broad O-H stretch from the carboxylic acid group will appear. For this compound, the broad O-H stretch will disappear, and the carboxylate C=O stretch will shift.

  • Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and assess the purity of the isolated products.[8]

Discussion

The synthesis of 3-nitrobenzoic acid via the nitration of methyl benzoate followed by hydrolysis is generally preferred over the direct nitration of benzoic acid.[11] This is because direct nitration produces a mixture of ortho, meta, and para isomers, with the meta isomer being the major product, but separation from the byproducts can be challenging.[4][11] The esterification of benzoic acid first, followed by nitration, provides a more regioselective route to the meta-substituted product.

The saponification of the ester is a critical step. Using a sufficiently concentrated solution of sodium hydroxide and ensuring the reaction goes to completion are key for high yields.[11] The subsequent neutralization of 3-nitrobenzoic acid is a standard and high-yielding acid-base reaction.

The final product, this compound, is a versatile intermediate used in the production of antiseptics, analgesics, and dyes.[1] Its CAS number is 827-95-2.[1][13]

References

Unveiling the Structural Nuances of Sodium 3-Nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The sodium salt of 3-nitrobenzoic acid, known as sodium 3-nitrobenzoate, plays a significant role as a building block in organic synthesis. Its utility extends to the agrochemical, pharmaceutical, and dye industries.[1] The arrangement of atoms in the crystalline state, or its crystal structure, is fundamental to understanding its physical and chemical behavior, including solubility, stability, and bioavailability in pharmaceutical formulations. This guide aims to provide an in-depth overview of the structural aspects of this compound, leveraging theoretical calculations and spectroscopic studies.

Theoretical and Spectroscopic Structural Analysis

In the absence of a published single-crystal X-ray diffraction structure, computational studies employing Density Functional Theory (DFT) provide a robust model of the molecular geometry of this compound. These theoretical models, corroborated by experimental vibrational spectroscopy (FT-IR and FT-Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy, offer a detailed picture of bond lengths, bond angles, and the overall molecular conformation.

Molecular Geometry

Theoretical calculations indicate that the benzoate anion in this compound maintains a largely planar structure. The nitro group and the carboxylate group are key functional moieties that influence the electronic distribution and geometry of the benzene ring.

Table 1: Theoretically Calculated Geometrical Parameters for the 3-Nitrobenzoate Anion

ParameterValue (B3LYP/6-311++G)
Bond Lengths (Å)
C-C (aromatic, avg.)1.39
C-C(O)O1.52
C-O (carboxylate, avg.)1.25
C-N1.48
N-O (nitro, avg.)1.23
Bond Angles (°) **
O-C-O (carboxylate)~125
C-C-N~119
O-N-O (nitro)~124

Note: These values are derived from computational studies on alkali metal 3-nitrobenzoates and represent an approximation for the sodium salt. Actual experimental values may vary.

Spectroscopic Characterization

Vibrational and NMR spectroscopy are powerful tools for probing the structural features of molecules.

  • FT-IR and FT-Raman Spectroscopy: The vibrational spectra of this compound show characteristic bands corresponding to the nitro group (asymmetric and symmetric stretching), the carboxylate group, and the aromatic ring. The positions of these bands are sensitive to the coordination environment of the sodium ion.

  • ¹H and ¹³C NMR Spectroscopy: The chemical shifts observed in the NMR spectra of alkali metal 3-nitrobenzoates provide information about the electronic environment of the carbon and hydrogen atoms in the molecule.[2]

Experimental Protocols for Crystal Structure Determination

While a published crystal structure for this compound is elusive, the following section outlines the standard experimental procedures that would be employed for its determination.

Crystal Growth

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.

Workflow for Crystal Growth:

G cluster_prep Preparation cluster_growth Growth Methods cluster_harvest Harvesting prep1 Dissolve this compound in a suitable solvent (e.g., water, ethanol). prep2 Prepare a supersaturated solution. prep1->prep2 slow_evap Slow Evaporation prep2->slow_evap vapor_diff Vapor Diffusion prep2->vapor_diff temp_cool Slow Cooling prep2->temp_cool harvest Carefully harvest well-formed single crystals. slow_evap->harvest vapor_diff->harvest temp_cool->harvest G start Raw Diffraction Data process1 Data Reduction and Integration start->process1 process2 Structure Solution (e.g., Direct Methods) process1->process2 process3 Structure Refinement (Full-matrix least-squares on F²) process2->process3 process3->process3 Iterative Refinement validation Structure Validation (e.g., CheckCIF) process3->validation final_structure Final Crystal Structure (CIF) validation->final_structure

References

An In-depth Technical Guide on the Thermal Decomposition Pathway of Sodium 3-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a comprehensive overview based on available scientific literature. A dedicated, peer-reviewed study detailing the complete thermal decomposition pathway of sodium 3-nitrobenzoate was not identified in the public domain. Therefore, the proposed pathway is a scientifically informed hypothesis derived from the thermal behavior of structurally related compounds, including nitrobenzoic acid isomers, sodium benzoate, and other nitroaromatic compounds.

Introduction

This compound (C₇H₄NNaO₄) is an organic intermediate utilized in the synthesis of various compounds within the agrochemical, pharmaceutical, and dyestuff industries.[1][2] Understanding its thermal stability and decomposition pathway is crucial for ensuring safety during its storage, handling, and use in high-temperature applications, as well as for predicting potential degradation products. This guide provides a proposed thermal decomposition pathway, summarizes relevant quantitative data from related compounds, details common experimental protocols for thermal analysis, and presents a visual representation of the decomposition process.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to be a multi-step process involving the degradation of the nitro group and the decarboxylation of the benzoate salt. Based on the decomposition mechanisms of nitroaromatic compounds and sodium salts of carboxylic acids, the following pathway is proposed.

Step 1: Initial Decomposition of the Nitro Group The initial stage of decomposition for many nitroaromatic compounds involves the cleavage of the C-NO₂ bond or an isomerization to a nitrite followed by the cleavage of the O-NO bond.[3] For the isomers of nitrobenzoic acid, the initial mass loss during thermal analysis is attributed to the breaking of chemical bonds and the detachment of the nitro group.[4] Therefore, the first step in the decomposition of this compound is likely the homolytic cleavage of the C-NO₂ bond, leading to the formation of a sodium 3-carboxyphenyl radical and nitrogen dioxide (NO₂).

Step 2: Decarboxylation Sodium benzoate is known to undergo decarboxylation at elevated temperatures to produce benzene and sodium carbonate. It is plausible that a similar process occurs for the sodium 3-carboxyphenyl radical or a subsequently formed intermediate. This would involve the loss of carbon dioxide (CO₂).

Step 3: Formation of Final Products The highly reactive intermediates will likely undergo further reactions to form a complex mixture of gaseous and solid products. The nitrogen dioxide can further decompose or react. The organic fragments may polymerize or form smaller volatile compounds. The sodium will likely end up as sodium oxide or sodium carbonate. Safety data sheets for this compound indicate that hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and sodium oxides.[5]

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₄NNaO₄[6][7]
Molecular Weight 189.10 g/mol [6][7]
Melting Point >300 °C[1]
Appearance White to pale yellow or pale brown powder[8]
Solubility Soluble in water[1]

Table 2: Thermal Decomposition Data for Nitrobenzoic Acid Isomers (Heating Rate: 5.0 °C min⁻¹)

CompoundOnset Decomposition Temp. (T₀, °C)Peak Decomposition Temp. (Tₚ, °C)Heat of Decomposition (ΔHᏧ, J g⁻¹)
o-Nitrobenzoic Acid 145.8196.0542.27
m-Nitrobenzoic Acid 170.2181.0458.62
p-Nitrobenzoic Acid 195.3205.0335.61
Data sourced from a study on the thermal decomposition of nitrobenzoic acid isomers.[4]

Experimental Protocols

The thermal decomposition of this compound can be investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into an appropriate crucible (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Typically, an inert atmosphere such as nitrogen or argon is used to study pyrolysis. A flow rate of 20-50 mL/min is common.

    • Heating Rate: A linear heating rate of 10 °C/min is standard for initial surveys. Different heating rates (e.g., 5, 15, 20 °C/min) can be used to study the kinetics of decomposition.

    • Temperature Range: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).

  • Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The derivative of this curve (DTG) shows the rate of mass loss and helps to identify individual decomposition steps.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature or time.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 1-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used with a flow rate of 20-50 mL/min.

    • Heating Rate: A heating rate of 10 °C/min is common and should match the TGA conditions for direct comparison.

    • Temperature Range: The temperature program should cover the range of interest identified by TGA.

  • Data Analysis: The DSC curve plots heat flow (mW) versus temperature (°C). Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified as peaks. The area under an exothermic peak can be integrated to determine the heat of decomposition (ΔH).

Visualization of the Proposed Pathway

The following diagram illustrates the proposed thermal decomposition pathway of this compound.

Thermal_Decomposition_of_Sodium_3_Nitrobenzoate cluster_start Starting Material cluster_intermediates Intermediates cluster_products Decomposition Products A This compound (C₇H₄NNaO₄) B Sodium 3-Carboxyphenyl Radical A->B Heat (C-NO₂ Bond Cleavage) D Nitrogen Dioxide (NO₂) A->D Heat C Other Reactive Fragments B->C Further Fragmentation E Carbon Dioxide (CO₂) B->E Decarboxylation F Solid Residue (e.g., Sodium Carbonate/Oxide) C->F G Other Gaseous Products (e.g., CO, other NOx) C->G

Caption: Proposed thermal decomposition pathway of this compound.

References

The Solubility of Sodium 3-Nitrobenzoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factors Influencing Solubility

The solubility of an ionic compound like sodium 3-nitrobenzoate in organic solvents is governed by a complex interplay of factors:

  • Polarity of the Solvent: The principle of "like dissolves like" is paramount. As an ionic salt, this compound is inherently polar. It is readily soluble in polar solvents like water.[1][2][3][4][5][6][7][8] Its solubility is expected to be significantly lower in nonpolar organic solvents. However, in polar aprotic solvents (e.g., acetone) and polar protic solvents (e.g., ethanol), some degree of solubility can be anticipated.

  • Lattice Energy of the Salt: The strength of the electrostatic forces holding the sodium and 3-nitrobenzoate ions together in the crystal lattice must be overcome by the solvation energy for dissolution to occur.

  • Solvation Energy: This is the energy released when the ions are surrounded by solvent molecules. For polar organic solvents, the interaction between the solvent dipoles and the ions contributes to the solvation energy.

  • Temperature: The solubility of most solids increases with temperature, as the increased kinetic energy helps to break apart the crystal lattice.

  • Presence of Other Solutes: The common ion effect or the presence of other salts can influence the solubility.

Quantitative Solubility Data

As of the latest literature review, comprehensive quantitative data on the solubility of this compound in a wide array of organic solvents is not publicly available. The available information primarily indicates its solubility in water is 10.9 g/L, though the temperature for this measurement is not specified.[1][2][3] To facilitate research and development, the following table provides a template for recording experimentally determined solubility data.

SolventChemical FormulaPolarity (Dielectric Constant)Temperature (°C)Solubility ( g/100 mL)
MethanolCH₃OH32.725Data not available
EthanolC₂H₅OH24.525Data not available
Acetone(CH₃)₂CO20.725Data not available
IsopropanolC₃H₇OH19.925Data not available
AcetonitrileCH₃CN37.525Data not available
DichloromethaneCH₂Cl₂9.125Data not available
Ethyl AcetateC₄H₈O₂6.025Data not available
TolueneC₇H₈2.425Data not available
HexaneC₆H₁₄1.925Data not available

Researchers are encouraged to populate this table with their own experimental findings.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential. The following are detailed methodologies for key experiments.

Isothermal Equilibrium Method followed by Gravimetric Analysis

This is a classical and widely used method for determining the solubility of a solid in a liquid.

Principle: A supersaturated solution of the solute in the solvent is prepared and allowed to reach equilibrium at a constant temperature. The concentration of the solute in the saturated solution is then determined by gravimetric analysis.

Apparatus and Materials:

  • Constant temperature bath (e.g., water bath)

  • Equilibrium vessel (e.g., sealed flasks or vials)

  • Magnetic stirrer and stir bars

  • Syringe filters (chemically compatible with the solvent)

  • Analytical balance

  • Drying oven

  • This compound

  • Organic solvents of interest

Procedure:

  • Preparation of the Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in the equilibrium vessel. The excess solid should be clearly visible.

  • Equilibration: Place the vessel in the constant temperature bath set to the desired temperature. Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until a constant concentration is observed.

  • Sample Withdrawal and Filtration: Once equilibrium is reached, stop the stirring and allow the excess solid to settle. Withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the same temperature as the bath) to avoid precipitation or dissolution during sampling. Immediately filter the solution through a syringe filter into a pre-weighed container.

  • Gravimetric Analysis: Weigh the container with the filtered saturated solution. Evaporate the solvent in a drying oven at a temperature below the decomposition point of this compound and above the boiling point of the solvent. Once the solvent is completely evaporated, cool the container in a desiccator and weigh it again. The difference in weight corresponds to the mass of the dissolved this compound.

  • Calculation: The solubility can be calculated in various units, such as g/100 mL or mol/L.

Isothermal Equilibrium Method followed by High-Performance Liquid Chromatography (HPLC) Analysis

This method is particularly useful for determining the solubility of compounds that are difficult to analyze gravimetrically or when high accuracy and sensitivity are required.

Principle: Similar to the gravimetric method, a saturated solution is prepared and equilibrated. The concentration of the solute in the filtered saturated solution is then determined using a validated HPLC method.

Apparatus and Materials:

  • Same as for the gravimetric method.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

  • HPLC column appropriate for the analysis of this compound.

  • Mobile phase solvents.

  • Volumetric flasks and pipettes for standard preparation.

Procedure:

  • Preparation of Saturated Solution and Sampling: Follow steps 1-3 of the gravimetric method.

  • Sample Preparation for HPLC: Dilute the filtered saturated solution with a suitable solvent (usually the mobile phase) to a concentration that falls within the linear range of the calibration curve.

  • HPLC Analysis:

    • Method Development and Validation: Develop an HPLC method capable of separating this compound from any impurities. The method should be validated for linearity, accuracy, precision, and specificity.

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system to generate a calibration curve (peak area vs. concentration).

    • Sample Analysis: Inject the diluted sample solution into the HPLC system and record the peak area corresponding to this compound.

  • Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate the concentration in the original saturated solution to determine the solubility.

Mandatory Visualizations

Experimental Workflow for Gravimetric Solubility Determination

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess sodium 3-nitrobenzoate to solvent prep2 Place in constant temperature bath prep1->prep2 Mixture equil1 Stir vigorously for 24-48 hours prep2->equil1 samp1 Stop stirring and allow solid to settle equil1->samp1 samp2 Withdraw supernatant with a syringe samp1->samp2 samp3 Filter through a syringe filter samp2->samp3 anal1 Weigh pre-weighed container with filtrate samp3->anal1 anal2 Evaporate solvent in a drying oven anal1->anal2 anal3 Cool and weigh the container with residue anal2->anal3 calc1 Calculate solubility from the mass of the residue anal3->calc1

Caption: Workflow for determining solubility by the gravimetric method.

Conclusion

Understanding the solubility of this compound in organic solvents is critical for its effective use in scientific research and industrial applications. While comprehensive quantitative data is currently lacking in the public domain, this guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to determine these values. The provided methodologies, particularly the isothermal equilibrium method coupled with either gravimetric or HPLC analysis, are robust and reliable for generating high-quality solubility data. The systematic collection and dissemination of such data will be invaluable to the scientific community.

References

An In-depth Technical Guide to the Reaction Mechanism of Sodium 3-Nitrobenzoate Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sodium 3-nitrobenzoate is a significant organic intermediate utilized in the synthesis of various pharmaceuticals, dyes, and agrochemicals.[1][2][3] Its formation is primarily a two-stage process: the electrophilic nitration of benzoic acid to yield 3-nitrobenzoic acid, followed by a neutralization reaction to produce the final sodium salt. This document provides a comprehensive technical overview of the underlying reaction mechanisms, detailed experimental protocols, and quantitative data pertinent to the synthesis. It is intended to serve as a detailed guide for professionals engaged in chemical synthesis and drug development.

Core Reaction Mechanism

The synthesis of this compound is achieved in two principal stages:

  • Electrophilic Aromatic Substitution: The nitration of benzoic acid to form 3-nitrobenzoic acid.

  • Acid-Base Neutralization: The conversion of 3-nitrobenzoic acid to its sodium salt.

Stage 1: Electrophilic Nitration of Benzoic Acid

The nitration of benzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction.[4] The process involves the introduction of a nitro group (-NO₂) onto the aromatic ring.

1.1.1. Generation of the Electrophile

The key electrophile in this reaction is the highly reactive nitronium ion (NO₂⁺). It is generated in situ by the reaction of concentrated nitric acid (HNO₃) with concentrated sulfuric acid (H₂SO₄), where sulfuric acid acts as a catalyst.[4][5]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻[4]

1.1.2. Directing Effects of the Carboxyl Group

The carboxylic acid (-COOH) substituent on the benzene ring is a deactivating, meta-directing group.[4][6] This is due to its electron-withdrawing nature, which arises from both inductive and resonance effects.[4] These effects decrease the electron density at the ortho and para positions, making the meta position the most favorable site for electrophilic attack.[4][7] Consequently, the major product of the reaction is 3-nitrobenzoic acid (m-nitrobenzoic acid).[4][6]

1.1.3. Mechanism of Electrophilic Attack

The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[8]

  • Attack on the Electrophile: The π-electron system of the benzoic acid ring attacks the nitronium ion, preferentially at the meta position. This step is the rate-determining step.

  • Restoration of Aromaticity: A weak base, such as a water molecule or bisulfate ion (HSO₄⁻), removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the 3-nitrobenzoic acid product.[8]

G cluster_generation Step 1: Nitronium Ion Generation cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation HNO3 Nitric Acid (HNO₃) NO2_ion Nitronium Ion (NO₂⁺) HNO3->NO2_ion + 2H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->NO2_ion + 2H₂SO₄ SigmaComplex Sigma Complex (meta-intermediate) BenzoicAcid Benzoic Acid BenzoicAcid->SigmaComplex + NO₂⁺ Product 3-Nitrobenzoic Acid SigmaComplex->Product + Base - H-Base⁺ Base Base (e.g., H₂O)

Caption: Mechanism of Electrophilic Nitration of Benzoic Acid.
Stage 2: Acid-Base Neutralization

The formation of this compound is achieved through a straightforward acid-base neutralization reaction. The 3-nitrobenzoic acid, a moderately strong organic acid (pKa ≈ 3.47), is treated with a sodium base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[9][10]

C₆H₄(NO₂)COOH + NaOH → C₆H₄(NO₂)COONa + H₂O

This reaction proceeds to completion, yielding the sodium salt which is typically a water-soluble, crystalline solid.[1]

Quantitative Data Analysis

The efficiency and selectivity of the nitration of benzoic acid are highly dependent on the reaction conditions. The data below summarizes typical outcomes from various reported experimental procedures.

Table 1: Isomer Distribution in the Nitration of Benzoic Acid
IsomerTypical Yield (%)Reference
3-Nitrobenzoic acid (meta)Major Product (>75%)[4][9][11]
2-Nitrobenzoic acid (ortho)~9 - 20%[9][12]
4-Nitrobenzoic acid (para)~1 - 1.5%[9][12]

Note: The precise distribution is sensitive to reaction temperature and acid concentration.

Table 2: Summary of Reaction Conditions and Yields
Starting MaterialNitrating AgentTemperature (°C)Reported YieldNotesReference
Benzoic AcidConc. HNO₃ / Conc. H₂SO₄0 - 5High (unspecified)Keeping the temperature very cold minimizes ortho-product formation.[13]
Benzoic AcidConc. HNO₃ / Conc. H₂SO₄< 1080% (recrystallized)Reaction time of ~2 hours, followed by warming to 40°C.[12]
Benzoic Acid70% HNO₃ / Oleum (25-30% SO₃)5 - 15~98% purity productIndustrial process using oleum for enhanced reactivity.[12]
Methyl BenzoateConc. HNO₃ / Conc. H₂SO₄< 6High (unspecified)Followed by saponification to yield the acid. This route can produce a purer product.[14]
Methyl m-nitrobenzoateNaOH (hydrolysis)Boiling90 - 96% (crude acid)Saponification step for the indirect route.[11]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 3-nitrobenzoic acid and its subsequent conversion to this compound.

Safety Precaution: These procedures involve the use of highly corrosive concentrated acids. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][13]

Protocol 1: Direct Nitration of Benzoic Acid

This protocol is adapted from standard laboratory procedures for electrophilic aromatic substitution.[13]

Materials:

  • Benzoic acid (dry)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, ~70%)

  • Ice

  • Distilled water

Procedure:

  • Prepare Nitrating Mixture: In a small Erlenmeyer flask, carefully add 10 mL of concentrated H₂SO₄ to 7 mL of concentrated HNO₃. Cool this mixture in an ice/salt bath to 0°C or below.

  • Prepare Reaction Mixture: In a separate, larger beaker, cool 25 mL of concentrated H₂SO₄ to 0°C. Slowly add 10 g of dry benzoic acid in small portions, ensuring the temperature does not exceed 5°C. The mixture will become a thick paste.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the benzoic acid suspension using a pipette. Maintain vigorous stirring and keep the reaction temperature below 5°C throughout the addition.

  • Reaction Completion: Once the addition is complete, allow the mixture to stir in the ice bath for an additional 15 minutes.

  • Precipitation: Pour the reaction mixture slowly and with stirring over a slurry of approximately 200 g of crushed ice in 200 mL of water. A white precipitate of 3-nitrobenzoic acid will form.

  • Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter paper with several portions of ice-cold water to remove residual acid.

  • Purification: The crude product can be purified by recrystallization from hot water or a water/ethanol mixture to yield pure 3-nitrobenzoic acid.[14][15]

Protocol 2: Formation of this compound

Materials:

  • 3-Nitrobenzoic acid (purified)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • pH indicator paper

Procedure:

  • Dissolution: Suspend 10 g of purified 3-nitrobenzoic acid in 100 mL of distilled water.

  • Neutralization: Prepare a 2 M solution of sodium hydroxide. Add the NaOH solution dropwise to the 3-nitrobenzoic acid suspension with constant stirring. The solid will gradually dissolve as the sodium salt is formed.

  • Endpoint: Continue adding NaOH until all the solid has dissolved and the solution is neutral to slightly basic (pH 7-8), as checked with pH paper.

  • Isolation: The this compound can be isolated by evaporating the water under reduced pressure using a rotary evaporator. The resulting solid can be dried further in a vacuum oven.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the direct nitration synthesis protocol.

G cluster_prep Preparation (≤ 0°C) cluster_workup Product Isolation & Purification start Start prep_nm Prepare Nitrating Mixture (HNO₃ + H₂SO₄) start->prep_nm prep_rm Prepare Reaction Mixture (Benzoic Acid + H₂SO₄) start->prep_rm reaction Nitration Reaction (Add NM to RM, < 5°C) prep_nm->reaction prep_rm->reaction quench Quench on Ice Water (Precipitation) reaction->quench filter_wash Vacuum Filtration & Washing quench->filter_wash recrystallize Recrystallization (Purification) filter_wash->recrystallize neutralize Neutralization with NaOH (Formation of Sodium Salt) recrystallize->neutralize end_node End (Pure this compound) neutralize->end_node

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Sodium 3-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-nitrobenzoate (CAS No. 827-95-2) is a key organic intermediate with significant applications in various industrial syntheses.[1][2] Its unique molecular structure, featuring both a nitro group and a sodium carboxylate on a benzene ring, makes it a versatile precursor in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a logical workflow for its preparation.

Physicochemical Properties

This compound is typically an off-white to yellow crystalline solid that is soluble in water.[4][5] It possesses a high melting point, indicating good thermal stability.[5]

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₇H₄NNaO₄[6]
Molecular Weight 189.10 g/mol [6][7]
Appearance Off-white to yellow crystalline powder[4][5]
Melting Point >300 °C[5]
Solubility in Water Soluble[4][5]
pKa of parent acid (3-nitrobenzoic acid) 3.47[8]
Table 2: Spectroscopic and Other Identifiers
IdentifierValueReference(s)
CAS Number 827-95-2[6]
IUPAC Name This compound[6]
InChI InChI=1S/C7H5NO4.Na/c9-7(10)5-2-1-3-6(4-5)8(11)12;/h1-4H,(H,9,10);/q;+1/p-1[6]
InChIKey MUADFEZFSKAZLT-UHFFFAOYSA-M[6]
SMILES C1=CC(=CC(=C1)--INVALID-LINK--[O-])C(=O)[O-].[Na+][6]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the nitration of a suitable benzoic acid derivative followed by neutralization. A common route involves the nitration of methyl benzoate and subsequent saponification of the resulting methyl 3-nitrobenzoate.[8]

Step 1: Nitration of Methyl Benzoate to Methyl 3-Nitrobenzoate [9]

  • Preparation of Nitrating Mixture: In a round-bottom flask, cool concentrated sulfuric acid in an ice bath. Slowly add concentrated nitric acid to the cooled sulfuric acid while maintaining a low temperature (below 10 °C).[9] This reaction generates the nitronium ion (NO₂⁺), the active electrophile.

  • Addition of Methyl Benzoate: Slowly add methyl benzoate to the nitrating mixture with continuous stirring, ensuring the temperature does not exceed 15 °C.[9]

  • Reaction: Allow the mixture to stir in the ice bath for approximately one to two hours.[9]

  • Quenching: Carefully pour the reaction mixture over a large volume of crushed ice. The product, methyl 3-nitrobenzoate, will precipitate out as a solid.[9]

  • Isolation and Purification: Collect the solid precipitate by suction filtration and wash it with cold water.[9] Further washing with a cold sodium bicarbonate solution can be performed to neutralize any residual acid.[9] The crude product can be purified by recrystallization from a suitable solvent like ethanol.[10]

Step 2: Saponification of Methyl 3-Nitrobenzoate to this compound [11][12]

  • Hydrolysis: In a round-bottom flask, combine the purified methyl 3-nitrobenzoate with an aqueous solution of sodium hydroxide.[11][12]

  • Heating: Heat the mixture to boiling for approximately 5-10 minutes, or until the ester has completely dissolved, indicating the completion of the saponification reaction.[11]

  • Isolation: The resulting aqueous solution contains this compound. For purification, the parent 3-nitrobenzoic acid can be precipitated by carefully adding a strong acid like hydrochloric acid.[11][12] The precipitated acid can then be collected by filtration, washed, and subsequently neutralized with a stoichiometric amount of sodium hydroxide to yield a pure solution of this compound. Evaporation of the water will yield the solid sodium salt.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound.[2][5]

  • Mobile Phase: A suitable mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Stationary Phase: A C18 reversed-phase column is commonly used.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the nitroaromatic chromophore (typically in the range of 254-280 nm).

  • Quantification: The purity is determined by comparing the peak area of the analyte to that of a certified reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound.

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons. Due to the electron-withdrawing effects of the nitro and carboxylate groups, these protons would be expected to resonate in the downfield region of the spectrum.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the molecule, including the carboxylate carbon and the aromatic carbons.

  • Solvent: A deuterated solvent in which the compound is soluble, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), would be used.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Characteristic Absorptions: The FTIR spectrum would be expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively) and the carboxylate group (around 1600 cm⁻¹ and 1400 cm⁻¹).

  • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an ATR (Attenuated Total Reflectance) accessory.

Synthesis and Purification Workflow

The following diagram illustrates a typical laboratory-scale workflow for the synthesis and purification of this compound.

Synthesis_Workflow Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification & Isolation Methyl Benzoate Methyl Benzoate Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitration Nitration Nitrating Mixture (HNO3/H2SO4)->Nitration Crude Methyl 3-Nitrobenzoate Crude Methyl 3-Nitrobenzoate Nitration->Crude Methyl 3-Nitrobenzoate Saponification Saponification Crude Methyl 3-Nitrobenzoate->Saponification NaOH Solution NaOH Solution NaOH Solution->Saponification Crude this compound Solution Crude this compound Solution Saponification->Crude this compound Solution Acidification (HCl) Acidification (HCl) Crude this compound Solution->Acidification (HCl) 3-Nitrobenzoic Acid (solid) 3-Nitrobenzoic Acid (solid) Acidification (HCl)->3-Nitrobenzoic Acid (solid) Filtration_Wash Filtration & Washing 3-Nitrobenzoic Acid (solid)->Filtration_Wash Neutralization (NaOH) Neutralization (NaOH) Filtration_Wash->Neutralization (NaOH) Pure this compound Solution Pure this compound Solution Neutralization (NaOH)->Pure this compound Solution Evaporation Evaporation Pure this compound Solution->Evaporation Pure this compound (solid) Pure this compound (solid) Evaporation->Pure this compound (solid)

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-4-tert-butylphenol (CAS 1199-46-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical data for 2-Amino-4-tert-butylphenol, a key intermediate in the synthesis of various organic compounds. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.

Physicochemical Data

The fundamental physicochemical properties of 2-Amino-4-tert-butylphenol are summarized in the tables below. These values have been compiled from various sources and represent the current understanding of this compound's characteristics.

Table 1: General and Physical Properties

PropertyValueSource(s)
CAS Number 1199-46-8[1]
Molecular Formula C₁₀H₁₅NO
Molar Mass 165.23 g/mol
Appearance White to gray-white or brown to gray crystalline powder[2]
Melting Point 158-167 °C[2]
160-163 °C (lit.)
Boiling Point ~293.09 °C (rough estimate)[3]
~274.9 °C at 760 mmHg[4]
Density ~1.0203 g/cm³ (rough estimate)[3]

Table 2: Solubility Data

SolventSolubilitySource(s)
Cold Water Almost insoluble[3]
Ethanol Soluble[3]
Ether Soluble[3]
Chloroform Soluble[3]
Benzene Insoluble[3]

Experimental Protocols

The following sections detail the general methodologies for determining the key physicochemical properties of organic compounds like 2-Amino-4-tert-butylphenol.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad melting range suggests the presence of impurities.

Methodology:

  • Sample Preparation: A small amount of the finely powdered 2-Amino-4-tert-butylphenol is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[2][4]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, such as a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) or a digital melting point apparatus.

  • Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the melting point is approached.[5]

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is reported as the melting point.[5]

Boiling Point Determination

The boiling point is a key physical constant for a liquid and is sensitive to atmospheric pressure. For high-melting solids like 2-Amino-4-tert-butylphenol, boiling point is typically estimated or determined under reduced pressure. The following describes a common micro-method.

Methodology:

  • Sample Preparation: A small amount of the substance is placed in a small test tube or fusion tube.[3][6]

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the sample within the fusion tube.[3][6]

  • Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube).[7]

  • Heating and Observation: The apparatus is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. The heat source is then removed, and the apparatus is allowed to cool.[7]

  • Boiling Point Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Water Solubility Determination

Solubility is a qualitative measure of the extent to which a compound dissolves in a particular solvent.

Methodology:

  • Sample Addition: A small, measured amount of 2-Amino-4-tert-butylphenol (e.g., 10-20 mg) is placed in a test tube.

  • Solvent Addition: A measured volume of the solvent (e.g., 1 mL of cold water) is added to the test tube.[8]

  • Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).[8]

  • Observation: The mixture is observed to determine if the solid has dissolved completely, partially, or not at all. The observation is recorded as soluble, partially soluble, or insoluble. For quantitative analysis, the undissolved solid can be filtered, dried, and weighed.

Synthetic and Experimental Workflows

2-Amino-4-tert-butylphenol is a valuable precursor in various synthetic routes. The following diagrams illustrate some of these applications.

Synthesis of 2-(Pyridyl)benzoxazole Derivatives

2-Amino-4-tert-butylphenol serves as a key reactant in the synthesis of 2-(pyridyl)benzoxazole derivatives, which are of interest for their biological activities.

G Synthesis of 2-(Pyridyl)benzoxazole A 2-Amino-4-tert-butylphenol C Condensation A->C B Pyridine-2-carbaldehyde B->C D 4-tert-butyl-2-[(pyridin-2-ylmethylene)amino]phenol (Schiff Base Intermediate) C->D Formation E Oxidative Cyclization D->E F 2-(Pyridin-2-yl)benzoxazole Derivative E->F Formation

Caption: Synthetic pathway for 2-(pyridyl)benzoxazole from 2-Amino-4-tert-butylphenol.

Electrochemical Polymerization Workflow

2-Amino-4-tert-butylphenol can undergo electrochemical polymerization to form poly(2-amino-4-tert-butylphenol) films, which have potential applications in sensor technology.

G Electrochemical Polymerization Workflow A Working Electrode (e.g., Platinum) C Application of Electrochemical Potential (e.g., Cyclic Voltammetry) A->C B Electrolyte Solution containing 2-Amino-4-tert-butylphenol B->C D Oxidative Polymerization at Electrode Surface C->D E Formation of Poly(2-amino-4-tert-butylphenol) Film D->E F Characterization of Film (e.g., SEM, FTIR) E->F

Caption: General workflow for the electrochemical polymerization of 2-Amino-4-tert-butylphenol.

References

A Technical Guide to Sodium 3-Nitrobenzoate: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a detailed technical overview of sodium 3-nitrobenzoate, a key organic intermediate in the pharmaceutical, agrochemical, and dye manufacturing industries.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, a detailed experimental protocol for its synthesis, and a logical workflow for its production.

Core Compound Data: this compound

A summary of the key quantitative data for this compound is presented in the table below for quick reference.

PropertyValueSource
Chemical Formula C₇H₄NNaO₄[1][2][4]
Molecular Weight 189.10 g/mol [5]
CAS Number 827-95-2[2]
Appearance White to pale yellow or pale brown solid[1]
Melting Point >300°C[3]
Solubility in Water Soluble[3]

Experimental Protocol: Synthesis of this compound via Saponification

This compound is commonly synthesized from its corresponding ester, methyl 3-nitrobenzoate, through a saponification reaction. This process involves the hydrolysis of the ester in the presence of a base, in this case, sodium hydroxide. The following protocol is adapted from established organic chemistry procedures.[4]

Objective: To synthesize this compound from methyl 3-nitrobenzoate.

Materials:

  • Methyl 3-nitrobenzoate

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Round-bottomed flask (2 L)

  • Reflux condenser

  • Heating mantle

  • Stir bar or mechanical stirrer

  • Beakers

  • Buchner funnel and filter paper

  • Suction flask

Procedure:

  • Preparation of Sodium Hydroxide Solution: Prepare a solution of sodium hydroxide by dissolving 80 g (2 moles) of NaOH in 320 cc of deionized water in a 2 L round-bottomed flask.[4]

  • Addition of Ester: To the sodium hydroxide solution, add 181 g (1 mole) of methyl 3-nitrobenzoate.[4]

  • Saponification Reaction: Heat the mixture to boiling using a heating mantle, with constant stirring, under a reflux condenser. The reaction is typically complete within five to ten minutes, indicated by the disappearance of the oily ester layer.[4]

  • Dilution: After the reaction is complete, dilute the mixture with an equal volume of water.[4]

  • Isolation of the Product: The resulting aqueous solution contains this compound. For many applications, this solution can be used directly. If the solid product is required, the water can be removed under reduced pressure.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium hydroxide is corrosive and should be handled with care.

  • The reaction should be performed in a well-ventilated fume hood.

Logical Workflow for the Synthesis of this compound

The industrial production of this compound often starts from methyl benzoate, which undergoes nitration followed by saponification. The logical relationship between these steps is illustrated in the following diagram.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Saponification start Methyl Benzoate reagents1 Conc. HNO₃ + Conc. H₂SO₄ start->reagents1 Reaction product1 Methyl 3-Nitrobenzoate reagents1->product1 reagents2 NaOH(aq) + Heat product1->reagents2 Reaction product2 This compound reagents2->product2

Caption: Synthesis workflow of this compound from methyl benzoate.

This technical guide provides foundational information for professionals working with this compound. Its role as a versatile intermediate highlights its importance in the synthesis of a wide range of commercially significant products, including analgesics and antibiotics.[1][2]

References

An In-depth Technical Guide to the Discovery and History of Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrobenzoic acids, a class of aromatic carboxylic acids, have played a pivotal role in the advancement of organic chemistry and continue to be indispensable building blocks in contemporary drug discovery and development. This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and biological significance of the three structural isomers of nitrobenzoic acid: 2-nitrobenzoic acid (ortho), 3-nitrobenzoic acid (meta), and 4-nitrobenzoic acid (para). The strategic placement of the nitro group on the benzoic acid framework profoundly influences the physicochemical properties and reactivity of these molecules, dictating their synthetic utility and interaction with biological systems.

Historical Perspective and Discovery

The history of nitrobenzoic acids is intrinsically linked to the development of aromatic nitration chemistry in the 19th century. While a single definitive "discovery" of each isomer is not clearly documented, their synthesis evolved from the broader exploration of nitrating agents on aromatic compounds.

The synthesis of 4-methyl-3-nitrobenzoic acid, for instance, is not attributed to a single individual but rather emerged from the extensive work on aromatic nitration that characterized the late 1800s and early 1900s[1]. The first synthesis of 4-nitrobenzoic acid is noted to have occurred in the 19th century through the nitration of benzoic acid[2]. The preparation of 3-nitrobenzoic acid was described by Mulder in 1840[3]. The primary methods for producing these compounds, such as the oxidation of nitrotoluenes and the direct nitration of benzoic acid, were established during this era of rapid advancement in organic synthesis.

Physicochemical Properties

The position of the electron-withdrawing nitro group on the benzene ring significantly impacts the acidity, solubility, and melting point of the nitrobenzoic acid isomers. These properties are crucial for their separation, purification, and application in synthesis and drug design.

Property2-Nitrobenzoic Acid (ortho)3-Nitrobenzoic Acid (meta)4-Nitrobenzoic Acid (para)
Molecular Formula C₇H₅NO₄C₇H₅NO₄C₇H₅NO₄
Molar Mass ( g/mol ) 167.12167.12167.12
Appearance Yellowish-white crystalsOff-white to yellowish-white solidPale yellow crystalline powder
Melting Point (°C) 146–148139–141237–242
pKa (in water) ~2.17~3.47~3.41
Water Solubility 7.8 g/L (20 °C)2.4 g/L (15 °C)< 1 g/L (26 °C)
Solubility in Ethanol SolubleSolubleSoluble
Solubility in Ether SolubleSolubleSoluble

Synthesis of Nitrobenzoic Acid Isomers

The synthetic strategies for the nitrobenzoic acid isomers are dictated by the directing effects of the carboxyl and nitro groups in electrophilic aromatic substitution reactions.

Synthesis of 3-Nitrobenzoic Acid via Nitration of Benzoic Acid

The carboxyl group of benzoic acid is a meta-director. Therefore, the direct nitration of benzoic acid primarily yields the 3-nitro isomer.

G benzoic_acid Benzoic Acid intermediate [Nitration Reaction] benzoic_acid->intermediate reagents Conc. HNO₃ Conc. H₂SO₄ reagents->intermediate m_nitrobenzoic_acid 3-Nitrobenzoic Acid intermediate->m_nitrobenzoic_acid

Caption: Synthesis of 3-Nitrobenzoic Acid.

  • Preparation of the Nitrating Mixture: In a flask, combine equal volumes of concentrated nitric acid and concentrated sulfuric acid. Cool the mixture in an ice bath.

  • Reaction Setup: Dissolve benzoic acid in concentrated sulfuric acid in a separate flask, and cool the mixture in an ice bath to below 5°C[4].

  • Nitration: Slowly add the cold nitrating mixture dropwise to the benzoic acid solution while maintaining the temperature below 15°C[4].

  • Reaction Completion and Isolation: After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes. Pour the reaction mixture over crushed ice to precipitate the crude 3-nitrobenzoic acid[4].

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent such as 1% aqueous hydrochloric acid to obtain the purified product with a yield of 90-96%[3].

Synthesis of 2-Nitrobenzoic Acid and 4-Nitrobenzoic Acid via Oxidation of Nitrotoluenes

The ortho and para isomers are typically synthesized by the oxidation of the corresponding nitrotoluene precursors. Direct nitration of benzoic acid is not an efficient method for these isomers as they are formed as minor byproducts[5].

G cluster_ortho Ortho Isomer Synthesis cluster_para Para Isomer Synthesis o_nitrotoluene 2-Nitrotoluene o_intermediate [Oxidation] o_nitrotoluene->o_intermediate o_reagents Oxidizing Agent (e.g., HNO₃) o_reagents->o_intermediate o_nitrobenzoic_acid 2-Nitrobenzoic Acid o_intermediate->o_nitrobenzoic_acid p_nitrotoluene 4-Nitrotoluene p_intermediate [Oxidation] p_nitrotoluene->p_intermediate p_reagents Oxidizing Agent (e.g., Na₂Cr₂O₇, H₂SO₄) p_reagents->p_intermediate p_nitrobenzoic_acid 4-Nitrobenzoic Acid p_intermediate->p_nitrobenzoic_acid

Caption: Synthesis of Ortho and Para Isomers.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, place 680 g of sodium dichromate, 1500 mL of water, and 230 g of 4-nitrotoluene[6][7][8].

  • Oxidation: While stirring, slowly add 1700 g of concentrated sulfuric acid. The heat of dilution will initiate the oxidation. After the initial exothermic reaction subsides, gently boil the mixture for about 30 minutes[6][8].

  • Isolation: Cool the reaction mixture and add 2 L of water. Collect the crude product by filtration and wash with water[6][7].

  • Purification: To remove chromium salts, warm the crude product with 1 L of 5% sulfuric acid, cool, and filter again. Dissolve the product in a 5% sodium hydroxide solution and filter to remove impurities. Acidify the filtrate with dilute sulfuric acid to precipitate the 4-nitrobenzoic acid. Collect the purified product by suction filtration, wash with water, and dry. This method typically yields 82-86% of the theoretical amount[7].

Role in Drug Development and Signaling Pathways

Nitrobenzoic acids and their derivatives are valuable scaffolds in medicinal chemistry, exhibiting a range of biological activities. Their utility stems from the electronic properties conferred by the nitro group and the versatility of the carboxylic acid handle for further chemical modifications.

Inhibition of NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammatory responses, and its dysregulation is implicated in various diseases, including cancer and chronic inflammatory conditions. Certain derivatives of nitrobenzoic acid have been shown to inhibit this pathway. For example, a nitroalkene benzoic acid derivative has demonstrated a significant inhibitory effect on NF-κB activation in a model of amyotrophic lateral sclerosis (ALS)[9].

G stimuli Inflammatory Stimuli receptor Receptor stimuli->receptor IKK IKK Complex receptor->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation of IκB NFkB NF-κB (Active) IkB_NFkB->NFkB IκB Degradation nucleus Nucleus NFkB->nucleus gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Transcription inhibitor Nitrobenzoic Acid Derivative inhibitor->IKK Inhibition

Caption: Inhibition of the NF-κB Signaling Pathway.

Inhibition of Coenzyme Q Biosynthesis

4-Nitrobenzoic acid has been identified as a competitive inhibitor of Coq2, a key enzyme (para-hydroxybenzoate-polyprenyl transferase) in the biosynthesis of Coenzyme Q (CoQ)[10][11]. CoQ is an essential component of the electron transport chain and a vital antioxidant. By inhibiting Coq2, 4-nitrobenzoic acid can dose-dependently decrease CoQ levels in mammalian cells, providing a valuable tool for studying CoQ deficiency[10][11][12].

G phb 4-Hydroxybenzoate (Substrate) coq2 Coq2 Enzyme phb->coq2 coq_precursor Coenzyme Q Precursor coq2->coq_precursor coq Coenzyme Q coq_precursor->coq inhibitor 4-Nitrobenzoic Acid (Competitive Inhibitor) inhibitor->coq2 Inhibition

Caption: Inhibition of Coenzyme Q Biosynthesis.

Experimental Workflow for Drug Discovery

The discovery of novel therapeutic agents based on the nitrobenzoic acid scaffold typically follows a structured workflow, from initial screening to lead optimization.

G cluster_discovery Drug Discovery Workflow library Nitrobenzoic Acid Derivative Library hts High-Throughput Screening (HTS) library->hts hit_id Hit Identification hts->hit_id hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: General Drug Discovery Workflow.

High-Throughput Screening (HTS) Protocol
  • Assay Development: Develop a robust and miniaturized assay (e.g., biochemical or cell-based) in a 384-well or 1536-well format to measure the activity of the target of interest[13][14].

  • Pilot Screen: Screen a small, diverse subset of the compound library to validate the assay performance and establish hit criteria[15].

  • Primary Screen: Screen the entire library of nitrobenzoic acid derivatives at a single concentration to identify initial "hits" that modulate the target's activity[15].

  • Hit Confirmation and Dose-Response: Cherry-pick the initial hits and re-test them in the primary assay to confirm their activity. Perform dose-response experiments to determine the potency (e.g., IC₅₀ or EC₅₀) of the confirmed hits.

  • Secondary Assays and SAR: Test the confirmed hits in orthogonal or secondary assays to eliminate false positives and begin to establish a structure-activity relationship (SAR)[13]. This involves synthesizing and testing analogs of the initial hits to understand how chemical modifications affect biological activity.

Conclusion

The nitrobenzoic acids, born from the foundational era of organic synthesis, continue to be of immense value to the scientific community. Their distinct physicochemical properties, governed by the isomeric position of the nitro group, provide a versatile platform for the synthesis of a wide array of complex molecules. As demonstrated by their role as modulators of key signaling pathways, nitrobenzoic acid derivatives represent a promising scaffold for the development of novel therapeutics. The systematic application of modern drug discovery workflows, including high-throughput screening and structure-activity relationship studies, will undoubtedly continue to unlock the full therapeutic potential of this important class of compounds.

References

A Deep Dive into the Theoretical Structure of Sodium 3-Nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the molecular structure of sodium 3-nitrobenzoate. By leveraging computational chemistry, researchers can gain profound insights into the geometric, vibrational, and electronic properties of this compound, which is a crucial intermediate in the pharmaceutical and dye industries. This guide summarizes key findings from theoretical studies and outlines the methodologies employed.

Computational Methodology: Density Functional Theory (DFT)

The primary theoretical approach for analyzing the structure of this compound is Density Functional Theory (DFT). This quantum mechanical modeling method is employed to investigate the electronic structure of many-body systems.

A key study by Samsonowicz, Regulska, and Lewandowski utilized the DFT hybrid method B3LYP (Becke, 3-parameter, Lee-Yang-Parr) to perform calculations.[1] Two different basis sets were employed to provide a comprehensive analysis:

  • 6-311++G** : A triple-zeta basis set that is widely used for geometry optimization and frequency calculations of organic molecules.

  • LANL2DZ : A basis set that incorporates effective core potentials, making it suitable for systems containing heavier atoms like sodium.[1][2]

The general workflow for these theoretical calculations is depicted below.

Theoretical_Calculation_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output Data cluster_analysis Analysis & Comparison Input_Structure Initial Molecular Structure (this compound) DFT_Method DFT Method Selection (e.g., B3LYP) Input_Structure->DFT_Method Basis_Set Basis Set Selection (e.g., 6-311++G**) DFT_Method->Basis_Set Optimization Geometry Optimization Basis_Set->Optimization Frequency Vibrational Frequency Calculation Optimization->Frequency Optimized_Geo Optimized Geometrical Parameters Optimization->Optimized_Geo Electronic Electronic Property Calculation Frequency->Electronic Vibrational_Spectra Theoretical IR/Raman Spectra Frequency->Vibrational_Spectra Electronic_Props Atomic Charges, Dipole Moment, Energies Electronic->Electronic_Props Comparison Comparison with Experimental Data Vibrational_Spectra->Comparison Validation_Workflow cluster_theoretical Theoretical Prediction cluster_experimental Experimental Measurement cluster_validation Validation DFT_Calc DFT Calculations (B3LYP/6-311++G**) Predicted_Geo Predicted Geometry (Bond Lengths, Angles) DFT_Calc->Predicted_Geo Predicted_Spectra Predicted Vibrational Frequencies (IR/Raman) DFT_Calc->Predicted_Spectra Comparison Comparison & Analysis Predicted_Geo->Comparison Predicted_Spectra->Comparison X_Ray X-ray Crystallography Measured_Geo Measured Geometry X_Ray->Measured_Geo FTIR_Raman FT-IR & FT-Raman Spectroscopy Measured_Spectra Measured Spectra FTIR_Raman->Measured_Spectra Measured_Geo->Comparison Measured_Spectra->Comparison Validated_Structure Validated Molecular Structure Comparison->Validated_Structure

References

Sodium 3-Nitrobenzoate: A Technical Health and Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for sodium 3-nitrobenzoate, a chemical intermediate used in various industrial applications, including the synthesis of dyes and pharmaceuticals.[1] The following sections detail the compound's physical and chemical properties, toxicological data, and established safety protocols. All data is presented to aid in risk assessment and ensure safe handling in a laboratory and manufacturing environment.

Chemical and Physical Properties

This compound is the sodium salt of 3-nitrobenzoic acid.[2][3] It is a stable solid under recommended storage conditions.[4]

PropertyValueSource
Synonyms 3-Nitrobenzoic acid sodium salt, Sodium m-nitrobenzoate[3][5]
CAS Number 827-95-2[2][5]
Molecular Formula C₇H₄NNaO₄[2][6]
Molecular Weight 189.10 g/mol [2][6][7]
Appearance Off-white to yellow crystalline powder/solid[5]
Melting Point >300 °C (>572 °F)[5][8]
Boiling Point 340.7 °C at 760 mmHg[5]
Flash Point 157.5 °C[5]
Water Solubility 10.9 g/L[4][5]
Storage Temperature Store below +30°C in a dry, sealed place[2][5][9]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2][7] However, available data from studies on analogous compounds and safety data sheets indicate potential hazards.

EndpointResultSpeciesMethodSource
Acute Oral Toxicity (LD50) 11,000 mg/kgRatNot specified[10]
Skin Irritation Causes skin irritation (Category 2)RabbitNot specified[7][8][10]
Eye Irritation Causes serious eye irritation (Category 2)RabbitNot specified[7][8][10]
Respiratory Irritation May cause respiratory irritation (STOT SE 3)Not specifiedNot specified[2][7][8]
Carcinogenicity No component is identified as a probable, possible or confirmed human carcinogen by IARC.Not applicableNot applicable[2]
Reproductive Toxicity No data availableNot applicableNot applicable[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification: [7][8]

  • Flammable Solids: Category 1[7][8]

  • Skin Corrosion/Irritation: Category 2[7][8]

  • Serious Eye Damage/Eye Irritation: Category 2[7][8]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[7][8]

Hazard Statements: [4][7][11][12]

  • H228: Flammable solid

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

The following diagram illustrates the logical workflow for GHS hazard classification based on available data.

GHS_Classification_Workflow cluster_data Data Input cluster_evaluation Hazard Evaluation cluster_classification GHS Classification PhysChem_Data Physical-Chemical Data (e.g., Flammability) Eval_Flammability Evaluate Flammability Hazard PhysChem_Data->Eval_Flammability Input Tox_Data Toxicological Data (e.g., Irritation, STOT) Eval_Health Evaluate Health Hazards - Skin Irritation - Eye Irritation - Respiratory Irritation Tox_Data->Eval_Health Input Class_Flammable Flammable Solid (Category 1) Eval_Flammability->Class_Flammable Classify Class_Skin Skin Irritation (Category 2) Eval_Health->Class_Skin Classify Class_Eye Eye Irritation (Category 2) Eval_Health->Class_Eye Classify Class_STOT STOT SE (Category 3) Eval_Health->Class_STOT Classify

Caption: GHS Hazard Classification Workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the toxicological endpoints of this compound are not publicly available. However, the following are representative methodologies based on OECD guidelines that are likely to be followed for such a substance.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure to estimate the acute oral toxicity.[4]

  • Principle: The substance is administered orally to a group of animals at one of a series of fixed dose levels (5, 50, 300, and 2000 mg/kg).[13] The initial dose is selected based on available information. The outcome of the first step determines the subsequent steps.[4]

  • Animals: Typically, three female rats per step are used.[4] They are fasted overnight before dosing.[14]

  • Procedure: The test substance is administered as a single oral dose by gavage.[14] Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[13] Body weight is recorded weekly.[13]

  • Endpoint: The test allows for the classification of the substance into a GHS category based on the observed mortality at different dose levels.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro method assesses the potential of a substance to cause skin irritation.[15]

  • Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model.[15] Cell viability is measured to determine the level of irritation.[15]

  • Test System: Commercially available RhE models such as EpiDerm™, EpiSkin™, or SkinEthic™ are used.[15]

  • Procedure: The test substance is applied to the surface of the RhE tissue for a defined period (e.g., 60 minutes). After exposure, the tissue is rinsed and incubated for a post-exposure period (e.g., 42 hours). Cell viability is then determined using a colorimetric assay (e.g., MTT assay).[16]

  • Endpoint: A substance is identified as an irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to the negative control.[15]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD 492)

This in vitro method is used to identify chemicals that are not classified as eye irritants.[17]

  • Principle: The test substance is applied to the surface of a reconstructed human cornea-like epithelium (RhCE) model. The potential for eye irritation is predicted by measuring the reduction in tissue viability.[17]

  • Test System: A three-dimensional RhCE tissue model is used.[17]

  • Procedure: The test substance (50 µl for liquids, 50 mg for solids) is applied to the tissue surface for a specified duration (e.g., 30 minutes for liquids, 6 hours for solids).[17] Following exposure and a post-incubation period, tissue viability is measured using the MTT assay.[17]

  • Endpoint: A chemical is classified as a non-irritant if the mean tissue viability is above a defined cut-off value (typically > 60%).[17]

The following diagram illustrates a general experimental workflow for in vitro toxicity testing.

InVitro_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure cluster_analysis Analysis cluster_conclusion Conclusion Prepare_Tissue Prepare Reconstructed Tissue (e.g., RhE, RhCE) Apply_Substance Apply Substance to Tissue Prepare_Tissue->Apply_Substance Prepare_Substance Prepare Test Substance and Controls Prepare_Substance->Apply_Substance Incubate Incubate for Defined Period Apply_Substance->Incubate Rinse_Incubate Rinse and Post-Incubate Incubate->Rinse_Incubate Viability_Assay Perform Viability Assay (e.g., MTT) Rinse_Incubate->Viability_Assay Data_Analysis Analyze Data and Determine Viability Viability_Assay->Data_Analysis Classify_Irritancy Classify Irritancy Potential Data_Analysis->Classify_Irritancy

Caption: General Experimental Workflow for In Vitro Toxicity Testing.

Handling and Safety Precautions

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or equivalent.[2][4]

  • Skin Protection: Handle with compatible gloves (e.g., Nitrile rubber with a minimum layer thickness of 0.11 mm).[4] Wear a lab coat or other impervious clothing.[18]

  • Respiratory Protection: Use a NIOSH-approved respirator if dust is generated. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2]

Handling and Storage
  • Handling: Avoid contact with skin and eyes.[2] Avoid formation of dust and aerosols.[2][4] Use in a well-ventilated area.[10] Keep away from heat, sparks, and open flames.[4][8]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[4][10] Protect from moisture.[8] Incompatible with strong oxidizing agents.[8]

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[2][4]

  • Skin Contact: Wash off with soap and plenty of water.[2][4] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.[2][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[2][4]

The following diagram outlines the recommended first aid procedures.

First_Aid_Procedures cluster_routes cluster_actions Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Action_Inhalation Move to Fresh Air Provide Artificial Respiration if Needed Inhalation->Action_Inhalation Action_Skin Wash with Soap and Water Remove Contaminated Clothing Skin_Contact->Action_Skin Action_Eye Rinse with Water for 15 min Remove Contact Lenses Eye_Contact->Action_Eye Action_Ingestion Rinse Mouth Do NOT Induce Vomiting Ingestion->Action_Ingestion Medical_Attention Seek Medical Attention Action_Inhalation->Medical_Attention Action_Skin->Medical_Attention Action_Eye->Medical_Attention Action_Ingestion->Medical_Attention

Caption: First Aid Procedures for this compound Exposure.

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Specific Hazards: As a flammable solid, it may burn but propagates flame with difficulty.[10] Dust may form an explosive mixture with air.[10] Hazardous combustion products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sodium oxides.[8]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][8]

Ecological Information

Limited ecological data is available for this compound.

EndpointResultSpeciesSource
Fish LC50 (96h) 1350 mg/L (24h data)Not specified[10]
Daphnia magna EC50 (48h) 8665 mg/LNot specified[10]
Biodegradability Readily biodegradable (66.87% after 28 days)Not applicable[5]

Do not let the product enter drains or waterways.[2][10]

Disposal Considerations

Dispose of this material and its container at a licensed hazardous waste disposal facility.[2][4] Chemical waste generators must comply with all local, regional, and national hazardous waste regulations.[8]

Regulatory Information

This compound is listed on various chemical inventories, including the TSCA (USA), DSL/NDSL (Canada), EINECS/ELINCS/NLP (Europe), AICS (Australia), KECL (Korea), IECSC (China), ENCS (Japan), and PICCS (Philippines).[8]

This guide is intended for informational purposes and should not be a substitute for professional safety training and a thorough review of the complete Safety Data Sheet (SDS) for this product.

References

In-Depth Technical Guide on the Stability and Storage of Sodium 3-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for sodium 3-nitrobenzoate. The information is intended to assist researchers, scientists, and drug development professionals in maintaining the integrity and purity of this compound for laboratory and development purposes.

Core Stability Profile

This compound is a stable organic compound under recommended storage conditions.[1][2] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials. The primary factors influencing its stability are moisture, heat, and contact with strong acids and oxidizing agents.

General Stability

Under ambient, dry conditions, this compound is a stable solid.[1][2] It is important to note that some commercial grades of this compound may contain up to 10% water, which suggests that the compound may be hygroscopic.[3] Therefore, protection from moisture is a critical aspect of its storage.

Incompatibilities

To maintain the chemical integrity of this compound, contact with the following substances should be avoided:

  • Strong Oxidizing Agents: These can react exothermically with the nitroaromatic compound, potentially leading to vigorous and unsafe reactions.

  • Acids, Acid Chlorides, and Acid Anhydrides: Contact with strong acids can lead to the protonation of the carboxylate group, forming 3-nitrobenzoic acid, and may catalyze degradation reactions.[1]

Hazardous Decomposition

When subjected to high temperatures, such as in a fire, this compound can decompose to produce hazardous gases. The primary hazardous decomposition products include:

  • Carbon monoxide (CO)[2]

  • Carbon dioxide (CO2)[2]

  • Nitrogen oxides (NOx)[1][2]

  • Sodium oxides[2]

Quantitative Stability Data

While specific public-domain quantitative stability studies on this compound are limited, the following table summarizes the key qualitative and physical data gathered from various sources. This information is crucial for understanding the compound's stability profile.

ParameterValue/ObservationSource(s)
Chemical Stability Stable under recommended storage conditions.[1][2]
Conditions to Avoid Moisture, heat, flames, and sparks.[1]
Incompatible Materials Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[1][2]
Hazardous Decomposition Products Carbon monoxide, carbon dioxide, nitrogen oxides, sodium oxides.[1][2]
Hygroscopicity May contain up to 10% water, suggesting hygroscopic nature.[3]
Melting Point >300 °C
Flammability Flammable solid.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:

ConditionRecommendationRationaleSource(s)
Temperature Store in a cool place.To minimize the risk of thermal degradation.[3]
Atmosphere Store in a dry and well-ventilated area.To prevent moisture absorption and accumulation of any potential vapors.[3]
Container Keep container tightly closed and sealed.To protect from atmospheric moisture and contaminants.[3]
Segregation Store away from incompatible materials such as strong oxidizing agents and acids.To prevent hazardous chemical reactions.[1][2][3]

Experimental Protocols for Stability Assessment

General Forced Degradation Protocol

Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).[5]

  • Stress Conditions: Expose the stock solution to the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl to the stock solution. Keep at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period.[5]

    • Basic Hydrolysis: Add 0.1 M NaOH to the stock solution. Keep at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period.[5]

    • Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) to the stock solution. Keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid powder and the stock solution to dry heat (e.g., 70°C) for a defined period.

    • Photolytic Degradation: Expose the solid powder and the stock solution to UV and visible light in a photostability chamber.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable analytical technique, such as HPLC with a UV detector.

  • Development of a Stability-Indicating HPLC Method:

    • Column: A C18 reversed-phase column is often suitable for aromatic compounds.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.

    • Detection: A UV detector set at a wavelength that allows for the detection of the parent compound and potential degradation products.

    • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can separate the parent peak from all degradation product peaks.

Visualizing Stability and Degradation Pathways

The following diagrams illustrate the key factors affecting the stability of this compound and a conceptual workflow for its stability testing.

Stability_Factors substance This compound stable Stable Form substance->stable Maintained by degraded Degradation Products (e.g., CO, CO2, NOx, Sodium Oxides) substance->degraded Leads to factor_storage Proper Storage: - Cool, dry, well-ventilated - Tightly sealed container factor_storage->stable Ensures factor_heat Heat / Fire factor_heat->degraded factor_moisture Moisture (Hygroscopicity) factor_moisture->degraded factor_incompatible Incompatible Materials: - Strong Oxidizing Agents - Acids factor_incompatible->degraded

Caption: Factors influencing the stability of this compound.

Forced_Degradation_Workflow start This compound Sample (Solid and Solution) stress Forced Degradation (Stress Testing) start->stress hydrolysis Hydrolysis (Acidic & Basic) stress->hydrolysis oxidation Oxidation (e.g., H2O2) stress->oxidation thermal Thermal Stress (Dry & Wet Heat) stress->thermal photo Photolytic Stress (UV/Vis Light) stress->photo analysis Analysis of Stressed Samples (e.g., HPLC-UV) hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis pathway Identify Degradation Products & Pathways analysis->pathway Data Interpretation method Develop & Validate Stability-Indicating Method analysis->method Method Development

Caption: A conceptual workflow for a forced degradation study.

References

Methodological & Application

sodium 3-nitrobenzoate as a reagent in analytical chemistry techniques

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-nitrobenzoate, the sodium salt of 3-nitrobenzoic acid, has found utility as a reagent in specific analytical chemistry applications. Its properties allow for the selective precipitation of certain metal ions, making it a valuable tool in gravimetric analysis. This document provides detailed application notes and protocols for the use of this compound in analytical techniques, with a primary focus on its historical and established application in the quantitative determination of thorium.

Physicochemical Properties

PropertyValue
Chemical Formula C₇H₄NNaO₄
Molecular Weight 189.10 g/mol
Appearance White to pale yellow crystalline powder
Solubility Soluble in water

Application: Gravimetric Determination of Thorium

This compound is an effective reagent for the quantitative precipitation of thorium from neutral or slightly acidic solutions. This method, originally detailed by Datta and Banerjee in 1952, provides a reliable means of separating and quantifying thorium.

Principle

This compound reacts with thorium ions (Th⁴⁺) in solution to form an insoluble thorium 3-nitrobenzoate complex. The precipitate can be separated from the solution by filtration, washed, dried, and weighed. The mass of the precipitate is then used to calculate the amount of thorium in the original sample. The reaction is highly selective for thorium under controlled pH conditions.

Reagents and Equipment
  • This compound solution (2% w/v in distilled water)

  • Thorium-containing sample solution

  • Dilute ammonia solution

  • Dilute nitric acid

  • Ashless filter paper

  • Beakers

  • Graduated cylinders

  • Heating plate or Bunsen burner

  • Drying oven

  • Muffle furnace

  • Analytical balance

Experimental Protocol

A detailed protocol for the gravimetric determination of thorium using this compound is outlined below.

1. Sample Preparation:

  • Accurately weigh a sample containing a known amount of thorium and dissolve it in a suitable acid (e.g., nitric acid).
  • Dilute the solution with distilled water to a volume of approximately 100 mL.
  • Adjust the pH of the solution to be nearly neutral using dilute ammonia solution.

2. Precipitation:

  • Heat the sample solution to boiling.
  • Slowly add a 2% solution of this compound in slight excess, while continuously stirring the hot solution.
  • Continue boiling for a few minutes to ensure complete precipitation of thorium 3-nitrobenzoate.
  • Allow the precipitate to settle.

3. Filtration and Washing:

  • Filter the hot solution through an ashless filter paper (e.g., Whatman No. 40).
  • Wash the precipitate several times with a hot, dilute solution of this compound to remove any co-precipitated impurities.
  • Finally, wash the precipitate with hot distilled water until it is free from chloride ions (test with silver nitrate solution).

4. Drying and Ignition:

  • Carefully transfer the filter paper containing the precipitate to a pre-weighed crucible.
  • Dry the crucible and its contents in a drying oven at 110 °C.
  • Ignite the dried precipitate in a muffle furnace at 600-650 °C for one hour. During ignition, the thorium 3-nitrobenzoate decomposes to thorium dioxide (ThO₂).
  • Cool the crucible in a desiccator and weigh it accurately.

5. Calculation:

  • The weight of thorium in the sample can be calculated using the following formula: Weight of Thorium (g) = Weight of ThO₂ (g) × (Atomic weight of Th / Molecular weight of ThO₂) Gravimetric factor = 232.04 / 264.04 = 0.8788

Quantitative Data

The following table summarizes the quantitative aspects of this analytical method.

ParameterValue/RangeNotes
pH for Precipitation Neutral to slightly acidicCrucial for selective precipitation.
Precipitating Agent 2% this compound solutionAdded in slight excess to ensure complete precipitation.
Ignition Temperature 600-650 °CEnsures complete conversion to ThO₂.
Gravimetric Factor 0.8788For converting the weight of ThO₂ to the weight of Th.
Interferences

The presence of certain ions can interfere with the accurate determination of thorium. Cations that form insoluble hydroxides or basic salts at the precipitation pH may co-precipitate. It is essential to control the pH and ensure the absence of significant concentrations of interfering ions.

Experimental Workflow

Gravimetric_Thorium_Determination cluster_preparation Sample Preparation cluster_precipitation Precipitation cluster_separation Separation and Purification cluster_analysis Analysis A Dissolve Thorium Sample B Adjust pH to Neutral A->B C Heat Solution to Boiling B->C D Add this compound C->D E Digest Precipitate D->E F Filter Precipitate E->F G Wash with Reagent Solution F->G H Wash with Hot Water G->H I Dry Precipitate H->I J Ignite to ThO₂ I->J K Weigh ThO₂ J->K L Calculate Thorium Content K->L

Caption: Workflow for the gravimetric determination of thorium using this compound.

Other Potential Applications

While the primary documented use of this compound in analytical chemistry is for the gravimetric determination of thorium, its ability to form precipitates with other metal ions suggests potential for other separation and determination methods. Further research could explore its utility in the analysis of other elements. Additionally, the nitroaromatic structure of the molecule could be leveraged in the development of chromogenic or fluorogenic reagents for spectrophotometric or spectrofluorimetric analysis, or as a derivatizing agent in chromatography to enhance the detection of certain analytes. However, detailed and validated protocols for these applications are not currently established in the scientific literature.

Conclusion

This compound serves as a specific and effective reagent for the gravimetric determination of thorium. The protocol outlined in this document provides a robust method for the quantitative analysis of thorium in various samples. While other analytical applications of this reagent are conceivable, they require further investigation and validation. Researchers and professionals in drug development and other scientific fields can utilize the information provided here for the accurate and reliable analysis of thorium.

Applications of Sodium 3-Nitrobenzoate in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of sodium 3-nitrobenzoate in coordination chemistry. It includes key application notes, structured data from relevant studies, and comprehensive experimental protocols for the synthesis and characterization of coordination compounds involving the 3-nitrobenzoate ligand.

Introduction

This compound, the sodium salt of 3-nitrobenzoic acid, is a versatile organic intermediate.[1] In coordination chemistry, the 3-nitrobenzoate anion serves as a versatile ligand, coordinating to metal centers primarily through its carboxylate group. The presence of the nitro group influences the electronic properties and steric hindrance of the ligand, thereby affecting the geometry, stability, and physicochemical properties of the resulting metal complexes.[1] These coordination compounds have shown significant potential in various fields, including materials science for their luminescent and magnetic properties, and in medicinal chemistry for their biological activities.[1][2]

Application Notes

The 3-nitrobenzoate ligand has been successfully employed in the synthesis of a diverse range of coordination compounds, from discrete mononuclear complexes to multidimensional coordination polymers and metal-organic frameworks (MOFs). The specific applications are largely dictated by the choice of the metal center.

  • Luminescent Materials: Lanthanide complexes incorporating 3-nitrobenzoate and its derivatives have been investigated for their luminescent properties. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This "antenna effect" is crucial for enhancing the luminescence of lanthanide ions, which have low absorption efficiencies.[3] These materials have potential applications in sensing, lighting, and optical communications.[4] The luminescence of these complexes can be quenched by certain molecules, making them suitable for developing chemical sensors, for example, for the detection of nitroaromatic compounds.[3]

  • Magnetic Materials: Transition metal complexes with 3-nitrobenzoate ligands have been studied for their magnetic properties. The magnetic behavior of these complexes is determined by the electronic configuration of the metal ion and the geometry of the coordination sphere. By carefully selecting the metal ion and reaction conditions, it is possible to synthesize complexes with specific magnetic properties, such as paramagnetism.[5]

  • Biological Activity: Coordination complexes of 3-nitrobenzoate with various metals, including silver and rhenium, have demonstrated promising biological activities.[1] These complexes have been screened for their antibacterial and anticancer properties.[1][2] The coordination of the 3-nitrobenzoate ligand to a metal center can enhance the therapeutic efficacy compared to the free ligand. For instance, some silver(I) complexes with 3-nitrobenzoate have shown activity against Candida albicans, Escherichia coli, and Staphylococcus aureus.[1] Dirhenium complexes with 3-nitrobenzoate have been found to exhibit anticancer activity, potentially by binding to DNA and inhibiting its replication.[1]

  • Catalysis: Coordination polymers and MOFs constructed from 3-nitrobenzoate and related ligands are being explored as heterogeneous catalysts. The porous nature of these materials can provide active sites for catalytic reactions. While this is an emerging area, related metal-carboxylate complexes have shown promise in various organic transformations.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on coordination compounds involving nitrobenzoate ligands.

Table 1: Luminescent Properties of Lanthanide Complexes with Nitrobenzoate Derivatives

Lanthanide IonLigandQuantum Yield (%)Luminescence Lifetime (μs)Reference
Eu(III)Thiophenyl-derivatized nitrobenzoate0.9 - 3.1248.3 - 338.9[6][7]
Tb(III)Thiophenyl-derivatized nitrobenzoate4.7 - 9.8208.6 - 724.9[6][7]

Table 2: Magnetic Properties of Transition Metal Complexes with 3-Chloro-2-nitrobenzoates

Metal IonComplex FormulaMagnetic Moment (μeff, B.M.)Temperature Range (K)Reference
Co(II)Co(3-Cl-2-NO2-Bz)2·H2ONot specified76 - 303[5]
Ni(II)Ni(3-Cl-2-NO2-Bz)2·2H2ONot specified76 - 303[5]
Cu(II)Cu(3-Cl-2-NO2-Bz)2·H2ONot specified76 - 303[5]

Note: While the specific magnetic moment values were not provided in the abstract, the study indicates the investigation of magnetic susceptibility over the specified temperature range.

Table 3: Biological Activity of Metal Complexes with 3-Nitrobenzoate Ligands

Metal IonComplexTarget Organism/Cell LineActivityReference
Ag(I)[Ag2(3-NB)2(DAB)]Candida albicans, E. coli, S. aureusActive[1]
Ag(I)[Ag2(3-NB)2(DAC)]Candida albicans, E. coli, S. aureusActive[1]
Re(II/III)Dirhenium complexes with 3-NBCancer cellsAnticancer activity[1]

Experimental Protocols

Protocol 1: Synthesis of a Generic Transition Metal-3-Nitrobenzoate Complex

This protocol describes a general hydrothermal method for the synthesis of a transition metal-3-nitrobenzoate coordination polymer.

Materials:

  • This compound

  • A transition metal salt (e.g., Cobalt(II) chloride, Nickel(II) nitrate, Copper(II) acetate)

  • Deionized water

  • Organic co-ligand (optional, e.g., 1,10-phenanthroline, 2,2'-bipyridine)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a typical synthesis, a mixture of the transition metal salt (e.g., 0.1 mmol) and this compound (0.2 mmol) is dissolved in deionized water (10 mL) in a glass beaker.

  • If an organic co-ligand is used, it is dissolved in a suitable solvent (e.g., ethanol) and added to the aqueous solution.

  • The resulting solution is stirred for 30 minutes at room temperature.

  • The mixture is then transferred to a 20 mL Teflon-lined stainless steel autoclave.

  • The autoclave is sealed and heated to a specific temperature (typically between 120-180 °C) for a period of 24-72 hours.

  • After the reaction, the autoclave is allowed to cool slowly to room temperature.

  • The resulting crystals are collected by filtration, washed with deionized water and a suitable organic solvent (e.g., ethanol), and dried in air.

Characterization:

  • Single-Crystal X-ray Diffraction: To determine the crystal structure.

  • Powder X-ray Diffraction (PXRD): To check the phase purity of the bulk sample.

  • Infrared (IR) Spectroscopy: To identify the coordination modes of the 3-nitrobenzoate ligand.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex.

  • Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex.

Protocol 2: Evaluation of Anticancer Activity of a Metal-3-Nitrobenzoate Complex

This protocol outlines a general procedure for assessing the in vitro anticancer activity of a synthesized complex using an MTT assay.

Materials:

  • Synthesized metal-3-nitrobenzoate complex

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Normal cell line (for cytotoxicity comparison)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of the metal-3-nitrobenzoate complex in DMSO. Serially dilute the stock solution with culture medium to obtain a range of desired concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the complex. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., cisplatin).

  • Incubate the plates for 48-72 hours.

  • MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_synthesis Hydrothermal Synthesis cluster_product Product Isolation & Characterization cluster_characterization Characterization Metal_Salt Metal Salt (e.g., CoCl2) Mixing Mixing & Stirring Metal_Salt->Mixing Ligand This compound Ligand->Mixing Solvent Solvent (e.g., H2O) Solvent->Mixing Autoclave Autoclave Reaction (120-180 °C, 24-72h) Mixing->Autoclave Filtration Filtration & Washing Autoclave->Filtration Drying Air Drying Filtration->Drying Crystals Coordination Complex Crystals Drying->Crystals SCXRD Single-Crystal XRD Crystals->SCXRD PXRD Powder XRD Crystals->PXRD IR IR Spectroscopy Crystals->IR TGA TGA Crystals->TGA Magnetic Magnetic Studies Crystals->Magnetic

Caption: Workflow for the synthesis and characterization of a metal-3-nitrobenzoate complex.

Anticancer_Screening cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Seeding Seeding in 96-well plates Cell_Culture->Seeding Compound_Prep Prepare Complex Dilutions Seeding->Compound_Prep Incubation Incubate with Cells (48-72h) Compound_Prep->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Dissolve Formazan in DMSO MTT_Addition->Formazan_Solubilization Absorbance Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance IC50 Calculate IC50 Value Absorbance->IC50

Caption: Experimental workflow for in vitro anticancer activity screening using the MTT assay.

Antenna_Effect Ligand_Ground Ligand (S0) Ligand_Excited Ligand (S1/T1) Ligand_Ground->Ligand_Excited Light Absorption (Antenna) Ln_Excited Ln³⁺ (Excited State) Ligand_Excited->Ln_Excited Energy Transfer Ln_Ground Ln³⁺ (Ground State) Ln_Excited->Ln_Ground Luminescence

Caption: The "antenna effect" in luminescent lanthanide complexes with 3-nitrobenzoate.

References

Application Notes and Protocols: Sodium 3-Nitrobenzoate as a Corrosion Inhibitor for Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of sodium 3-nitrobenzoate as a corrosion inhibitor for various metals. The document outlines its mechanism of action, presents representative quantitative data from studies on a closely related compound, and offers detailed experimental protocols for its evaluation.

Introduction

This compound (C₇H₄NNaO₄) is an organic salt that has garnered interest for its potential applications in corrosion protection.[1] Like many organic corrosion inhibitors, its efficacy is attributed to its ability to adsorb onto a metal's surface, forming a protective barrier that isolates the metal from the corrosive environment.[2][3] The molecular structure of this compound, featuring a benzene ring, a carboxylate group, and a nitro group, provides active sites for interaction with metal surfaces.[1] While detailed studies specifically on this compound are limited, research on its acidic form, 3-nitrobenzoic acid, provides significant insights into its performance and mechanism.[4]

Proposed Mechanism of Action

The corrosion inhibition by this compound is believed to occur through the adsorption of the 3-nitrobenzoate anion onto the metal surface. This process can involve both physical adsorption (physisorption) and chemical adsorption (chemisorption).

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the anionic inhibitor.

  • Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the oxygen atoms in the carboxylate group, the nitro group, and the vacant d-orbitals of the metal atoms. The π-electrons of the benzene ring can also contribute to this interaction.

This adsorption process creates a protective film on the metal surface, which acts as a barrier to the diffusion of corrosive species (such as H⁺, Cl⁻, and O₂) to the metal surface, thereby reducing the corrosion rate.[5] Studies on the related compound, 3-nitrobenzoic acid, suggest that the adsorption is spontaneous and exothermic.[4]

G cluster_solution Corrosive Solution cluster_surface Metal Surface SNB This compound (SNB) Adsorbed_SNB Adsorbed SNB Layer SNB->Adsorbed_SNB Adsorption M_ion Metal Ions (Mⁿ⁺) C_ions Corrosive Ions (e.g., Cl⁻, SO₄²⁻) Metal Metal Substrate C_ions->Metal Corrosion Attack Metal->M_ion Oxidation Adsorbed_SNB->Metal Protection

Figure 1: Proposed mechanism of corrosion inhibition by this compound.

Data Presentation

The following tables summarize quantitative data from a study on 3-nitrobenzoic acid , a closely related compound to this compound, demonstrating its corrosion inhibition efficiency for mild steel in a 0.1 M H₂SO₄ solution.[4]

Table 1: Inhibition Efficiency of 3-Nitrobenzoic Acid from Various Methods [4]

Inhibitor Concentration (M)Weight Loss (%)Potentiodynamic Polarization (%)Linear Polarization (%)Electrochemical Impedance Spectroscopy (%)
0.00165.2272.1380.1598.20
0.00578.2685.2590.3099.10
0.0187.1590.5195.4299.40

Table 2: Electrochemical Parameters for Mild Steel in 0.1 M H₂SO₄ with 3-Nitrobenzoic Acid [4]

Inhibitor Concentration (M)Corrosion Current Density (Icorr) (µA/cm²)Corrosion Potential (Ecorr) (mV vs. SCE)Charge Transfer Resistance (Rct) (Ω cm²)Double Layer Capacitance (Cdl) (µF/cm²)
Blank280.0-48045222
0.00178.0-475250040
0.00541.3-470450022
0.0126.6-465750013

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the corrosion inhibition properties of this compound.

4.1. Weight Loss Method

This gravimetric method provides a direct measure of the corrosion rate.

  • Specimen Preparation:

    • Cut metal coupons to a standard size (e.g., 2.5 cm x 2.0 cm x 0.1 cm).

    • Abrade the surfaces with a series of emery papers of increasing grit size (e.g., 400, 600, 800, 1200).

    • Degrease the coupons with acetone, rinse with deionized water, and dry in a desiccator.

    • Accurately weigh each coupon to four decimal places (W₁).

  • Experimental Setup:

    • Prepare the corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution).

    • Prepare a series of test solutions containing different concentrations of this compound in the corrosive medium.

    • Prepare a blank solution (corrosive medium without the inhibitor).

    • Immerse one prepared coupon in each test solution, ensuring it is fully submerged.

  • Procedure:

    • Maintain the solutions at a constant temperature (e.g., 25 °C) for a specified immersion period (e.g., 24 hours).

    • After the immersion period, remove the coupons from the solutions.

    • Remove the corrosion products by gentle brushing in a cleaning solution (e.g., a solution containing HCl and hexamine).

    • Rinse the coupons with deionized water, dry, and reweigh (W₂).

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D)

      • ΔW = Weight loss (W₁ - W₂) in grams

      • A = Surface area of the coupon in cm²

      • T = Immersion time in hours

      • D = Density of the metal in g/cm³

    • Inhibition Efficiency (IE%) : IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

4.2. Electrochemical Measurements

These techniques provide insights into the kinetics and mechanism of corrosion inhibition. A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).

4.2.1. Potentiodynamic Polarization

  • Electrode Preparation: Prepare the working electrode by embedding a metal sample in an epoxy resin, leaving a defined surface area exposed. Polish and clean the exposed surface as described in the weight loss method.

  • Procedure:

    • Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

    • Record the resulting current density as a function of the applied potential.

  • Data Analysis:

    • Plot the logarithm of the current density versus the potential (Tafel plot).

    • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.

    • Calculate the Inhibition Efficiency (IE%) : IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100

4.2.2. Electrochemical Impedance Spectroscopy (EIS)

  • Procedure:

    • After OCP stabilization, apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a range of frequencies (e.g., 100 kHz to 0.01 Hz).

    • Measure the impedance response of the system.

  • Data Analysis:

    • Present the data as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).

    • Model the data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

    • Calculate the Inhibition Efficiency (IE%) : IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

G cluster_methods Measurement Techniques A Metal Specimen Preparation (Cleaning, Polishing, Weighing) C Immersion of Specimens A->C B Preparation of Test Solutions (Corrosive Medium +/- Inhibitor) B->C D Experimental Measurement C->D WL Weight Loss D->WL PP Potentiodynamic Polarization D->PP EIS Electrochemical Impedance Spectroscopy (EIS) D->EIS E Data Analysis F Calculation of Corrosion Rate and Inhibition Efficiency E->F WL->E PP->E EIS->E

Figure 2: General experimental workflow for evaluating a corrosion inhibitor.

References

Application Notes and Protocols: Sodium 3-Nitrobenzoate as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-nitrobenzoate (CAS No. 827-95-2) is a pivotal organic intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2] Its utility primarily stems from the presence of the nitro group, which can be readily reduced to an amino group, and the carboxylate functionality, which can be modified or remain as a key structural feature of the final drug molecule. The conversion of this compound to sodium 3-aminobenzoate opens up synthetic pathways to important classes of pharmaceuticals, including local anesthetics and anti-inflammatory agents.

This document provides detailed application notes and experimental protocols for the use of this compound as a starting material in the synthesis of key pharmaceutical compounds.

Core Application: Reduction to Sodium 3-Aminobenzoate

The primary transformation of this compound in pharmaceutical synthesis is the reduction of the nitro group to an amine, yielding sodium 3-aminobenzoate. This reaction is a critical step as 3-aminobenzoic acid and its derivatives are key building blocks in medicinal chemistry. Two common and effective methods for this reduction are catalytic hydrogenation and chemical reduction using sodium dithionite.

Experimental Protocols for the Synthesis of Sodium 3-Aminobenzoate

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

Protocol:

  • In a suitable hydrogenation vessel, dissolve this compound (e.g., 18.9 g, 0.1 mol) in water (200 mL).

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 0.5-1.0 mol% of the substrate).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., 3-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • The resulting aqueous solution of sodium 3-aminobenzoate can be used directly in subsequent steps or the product can be isolated by acidification to precipitate 3-aminobenzoic acid, followed by filtration, washing, and drying.

Method 2: Chemical Reduction with Sodium Dithionite

Sodium dithionite (Na₂S₂O₄) is an inexpensive and effective reducing agent for nitro groups, especially in aqueous media.[3][4][5][6]

Protocol:

  • Dissolve this compound (e.g., 18.9 g, 0.1 mol) in water (200 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, prepare a solution of sodium dithionite (e.g., 52.2 g, 0.3 mol) in water (300 mL).

  • Slowly add the sodium dithionite solution to the stirred solution of this compound. The reaction is exothermic, and the temperature should be monitored and controlled with an ice bath if necessary.

  • After the addition is complete, heat the reaction mixture to 50-60°C and stir for 2-3 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The resulting aqueous solution of sodium 3-aminobenzoate can be used for the next step.

ParameterCatalytic HydrogenationSodium Dithionite Reduction
Primary Reagent Hydrogen gas, Pd/C catalystSodium dithionite
Solvent Water, Methanol, or EthanolWater
Temperature Room TemperatureRoom Temperature to 60°C
Pressure 1-4 atmAtmospheric
Typical Reaction Time 4-6 hours2-3 hours
Work-up Filtration of catalystAqueous work-up
Reported Yield >95%85-95%
Purity Generally highMay require purification

Application in the Synthesis of Local Anesthetics

While many common local anesthetics like benzocaine and procaine are derivatives of 4-aminobenzoic acid, the synthetic principles are directly applicable to the synthesis of their 3-amino isomers, which are also investigated for their anesthetic properties. The synthesis involves the esterification of the carboxylic acid group of 3-aminobenzoic acid.

Workflow for the Synthesis of 3-Aminobenzoate Esters

S3NB This compound S3AB Sodium 3-Aminobenzoate S3NB->S3AB Reduction (e.g., H₂/Pd-C or Na₂S₂O₄) H3AB 3-Aminobenzoic Acid S3AB->H3AB Acidification (e.g., HCl) Ester 3-Aminobenzoate Ester (Local Anesthetic Analog) H3AB->Ester Esterification (e.g., ROH, H⁺ catalyst)

Caption: Synthesis of 3-aminobenzoate ester analogs.

Experimental Protocol for the Synthesis of Ethyl 3-Aminobenzoate
  • Preparation of 3-Aminobenzoic Acid: Acidify the aqueous solution of sodium 3-aminobenzoate (from the reduction step) with concentrated hydrochloric acid to a pH of approximately 3-4. The white precipitate of 3-aminobenzoic acid is collected by filtration, washed with cold water, and dried.

  • Esterification: In a round-bottom flask, suspend 3-aminobenzoic acid (13.7 g, 0.1 mol) in ethanol (100 mL).

  • Carefully add concentrated sulfuric acid (5 mL) as a catalyst.

  • Heat the mixture to reflux for 4-6 hours. The solid will gradually dissolve.

  • After the reaction is complete, cool the mixture and pour it into 200 mL of cold water.

  • Neutralize the solution with a saturated sodium carbonate solution until the pH is approximately 8.

  • The ethyl 3-aminobenzoate will precipitate as a white solid.

  • Collect the product by filtration, wash with water, and recrystallize from an ethanol/water mixture to obtain the pure product.

ParameterValue
Starting Material 3-Aminobenzoic Acid
Reagents Ethanol, Sulfuric Acid, Sodium Carbonate
Reaction Type Fischer Esterification
Reaction Time 4-6 hours
Typical Yield 80-90%

Application in the Synthesis of Anti-inflammatory Drugs: Mesalazine (5-Aminosalicylic Acid)

Mesalazine (5-aminosalicylic acid) is an anti-inflammatory drug used to treat inflammatory bowel disease. While industrial synthesis often starts from 2-chloro-5-nitrobenzoic acid or through the diazotization of sulfanilic acid, a valid synthetic route can be devised from a substituted 3-nitrobenzoic acid derivative. The core of this synthesis is the reduction of a nitro group to an amine.

Conceptual Workflow for Mesalazine Synthesis from a 3-Nitrobenzoic Acid Precursor

SNB_deriv 2-Hydroxy-5-nitrobenzoic Acid (derived from a substituted 3-nitrobenzoic acid pathway) Reduction Reduction SNB_deriv->Reduction e.g., Raney Ni, H₂ Mesalazine Mesalazine (5-Aminosalicylic Acid) Reduction->Mesalazine

Caption: Synthesis of Mesalazine via nitro group reduction.

Industrial Synthesis Protocol for Mesalazine from 2-hydroxy-5-nitrobenzoic acid

This protocol illustrates the reduction step which is analogous to the reduction of this compound.

  • In a high-pressure reactor, charge an aqueous solution of sodium carbonate.

  • Slowly add 2-hydroxy-5-nitrobenzoic acid (a positional isomer of a derivative of 3-nitrobenzoic acid) to form the sodium salt in situ.

  • Add Raney Nickel catalyst to the system.

  • Pressurize the reactor with hydrogen to 3-4 MPa and heat to approximately 60°C for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reactor, vent the hydrogen, and filter the catalyst.

  • Acidify the filtrate with hydrochloric acid to a pH of 2.5-3.0 to precipitate the crude mesalazine.

  • The crude product is collected by filtration and can be purified by recrystallization.

ParameterValue
Starting Material 2-hydroxy-5-nitrobenzoic acid
Reducing Agent Hydrogen gas with Raney Nickel catalyst
Solvent Water with Sodium Carbonate
Temperature 60°C
Pressure 3-4 MPa
Reaction Time 6 hours
Yield (of crude product) 99%
Purity (of crude product) 99.78%
Yield (after recrystallization) 85%
Purity (final product) 99.9%

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its primary utility lies in its efficient conversion to sodium 3-aminobenzoate, a precursor to a range of therapeutic agents. The protocols outlined in this document provide a foundation for the laboratory-scale synthesis of key pharmaceutical building blocks and final products. The choice of reduction methodology for the nitro group can be adapted based on available equipment and desired scale, with both catalytic hydrogenation and chemical reduction offering high yields and purity. The subsequent derivatization of the resulting 3-aminobenzoate core allows for the synthesis of diverse molecules with potential therapeutic applications.

References

Application Notes and Protocols for Reactions Involving Sodium 3-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical transformations involving sodium 3-nitrobenzoate. This versatile organic intermediate is a valuable building block in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1] The primary reactive sites of this compound are the nitro group, which can be readily reduced to an amine, and the carboxylate group, which can participate in coupling reactions to form amides and esters.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 827-95-2[1]
Molecular Formula C₇H₄NNaO₄[1]
Molecular Weight 189.10 g/mol [1]
Appearance White to pale yellow crystalline powder[1]
Solubility Soluble in water
Melting Point >300 °C

Core Reactions and Protocols

The two most common and synthetically useful reactions involving this compound are the reduction of the nitro group to form sodium 3-aminobenzoate and the formation of amide bonds via coupling with amines.

Reduction of the Nitro Group to an Amine

The reduction of the nitro group on the aromatic ring is a fundamental transformation that yields the corresponding amine, a critical intermediate for a wide range of further synthetic modifications. Two common methods for this reduction are catalytic hydrogenation and chemical reduction with sodium dithionite.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The following protocol is a general procedure for the catalytic hydrogenation of a substituted nitrobenzoate and can be adapted for this compound.[2]

Experimental Protocol: Catalytic Hydrogenation of this compound

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr hydrogenator), dissolve this compound (1.0 eq) in a suitable solvent such as water or methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% relative to the substrate).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psig) and stir the reaction mixture vigorously at room temperature.[3]

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete when hydrogen uptake ceases.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: The filtrate contains the sodium 3-aminobenzoate product. The product can be isolated by removal of the solvent under reduced pressure or used directly in a subsequent step.

Quantitative Data for Analogous Reactions:

SubstrateCatalystSolventPressureTimeYieldReference
Methyl 3-nitrobenzoate10% Pd/CMethanolAtmospheric-Quantitative
p-Nitrobenzoic acid5% Pd/CWater (with NaOH)50 psigUntil H₂ uptake ceases-[3]
o-Nitrobenzoic acid5% Pd/CWater (with NaOH)50 psigUntil H₂ uptake ceases-[3]

Experimental Workflow for Catalytic Hydrogenation

G Catalytic Hydrogenation Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Dissolve Sodium 3-Nitrobenzoate in Solvent B Add Pd/C Catalyst A->B C Seal and Purge Vessel with Hydrogen B->C D Pressurize and Stir C->D E Monitor Hydrogen Uptake D->E F Vent Excess Hydrogen E->F Reaction Complete G Filter to Remove Catalyst F->G H Isolate Sodium 3-Aminobenzoate G->H

Caption: Workflow for the catalytic hydrogenation of this compound.

Sodium dithionite (Na₂S₂O₄) is a cost-effective and versatile reducing agent for nitro compounds, offering a metal-free alternative to catalytic hydrogenation.[4] The reaction is typically carried out in an aqueous or semi-aqueous medium.

Experimental Protocol: Reduction of this compound with Sodium Dithionite

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in water.

  • Reagent Addition: In a separate flask, prepare a solution of sodium dithionite (typically 2-4 equivalents) in water. Add the sodium dithionite solution dropwise to the stirred solution of this compound at room temperature. The reaction can be exothermic, so cooling may be necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically stirred for several hours at room temperature or with gentle heating.

  • Work-up: Upon completion, the reaction mixture can be acidified to precipitate the 3-aminobenzoic acid, or the aqueous solution of sodium 3-aminobenzoate can be used directly.

  • Isolation: If desired, the product can be extracted into an organic solvent after adjusting the pH of the aqueous solution. The organic extracts are then dried and concentrated to yield the product.

Quantitative Data for Analogous Reactions:

SubstrateReagentSolventTemperatureTimeYieldReference
N-(2-nitrophenyl)pyrrole-2-carboxaldehydeNa₂S₂O₄ (3 eq)Ethanol/Water70 °C12 h-[5]
Various nitroarenesNa₂S₂O₄Water/DMFRoom Temp.-Good to excellent

Experimental Workflow for Sodium Dithionite Reduction

G Sodium Dithionite Reduction Workflow cluster_prep Reaction Preparation cluster_reaction Reduction cluster_workup Work-up and Isolation A Dissolve Sodium 3-Nitrobenzoate in Water C Add Dithionite Solution to Substrate A->C B Prepare Aqueous Sodium Dithionite Solution B->C D Stir at Room Temperature or Gentle Heat C->D E Monitor by TLC/LC-MS D->E F Adjust pH (optional) E->F Reaction Complete G Extract with Organic Solvent F->G H Dry and Concentrate G->H

Caption: Workflow for the reduction of this compound using sodium dithionite.

Amide Bond Formation

The carboxylate group of this compound can be coupled with primary or secondary amines to form amides. This reaction typically requires a coupling agent to activate the carboxylic acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and commonly used coupling reagent for this purpose.

Experimental Protocol: HATU-Mediated Amide Coupling of this compound

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), HATU (1.0-1.2 eq), and the desired amine (1.0-1.2 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 1-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Quantitative Data for Analogous Reactions:

Carboxylic AcidAmineCoupling ReagentBaseSolventTimeYieldReference
VariousVariousHATUDIPEADMF1-18 hGood to excellent[6]
2-(6-chloro-5-methylpyridin-3-yl)acetic acid1-(4-(6-aminopyridin-3-yl)piperazin-1-yl)ethan-1-oneHATUDIEADMA--[7]

Logical Relationship for HATU-Mediated Amide Coupling

G HATU-Mediated Amide Coupling cluster_reactants Reactants cluster_process Process cluster_products Products A This compound E Activation of Carboxylate with HATU A->E B Amine (R-NH₂) F Nucleophilic Attack by Amine B->F C HATU C->E D DIPEA (Base) D->E E->F G 3-Nitrobenzamide Derivative F->G H Byproducts F->H

Caption: Logical flow of HATU-mediated amide bond formation with this compound.

Biological Activity and Signaling Pathways

While this compound is primarily utilized as a synthetic intermediate, its close analog, sodium benzoate, has been studied for its biological effects. It is important to note that the biological activity of this compound itself is not well-documented in publicly available research.

Studies on sodium benzoate have indicated potential effects on the gut microbiome and have explored its use in therapies for certain nervous system disorders.[8][9] Some research has suggested that sodium benzoate can induce apoptosis in cancer cells, potentially through the activation of the NF-κB signaling pathway.[8] However, other studies have raised concerns about its potential for mutagenic effects and generation of oxidative stress.[8] These findings pertain to sodium benzoate and should not be directly extrapolated to this compound without specific experimental validation.

Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should always conduct a thorough literature search and risk assessment before performing any chemical reaction. Reaction conditions may need to be optimized for specific substrates and scales. Always use appropriate personal protective equipment and work in a well-ventilated fume hood.

References

Application Notes and Protocols for the Use of 3-Nitrobenzoyl Derivatives in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-nitrobenzoyl derivatives as photolabile linkers in solid-phase organic synthesis (SPOS). While sodium 3-nitrobenzoate serves as a versatile chemical intermediate, its direct application in SPOS is limited. Instead, derivatives of 3-nitrobenzoic acid, particularly those functionalized for attachment to a solid support, are instrumental in creating photolabile systems for the synthesis of peptides and other organic molecules.

The core of this methodology lies in the o-nitrobenzyl chemistry, where a covalent bond to the solid support can be cleaved under mild UV irradiation, allowing for the release of the synthesized molecule without the need for harsh acidic or basic conditions.[1][2][3] This approach is highly valuable for the synthesis of sensitive compounds.

Data Summary

The following tables summarize quantitative data from a representative study utilizing a 4-aminomethyl-3-nitrobenzoylaminomethyl polystyrene resin for the synthesis of substance P fragments.[2]

Table 1: Synthesis and Functionalization of Photolabile Resin

StepDescriptionStarting MaterialKey ReagentsYield/Result
1Synthesis of Linker Precursor4-(Bromomethyl)benzoic acidFuming nitric acid80%
2Attachment to ResinAminomethyl polystyrene4-Bromomethyl-3-nitrobenzoic acid, DCCResin with 0.47 mmol Br/g
3Functionalization for Peptide SynthesisBromomethyl-functionalized resinPotassium phthalimide, Hydrazine hydrateResin with 0.38 mmol NH₂/g

Table 2: Solid-Phase Peptide Synthesis and Cleavage

Peptide SequenceResin Loading (mmol/g)Cleavage MethodCleavage TimeOverall Yield
Boc-Gly-Leu-Met-NH₂0.37Photolysis (125W Hg lamp)24 hNot specified
Substance P (6-11) fragment0.38Photolysis (125W Hg lamp)24 hNot specified

Experimental Protocols

The following protocols are adapted from the synthesis of a photolabile 4-aminomethyl-3-nitrobenzoylaminomethyl polystyrene resin and its use in peptide synthesis.[2]

Protocol 1: Synthesis of 4-Bromomethyl-3-nitrobenzoic Acid (Linker Precursor)
  • Cool 100 mL of fuming nitric acid to -10°C in an ice-salt bath.

  • Slowly add 5.4 g (25 mmol) of 4-(bromomethyl)benzoic acid in portions over 30 minutes while maintaining the temperature at -10°C.

  • Stir the suspension at -10°C for an additional 2 hours, by which time the solid should have dissolved.

  • Pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration.

  • Wash the product with ice-cold water until the washings are neutral.

  • Dry the product and recrystallize from methylene chloride-petroleum ether.

    • Expected Yield: 5.2 g (80%).

    • Melting Point: 122-124°C.

Protocol 2: Attachment of Linker to Aminomethyl Polystyrene Resin
  • Dissolve 2.08 g (8 mmol) of 4-bromomethyl-3-nitrobenzoic acid in 10 mL of CH₂Cl₂ and cool in an ice bath.

  • Add 0.82 g (4 mmol) of dicyclohexylcarbodiimide (DCC) and stir for 30 minutes.

  • Filter off the precipitated dicyclohexylurea.

  • To the filtrate, add 5 g of aminomethyl polystyrene (1% crosslinked, ~0.65 mmol NH₂/g) and 50 mL of CH₂Cl₂.

  • Shake the reaction mixture for 12 hours at room temperature.

  • Filter the resin and wash successively with CH₂Cl₂, DMF, CH₃OH, and CH₂Cl₂ (25 mL each, 4 times for 2 minutes).

  • Dry the resin in vacuo.

    • Result: 4-Bromomethyl-3-nitrobenzoylaminomethyl polystyrene resin with a bromine content of approximately 0.47 mmol/g.

Protocol 3: Functionalization of the Resin for Peptide Synthesis
  • Suspend 5.0 g of the 4-bromomethyl-3-nitrobenzoylaminomethyl resin in 60 mL of DMF.

  • Add 5.5 g (30 mmol) of potassium phthalimide and heat the suspension at 100°C under a nitrogen atmosphere for 8 hours.

  • Filter the resin and wash successively with hot DMF, DMF/H₂O (1:1), H₂O, H₂O/dioxane (1:1), dioxane, and methanol.

  • Dry the resin in vacuo to obtain 4-phthalimidomethyl-3-nitrobenzoylaminomethyl resin.

  • Suspend the phthalimidomethyl resin in 60 mL of absolute ethanol and add 6 mL of hydrazine hydrate.

  • Heat the mixture under reflux for 6 hours.

  • Filter the resin and wash with ethanol, water, and methanol.

  • Dry the resin in vacuo.

    • Result: 4-Aminomethyl-3-nitrobenzoylaminomethyl polystyrene resin with an amino group loading of approximately 0.38 mmol/g.

Protocol 4: Solid-Phase Peptide Synthesis (General Procedure)
  • Swell the 4-aminomethyl-3-nitrobenzoylaminomethyl resin in CH₂Cl₂.

  • Boc Deprotection: Treat the resin with 1.2 N HCl in acetic acid for 1 hour at room temperature. Filter and wash with dioxane, water, dioxane, and methanol. Neutralize with a 5% solution of triethylamine in CH₂Cl₂ for 15 minutes. Filter and wash with CH₂Cl₂, DMF, MeOH, and CH₂Cl₂.

  • Amino Acid Coupling: Couple the desired Boc-protected amino acid (2 mmol) using a suitable activating agent (e.g., preformed symmetrical anhydride with DCC) in CH₂Cl₂ or DMF. Shake the reaction for several hours until completion (monitor with a ninhydrin test).

  • Wash the resin with CH₂Cl₂, DMF, and methanol.

  • Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

Protocol 5: Photolytic Cleavage of the Synthesized Peptide
  • Wash the final peptide-resin thoroughly with methanol and dry under vacuum.

  • Suspend the resin (e.g., 2.5 g) in anhydrous methanol (150 mL) in a photochemical reactor.

  • Irradiate the suspension with a 125 W high-pressure mercury lamp for 24 hours. A water-cooled immersion well can be used to maintain the temperature.

  • Filter off the resin and wash it with methanol.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude peptide amide.

  • Purify the crude product by an appropriate method (e.g., chromatography).

Visualizations

Workflow for SPOS using a 3-Nitrobenzoyl Photolabile Linker

G cluster_synthesis Linker & Resin Preparation cluster_spos Solid-Phase Synthesis cluster_cleavage Cleavage & Purification start 4-(Bromomethyl) benzoic acid linker Synthesis of 4-Bromomethyl-3-nitrobenzoic acid start->linker attachment Attachment to Resin linker->attachment resin Aminomethyl Polystyrene resin->attachment functionalization Functionalization (Phthalimide -> Amine) attachment->functionalization ready_resin Photolabile Resin functionalization->ready_resin deprotection Boc Deprotection ready_resin->deprotection coupling Amino Acid Coupling deprotection->coupling wash Wash coupling->wash repeat Repeat n times wash->repeat repeat->deprotection Next cycle peptide_resin Final Peptide-Resin repeat->peptide_resin Final cycle photolysis Photolytic Cleavage (UV light, 350 nm) peptide_resin->photolysis purification Purification photolysis->purification final_product Pure Peptide Amide purification->final_product

Caption: Workflow for SPOS using a 3-nitrobenzoyl photolabile linker.

Mechanism of Photolytic Cleavage

G cluster_mechanism Photolytic Cleavage Mechanism of o-Nitrobenzyl Linker start_structure Resin-Linker-Peptide (o-nitrobenzyl ester) excited_state Excited State (n -> π* transition) start_structure->excited_state Absorption uv_light UV Photon (hν) ~350 nm uv_light->excited_state h_abstraction Intramolecular H-atom Abstraction excited_state->h_abstraction aci_nitro Aci-nitro Intermediate h_abstraction->aci_nitro rearrangement Rearrangement aci_nitro->rearrangement cleavage Cleavage rearrangement->cleavage products Released Peptide Amide + Resin-bound o-nitrosobenzaldehyde cleavage->products

Caption: Mechanism of photolytic cleavage of an o-nitrobenzyl linker.

References

Catalytic Applications of Metal Complexes with Sodium 3-Nitrobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the catalytic applications of metal complexes featuring sodium 3-nitrobenzoate as a ligand. While direct catalytic applications of these specific complexes are not extensively reported in publicly available literature, this report details the synthesis of relevant precursor metal complexes and explores potential catalytic activities based on related systems. The information is presented with detailed experimental protocols and quantitative data where available, aimed at providing a valuable resource for researchers in catalysis and drug development.

Introduction

This compound, the sodium salt of 3-nitrobenzoic acid, serves as a versatile ligand in coordination chemistry. The presence of both a carboxylate group for metal coordination and a nitro group that can influence the electronic properties of the resulting complex makes it an intriguing component for the design of novel catalysts. Metal complexes incorporating this ligand have been synthesized and characterized, with research primarily focusing on their structural and biological properties. However, the exploration of their catalytic potential remains an emerging field. This document aims to consolidate the available information and provide a foundation for future research into the catalytic applications of these compounds.

Synthesis of Metal Complexes with 3-Nitrobenzoate Ligands

The synthesis of metal complexes with 3-nitrobenzoate ligands is a crucial first step towards investigating their catalytic properties. The following protocols are based on documented syntheses of related metal-benzoate complexes and can be adapted for this compound.

Synthesis of a Ruthenium(II)-3-Nitrobenzoate Complex

Ruthenium complexes are known for their diverse catalytic activities, including hydrogenation and oxidation reactions. A general method for the synthesis of a ruthenium(II) complex with 3-nitrobenzoate is described below.

Experimental Protocol:

  • Reactant Preparation: In a suitable reaction vessel, dissolve a ruthenium(II) precursor, such as [Ru(η⁶-p-cymene)Cl₂]₂, in a solvent like methanol.

  • Ligand Addition: To this solution, add a stoichiometric equivalent of this compound.

  • Reaction: Stir the mixture at room temperature or under gentle heating for a specified period to allow for ligand exchange.

  • Isolation: The resulting complex can be isolated by precipitation, followed by filtration and washing with an appropriate solvent to remove any unreacted starting materials.

  • Characterization: The synthesized complex should be characterized using techniques such as FT-IR, NMR spectroscopy, and single-crystal X-ray diffraction to confirm its structure.

Logical Workflow for Ruthenium(II)-3-Nitrobenzoate Complex Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_characterization Characterization start1 Ruthenium(II) Precursor dissolve Dissolve Precursor in Solvent start1->dissolve start2 This compound add_ligand Add this compound start2->add_ligand dissolve->add_ligand react Stir at Controlled Temperature add_ligand->react precipitate Precipitate the Complex react->precipitate filter_wash Filter and Wash precipitate->filter_wash characterize FT-IR, NMR, X-ray Diffraction filter_wash->characterize product Ruthenium(II)-3-Nitrobenzoate Complex characterize->product G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Analysis substrate Substrate (e.g., Methyl 3-Nitrobenzoate) dissolve Dissolve Substrate substrate->dissolve solvent Solvent (e.g., Methanol) solvent->dissolve catalyst Catalyst (e.g., Ru-3-nitrobenzoate complex) add_catalyst Add Catalyst catalyst->add_catalyst dissolve->add_catalyst h2_atmosphere Introduce Hydrogen Atmosphere add_catalyst->h2_atmosphere stir Stir Vigorously h2_atmosphere->stir monitor Monitor Reaction (TLC/GC) stir->monitor filter Filter to Remove Catalyst monitor->filter concentrate Concentrate Filtrate filter->concentrate product Product (e.g., Methyl 3-Aminobenzoate) concentrate->product G pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pdx R-Pd(II)-X Intermediate oxidative_addition->pdx transmetalation Transmetalation pdx->transmetalation pdr R-Pd(II)-R' Intermediate transmetalation->pdr R'-B(OR)₂ reductive_elimination Reductive Elimination pdr->reductive_elimination reductive_elimination->pd0 product R-R' (Coupled Product) reductive_elimination->product reactants R-X + R'-B(OR)₂ reactants->oxidative_addition base Base base->transmetalation

Application Notes and Protocols for the Investigation of Sodium 3-Nitrobenzoate as a Potential Food Preservative

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Sodium 3-nitrobenzoate is not an approved food additive. The following information is intended for research and development purposes only and should not be construed as a recommendation for its use in food products. All experiments should be conducted in accordance with laboratory safety protocols.

Introduction

This compound, the sodium salt of 3-nitrobenzoic acid, is a compound with known antimicrobial properties.[1] While its primary applications have been in chemical synthesis, including the production of dyes and pharmaceuticals, its structural similarity to sodium benzoate, a widely used food preservative, suggests potential for investigation into its efficacy in food preservation.[2][3][4] These notes provide an overview of the current understanding of 3-nitrobenzoic acid's antimicrobial activity and outline protocols for its systematic evaluation as a food preservative.

3-Nitrobenzoic acid has demonstrated the ability to inhibit the growth of bacteria and fungi.[1] The antimicrobial action of weak acid preservatives like benzoates is generally attributed to the undissociated acid molecule, which can penetrate the cell membrane of microorganisms. Once inside the cell, the acid dissociates in the more neutral intracellular pH, leading to a drop in internal pH and inhibition of key metabolic processes, such as glycolysis, ultimately impeding microbial growth.[5]

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is crucial for its application in food systems.

PropertyValueReference
Synonyms 3-Nitrobenzoic acid sodium salt, m-Nitrobenzoic acid sodium salt
CAS Number 827-95-2[3][6]
Molecular Formula C₇H₄NNaO₄[3][6][7]
Molecular Weight 189.10 g/mol [3]
Appearance Off-white to yellowish crystalline powder[3][6]
Solubility Soluble in water[3]
pKa of 3-Nitrobenzoic Acid 3.47 (in water)[8]

Antimicrobial Spectrum and Efficacy (Hypothetical Data for Research Purposes)

The following table presents hypothetical minimum inhibitory concentration (MIC) values for this compound against common food spoilage microorganisms. These values are for illustrative purposes to guide experimental design and are not based on published food preservation studies.

MicroorganismTypeHypothetical MIC (mg/L)
Escherichia coliBacterium (Gram-negative)500
Staphylococcus aureusBacterium (Gram-positive)600
Bacillus subtilisBacterium (Gram-positive, spore-forming)800
Pseudomonas aeruginosaBacterium (Gram-negative)700
Aspergillus nigerMold400
Penicillium chrysogenumMold450
Saccharomyces cerevisiaeYeast300
Candida albicansYeast350

Safety and Toxicology

Preliminary toxicological data for 3-nitrobenzoic acid suggests modest toxicity.[8] However, comprehensive studies are required to establish a safety profile for its potential use in food. It is important to note that this compound is classified as a hazardous chemical, causing skin and eye irritation.[9]

ParameterValueReference
LD₅₀ (intravenous, mouse) 640 mg/kg for 3-nitrobenzoic acid[8]
Hazards Flammable solid, causes skin and eye irritation[9]

Further research should focus on genotoxicity, carcinogenicity, and reproductive toxicity to determine an acceptable daily intake (ADI).

Experimental Protocols

The following protocols are designed to systematically evaluate the efficacy and safety of this compound as a food preservative.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

  • This compound

  • Test microorganisms (e.g., E. coli, S. aureus, A. niger)

  • Appropriate growth media (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer (optional, for quantitative measurement)

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in sterile distilled water and filter-sterilize.

  • In a 96-well microplate, perform a serial two-fold dilution of the this compound stock solution with the appropriate sterile growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (approximately 10⁵ CFU/mL).

  • Include a positive control (microorganism in medium without preservative) and a negative control (medium only).

  • Incubate the microplate at the optimal temperature for the test microorganism (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.

  • Visually inspect the wells for turbidity (bacterial growth) or fungal growth. The MIC is the lowest concentration of this compound in which no visible growth is observed.

  • (Optional) Measure the optical density (OD) at 600 nm to quantify microbial growth.

Objective: To assess the effectiveness of this compound in preventing microbial spoilage in a model food system.

Materials:

  • This compound

  • Model food system (e.g., sterile fruit juice, pH 3.5)

  • Spoilage microorganisms (e.g., a cocktail of acid-tolerant yeasts and molds)

  • Sterile containers

  • Incubator

  • Plate count agar (for enumeration of microorganisms)

Procedure:

  • Prepare batches of the model food system with varying concentrations of this compound (e.g., 0, 250, 500, 1000 mg/L).

  • Inoculate each batch with a known concentration of the spoilage microorganism cocktail (e.g., 10³ CFU/mL).

  • Store the samples at a relevant temperature (e.g., 25°C for accelerated shelf-life testing).

  • At regular intervals (e.g., day 0, 3, 7, 14, 21), take samples from each batch.

  • Perform serial dilutions and plate on appropriate agar to enumerate the microbial population.

  • Monitor for sensory changes (e.g., off-odors, visible spoilage).

  • Plot the microbial count versus time for each concentration to determine the inhibitory effect.

Objective: To determine the acute toxic effects and the LD₅₀ of a single oral dose of this compound.

Materials:

  • This compound

  • Laboratory rodents (e.g., Wistar rats), both male and female

  • Oral gavage needles

  • Animal housing facilities

  • Standard laboratory animal diet and water

Procedure:

  • Acclimatize animals to laboratory conditions for at least one week.

  • Divide animals into groups (e.g., 5 animals per sex per group).

  • Administer a single oral dose of this compound at varying concentrations to different groups. Include a control group receiving the vehicle (e.g., distilled water).

  • Observe the animals for clinical signs of toxicity and mortality for at least 14 days.

  • Record body weight changes.

  • At the end of the observation period, perform a gross necropsy on all animals.

  • Calculate the LD₅₀ using appropriate statistical methods (e.g., probit analysis).

Visualizations

antimicrobial_mechanism cluster_outside Outside Cell (Acidic Environment) cluster_membrane Cell Membrane cluster_inside Inside Cell (Neutral pH) SNB_ext This compound HNB_ext 3-Nitrobenzoic Acid (Undissociated) SNB_ext->HNB_ext Low pH HNB_int 3-Nitrobenzoic Acid HNB_ext->HNB_int Passive Diffusion Membrane Proton_release Proton (H+) Release HNB_int->Proton_release pH_drop Intracellular pH Drop Proton_release->pH_drop Metabolism_inhibition Inhibition of Glycolysis & Other Metabolic Pathways pH_drop->Metabolism_inhibition Growth_inhibition Microbial Growth Inhibition Metabolism_inhibition->Growth_inhibition

Caption: Hypothetical mechanism of antimicrobial action for this compound.

experimental_workflow Start Start: Characterize This compound MIC_Screening Determine MIC Against Key Microorganisms Start->MIC_Screening Toxicity_Studies Perform Preliminary Toxicity Assessment Start->Toxicity_Studies Food_Matrix_Test Evaluate Efficacy in Model Food System MIC_Screening->Food_Matrix_Test Sensory_Analysis Conduct Sensory Panel Testing Food_Matrix_Test->Sensory_Analysis Stability_Analysis Assess Stability in Food Matrix Food_Matrix_Test->Stability_Analysis Data_Analysis Analyze Data and Assess Viability Sensory_Analysis->Data_Analysis Toxicity_Studies->Data_Analysis Stability_Analysis->Data_Analysis End Conclusion on Potential as Food Preservative Data_Analysis->End

Caption: Workflow for evaluating this compound as a food preservative.

safety_assessment cluster_toxicology Toxicological Evaluation Compound This compound Acute_Tox Acute Toxicity (LD50) Compound->Acute_Tox Subchronic_Tox Sub-chronic Toxicity Compound->Subchronic_Tox Genotoxicity Genotoxicity/Mutagenicity Compound->Genotoxicity Carcinogenicity Carcinogenicity Compound->Carcinogenicity NOAEL Determine NOAEL (No-Observed-Adverse-Effect Level) Acute_Tox->NOAEL Subchronic_Tox->NOAEL Genotoxicity->NOAEL Carcinogenicity->NOAEL ADI Establish ADI (Acceptable Daily Intake) NOAEL->ADI Apply Safety Factors

Caption: Logical framework for the safety assessment of a potential food additive.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Sodium 3-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude sodium 3-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Crude this compound may contain several impurities, including:

  • Isomeric Impurities: Sodium 2-nitrobenzoate and sodium 4-nitrobenzoate are common byproducts from the nitration of benzoic acid.[1][2][3]

  • Unreacted Starting Materials: Residual benzoic acid may be present if the initial reaction was incomplete.

  • Residual Acids: Traces of nitric and sulfuric acid from the nitration process can remain.[3]

  • Inorganic Salts: Co-precipitation of inorganic salts can occur during the synthesis and precipitation steps.[1]

  • Colored Impurities: The crude product often has a light brownish or yellow color due to side reactions.[2][4]

Q2: What is the recommended primary purification technique for crude this compound?

A2: Recrystallization from water is the most common and effective method for purifying this compound, owing to its good solubility in water.[5][6][7] This technique is effective at removing less soluble impurities and can yield a product of high purity.

Q3: What are the key physical properties of this compound that are relevant to its purification?

A3: Key properties include its appearance as an off-white to yellow crystalline solid, high water solubility, and a melting point that exceeds 300°C.[4][5][8] Its stability at high temperatures makes recrystallization from boiling water a viable option.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem 1: The recrystallized product is still colored (yellow or brownish).

  • Possible Cause: The presence of persistent colored organic impurities or thermal degradation products. Prolonged boiling during recrystallization can sometimes lead to the formation of colored byproducts.[2]

  • Solution:

    • Activated Carbon Treatment: During the recrystallization process, after dissolving the crude product in hot water, add a small amount of activated charcoal to the hot solution.

    • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal, which will have adsorbed many of the colored impurities.

    • Crystallization: Allow the hot, colorless filtrate to cool slowly to induce crystallization.

Problem 2: The yield of purified this compound is low.

  • Possible Cause:

    • Incomplete Precipitation: The product may not have fully crystallized from the solution.

    • Excessive Washing: Washing the filtered crystals with large volumes of solvent can dissolve a significant portion of the product.

    • Premature Crystallization: The product may have crystallized during a hot filtration step, leading to loss.

  • Solution:

    • Cooling: Ensure the crystallization mixture is thoroughly cooled in an ice-water bath to maximize crystal formation before filtration.

    • Washing Technique: Wash the filtered crystals with a minimal amount of ice-cold solvent to reduce dissolution.

    • Prevent Premature Crystallization: If performing a hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely.

Problem 3: The purified product contains insoluble impurities.

  • Possible Cause: Insoluble impurities, such as inorganic salts or non-polar organic byproducts, may be present in the crude material.

  • Solution:

    • Dissolution and Filtration: Dissolve the crude this compound in a sufficient amount of hot water.

    • Hot Filtration: Perform a hot filtration of the solution to remove any undissolved particulate matter.

    • Crystallization: Allow the clear filtrate to cool and crystallize.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference(s)
WaterSoluble[5][6][7][8]

Table 2: Properties of 3-Nitrobenzoic Acid Isomers

CompoundMelting Point (°C)
2-Nitrobenzoic Acid146-148
3-Nitrobenzoic Acid140-142
4-Nitrobenzoic Acid239-241

Note: The melting points of the free acids can be a useful indicator of isomeric purity if the sodium salt is converted to the acid form for analysis.

Experimental Protocols

Protocol 1: Standard Recrystallization of this compound

  • Dissolution: In a beaker, add the crude this compound to a minimal amount of deionized water. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for 5-10 minutes.

  • Hot Filtration: Pre-heat a filtration setup (e.g., a Buchner funnel and flask). Perform a hot gravity or vacuum filtration to remove the activated charcoal or any other insoluble impurities.

  • Crystallization: Cover the beaker containing the hot filtrate and allow it to cool slowly to room temperature. Subsequently, place the beaker in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in an oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.

Protocol 2: Purification via Acid-Base Extraction

This method is useful for removing neutral or basic organic impurities.

  • Dissolution: Dissolve the crude this compound in water.

  • Extraction: Transfer the aqueous solution to a separatory funnel and wash it with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any neutral organic impurities. Discard the organic layer.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add a dilute strong acid (e.g., 2M HCl) with stirring until the pH is acidic (pH ~2), which will precipitate the 3-nitrobenzoic acid.[1][9]

  • Isolation of Free Acid: Collect the precipitated 3-nitrobenzoic acid by vacuum filtration, wash with a small amount of cold water, and dry.

  • Recrystallization of Free Acid (Optional): The 3-nitrobenzoic acid can be further purified by recrystallization from water or a dilute acid solution for higher purity.[2]

  • Conversion back to Sodium Salt: Suspend the purified 3-nitrobenzoic acid in water and carefully add a stoichiometric amount of sodium hydroxide or sodium bicarbonate solution with stirring until the acid is fully neutralized and dissolved.

  • Isolation of Pure Sodium Salt: The pure this compound can be obtained by carefully evaporating the water or by precipitation through the addition of a miscible non-solvent like ethanol.

Visualizations

experimental_workflow cluster_recrystallization Standard Recrystallization Workflow crude_product Crude Sodium 3-Nitrobenzoate dissolve Dissolve in minimal hot water crude_product->dissolve decolorize Add Activated Carbon (if colored) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter cool Cool to Crystallize hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with ice-cold water isolate->wash dry Dry Purified Product wash->dry

Caption: Workflow for the standard recrystallization of crude this compound.

troubleshooting_workflow action_node action_node end_node end_node start Assess Purified Product is_colored Is the product still colored? start->is_colored low_yield Is the yield low? is_colored->low_yield No activated_carbon Use Activated Carbon during recrystallization is_colored->activated_carbon Yes insoluble_impurities Are insoluble impurities present? low_yield->insoluble_impurities No optimize_cooling Ensure thorough cooling and minimal washing low_yield->optimize_cooling Yes hot_filtration_step Incorporate a hot filtration step insoluble_impurities->hot_filtration_step Yes pure_product Product is Pure insoluble_impurities->pure_product No activated_carbon->low_yield optimize_cooling->insoluble_impurities hot_filtration_step->pure_product

Caption: Decision tree for troubleshooting common purification issues.

References

identifying common impurities in sodium 3-nitrobenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sodium 3-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities arise from the initial nitration of benzoic acid. These include:

  • Isomeric Impurities: 2-nitrobenzoic acid and 4-nitrobenzoic acid are common byproducts.[1][2] Under typical low-temperature nitration conditions, the crude product can contain approximately 20% 2-nitrobenzoic acid and 1.5% 4-nitrobenzoic acid.[1][2]

  • Dinitration Products: Over-nitration can lead to the formation of 3,5-dinitrobenzoic acid, particularly at higher reaction temperatures or with prolonged reaction times.[3][4]

  • Unreacted Starting Material: Residual benzoic acid may be present if the reaction does not go to completion.

  • Residual Inorganic Acids: Traces of sulfuric acid and nitric acid from the nitrating mixture can remain in the crude product.

  • Inorganic Salts: Co-precipitation of inorganic salts can occur during the work-up and purification steps.[5]

Q2: How does reaction temperature affect the purity of the final product?

A2: Reaction temperature is a critical parameter in the nitration of benzoic acid.

  • Low Temperatures (0-15°C): Favor the formation of the desired 3-nitrobenzoic acid. Keeping the temperature below 5°C is often recommended to minimize the formation of the ortho-isomer (2-nitrobenzoic acid).[6][7]

  • Higher Temperatures (above 30°C): Increase the rate of reaction but also lead to a higher proportion of dinitrated byproducts, such as 3,5-dinitrobenzoic acid.[3]

Q3: What is the recommended method for purifying crude 3-nitrobenzoic acid before converting it to the sodium salt?

A3: Recrystallization is the most common and effective method for purifying crude 3-nitrobenzoic acid. Water is a frequently used solvent.[5][8] The significant difference in the solubility of the nitrobenzoic acid isomers in hot versus cold water allows for the selective crystallization of the 3-nitro isomer. A patented process also describes a purification method involving dissolving the crude mixture in a basic solution (adjusting the pH to 8-12), filtering, and then re-precipitating the 3-nitrobenzoic acid by acidifying the solution to a pH of 1.5-3.5.[5]

Q4: Can you provide a general overview of the synthesis process?

A4: The synthesis of this compound is typically a two-step process:

  • Nitration of Benzoic Acid: Benzoic acid is reacted with a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) at low temperatures to produce 3-nitrobenzoic acid.[3][6]

  • Neutralization: The purified 3-nitrobenzoic acid is then neutralized with a sodium base, such as sodium hydroxide or sodium carbonate, to form this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low yield of 3-nitrobenzoic acid - Incomplete reaction. - Loss of product during work-up and purification. - Reaction temperature too low.- Ensure dropwise addition of the nitrating mixture with efficient stirring. - Allow for a sufficient reaction time after the addition is complete. - Minimize the amount of solvent used for recrystallization to avoid excessive product loss in the mother liquor. - While low temperatures are crucial for purity, ensure the reaction is proceeding. Monitor the reaction progress if possible.
High levels of 2-nitrobenzoic acid impurity - Reaction temperature was too high during nitration.- Maintain a strict temperature control, preferably below 5°C, throughout the addition of the nitrating mixture.[6][7] - Use an ice-salt bath for more effective cooling.
Presence of dinitrated impurities - Excessive reaction temperature. - Prolonged reaction time. - Use of fuming nitric acid.[9]- Adhere to the recommended reaction temperature range (0-15°C).[3] - Monitor the reaction time and quench the reaction upon completion. - Use concentrated nitric acid instead of fuming nitric acid unless specifically required by the protocol.
Final product is discolored (yellowish/brownish) - Formation of colored byproducts during nitration. - Impurities in the starting benzoic acid. - Degradation during prolonged heating or exposure to strong bases during work-up.- Ensure the use of high-purity benzoic acid. - Perform a hot filtration step during recrystallization to remove insoluble colored impurities. - Avoid prolonged heating during the neutralization step.
Product contains residual inorganic acids - Inadequate washing of the crude product.- Wash the crude 3-nitrobenzoic acid precipitate thoroughly with cold water until the washings are neutral.[5][7]
Final product has a low melting point - Presence of impurities, particularly isomeric or dinitrated byproducts.- Re-purify the 3-nitrobenzoic acid by recrystallization before converting it to the sodium salt. - Analyze the product using HPLC or other analytical techniques to identify the specific impurities.

Quantitative Data on Impurity Formation

The following table summarizes the typical distribution of isomers formed during the nitration of benzoic acid under controlled low-temperature conditions.

Compound Typical Yield (%) Key Influencing Factors
3-Nitrobenzoic Acid (desired product)~78.5%Reaction Temperature, Purity of Starting Materials
2-Nitrobenzoic Acid~20%Primarily controlled by keeping the reaction temperature low.[1][2]
4-Nitrobenzoic Acid~1.5%Generally forms in smaller quantities compared to the ortho isomer.[1][2]

Note: These values are approximate and can vary based on specific reaction conditions.

Experimental Protocols

Synthesis of 3-Nitrobenzoic Acid

This protocol is a generalized procedure based on common laboratory practices.[6][7]

Materials:

  • Benzoic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

Procedure:

  • In a flask, slowly add a pre-determined amount of benzoic acid to chilled concentrated sulfuric acid (0-5°C) with constant stirring.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the benzoic acid suspension, ensuring the temperature of the reaction mixture does not exceed 15°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the crude 3-nitrobenzoic acid.

  • Isolate the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

Purification of 3-Nitrobenzoic Acid by Recrystallization

Procedure:

  • Transfer the crude 3-nitrobenzoic acid to a beaker.

  • Add a minimum amount of hot distilled water to dissolve the solid completely.

  • If colored, insoluble impurities are present, perform a hot filtration.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold water.

  • Dry the crystals thoroughly.

Synthesis of this compound

Procedure:

  • Dissolve the purified 3-nitrobenzoic acid in a suitable solvent (e.g., ethanol or water).

  • Slowly add a stoichiometric amount of a sodium base solution (e.g., sodium hydroxide or sodium carbonate) with stirring until the pH is neutral (pH ~7).

  • The this compound can then be isolated by evaporating the solvent or by precipitation through the addition of a non-polar co-solvent.

  • Dry the final product under vacuum.

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis of 3-Nitrobenzoic Acid cluster_purification Purification & Salt Formation start Benzoic Acid + H₂SO₄ (conc.) reaction Nitration (0-15°C) start->reaction nitrating_mixture HNO₃ (conc.) + H₂SO₄ (conc.) nitrating_mixture->reaction quench Pour onto Ice reaction->quench filtration1 Vacuum Filtration & Washing quench->filtration1 crude_product Crude 3-Nitrobenzoic Acid filtration1->crude_product recrystallization Recrystallization (Hot Water) crude_product->recrystallization filtration2 Vacuum Filtration recrystallization->filtration2 pure_acid Pure 3-Nitrobenzoic Acid filtration2->pure_acid neutralization Neutralization (NaOH or Na₂CO₃) pure_acid->neutralization final_product This compound neutralization->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

ImpurityFormation cluster_products Reaction Products benzoic_acid Benzoic Acid nitration Nitration (HNO₃/H₂SO₄) benzoic_acid->nitration product_3nba 3-Nitrobenzoic Acid (Desired Product) nitration->product_3nba Low Temp. impurity_2nba 2-Nitrobenzoic Acid nitration->impurity_2nba Higher Temp. impurity_4nba 4-Nitrobenzoic Acid nitration->impurity_4nba Minor impurity_dnb 3,5-Dinitrobenzoic Acid nitration->impurity_dnb High Temp. / Long Time

Caption: Logical relationship between reaction conditions and product/impurity formation.

References

Technical Support Center: Sodium 3-Nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of sodium 3-nitrobenzoate.

Troubleshooting Guide: Reaction Failures

This section addresses common problems encountered during the synthesis of this compound, which is typically a two-step process: the nitration of benzoic acid to form 3-nitrobenzoic acid, followed by its conversion to the sodium salt.

Q1: Why is the yield of 3-nitrobenzoic acid from the nitration of benzoic acid consistently low?

A1: Low yields in the nitration of benzoic acid can be attributed to several factors related to reaction conditions and reagent quality. Key areas to investigate include:

  • Reaction Temperature: The nitration of benzoic acid is highly temperature-sensitive. The reaction should be carried out at a controlled temperature, typically between 0°C and 30°C.[1] Temperatures that are too high can lead to the formation of dinitro- and even trinitro-derivatives, reducing the yield of the desired mononitrated product.[1] Conversely, temperatures that are too low may result in an incomplete reaction.[2]

  • Acid Concentration: The use of concentrated nitric and sulfuric acids is crucial for the efficient generation of the nitronium ion (NO₂⁺), which is the active electrophile in this reaction.[1] Using dilute acids will lead to significantly lower yields.[1]

  • Reaction Time: While sufficient time is needed for the reaction to complete, prolonged reaction times can also contribute to over-nitration and the formation of byproducts.[1]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield of 3-Nitrobenzoic Acid check_temp Verify Reaction Temperature (0-30°C) start->check_temp check_acids Confirm Acid Concentration (Concentrated HNO3 & H2SO4) start->check_acids check_time Review Reaction Time start->check_time temp_high Issue: Over-nitration (Dinitro-products) check_temp->temp_high Too High temp_low Issue: Incomplete Reaction check_temp->temp_low Too Low acids_dilute Issue: Insufficient Nitronium Ion check_acids->acids_dilute Dilute time_long Issue: Over-nitration check_time->time_long Too Long solution Optimize Conditions: - Maintain strict temperature control - Use fresh, concentrated acids - Monitor reaction progress (e.g., TLC) temp_high->solution temp_low->solution acids_dilute->solution time_long->solution

Caption: Troubleshooting logic for low reaction yield.

Q2: My final product is a mixture of isomers. How can I improve the purity of the 3-nitrobenzoic acid?

A2: The nitration of benzoic acid naturally produces a mixture of isomers. The carboxylic acid group is a meta-directing deactivator, meaning the primary product is 3-nitrobenzoic acid.[1][3] However, small amounts of 2-nitrobenzoic acid (ortho) and 4-nitrobenzoic acid (para) are also formed, with typical yields of approximately 20% and 1.5% respectively.[4]

To obtain a purer product, purification of the crude 3-nitrobenzoic acid is necessary. A common and effective method is the recrystallization of its sodium salt.[5] This process involves dissolving the crude product in an aqueous base (like sodium hydroxide) to form the sodium salts of the nitrobenzoic acid isomers, followed by filtration and acidification to precipitate the purified 3-nitrobenzoic acid.[6] Adjusting the pH carefully during precipitation is key to isolating the desired isomer.[6]

Q3: During the work-up and neutralization to form this compound, a precipitate formed that is difficult to redissolve. What is happening?

A3: This issue often arises from the order of addition of acid and base during the purification or salt formation steps. If an acid is added to the solution of the sodium salt of 3-nitrobenzoic acid, a less soluble acid salt may precipitate.[7] This can be difficult to remove from the final product. To avoid this, it is essential to pour the solution of the sodium salt into the acid with stirring.[7] This ensures that the mixture remains acidic throughout the precipitation process, favoring the formation of the desired 3-nitrobenzoic acid.

Q4: The conversion of 3-nitrobenzoic acid to this compound is not going to completion. What could be the cause?

A4: The reaction between 3-nitrobenzoic acid and a base like sodium hydroxide is a straightforward acid-base neutralization.[8] Failure to go to completion is unusual but can be caused by:

  • Stoichiometry: Ensure that a stoichiometric or slight excess of the sodium base is used relative to the 3-nitrobenzoic acid.

  • Inadequate Mixing: Proper stirring is necessary to ensure the reactants are in contact. 3-nitrobenzoic acid has limited solubility in water at room temperature, so efficient mixing is important for the reaction to proceed.[5][9]

  • Quality of Reagents: Verify the concentration and purity of the sodium hydroxide solution.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the nitration of benzoic acid?

A1: While yields can vary based on the specific procedure and scale, a well-optimized nitration of benzoic acid followed by purification can yield 3-nitrobenzoic acid in the range of 90-96% of the theoretical amount based on the starting material.[7]

Q2: What is the reaction mechanism for the formation of 3-nitrobenzoic acid?

A2: The nitration of benzoic acid is an electrophilic aromatic substitution (EAS) reaction.[1] The reaction proceeds through the following steps:

  • Generation of the electrophile, the nitronium ion (NO₂⁺), from the reaction of concentrated nitric acid and concentrated sulfuric acid.

  • The electron-rich aromatic ring of benzoic acid attacks the nitronium ion.

  • The carboxylic acid group (-COOH) is an electron-withdrawing and meta-directing group, which directs the incoming nitronium ion to the meta position (carbon 3).[1][3][10]

  • A proton is lost from the intermediate carbocation, restoring the aromaticity of the ring and forming 3-nitrobenzoic acid.

Synthesis Pathway of this compound

ReactionPathway cluster_step1 Step 1: Nitration of Benzoic Acid cluster_step2 Step 2: Neutralization benzoic_acid Benzoic Acid nitrobenzoic_acid 3-Nitrobenzoic Acid (Crude Product with Isomers) benzoic_acid->nitrobenzoic_acid Electrophilic Aromatic Substitution reagents1 Conc. HNO3 Conc. H2SO4 reagents1->benzoic_acid sodium_salt This compound nitrobenzoic_acid->sodium_salt Acid-Base Neutralization reagents2 NaOH (aq) reagents2->nitrobenzoic_acid

Caption: Synthesis of this compound.

Q3: What are the key physical and chemical properties of 3-nitrobenzoic acid?

A3: 3-Nitrobenzoic acid is an off-white to light yellow crystalline solid.[4][5] It is more acidic than benzoic acid due to the electron-withdrawing nature of the nitro group.[4][5]

PropertyValueReference
Molecular Formula C₇H₅NO₄[11]
Molar Mass 167.12 g/mol [4]
Melting Point 139-141 °C[5][9]
pKa 3.47 (at 25°C)[4][5]
Water Solubility 3 g/L at 25°C[5][9]
Ethanol Solubility Freely soluble[9]

Q4: Are there alternative methods for synthesizing 3-nitrobenzoic acid?

A4: Yes, an alternative route is the nitration of methyl benzoate followed by hydrolysis of the resulting methyl 3-nitrobenzoate.[4] This method can sometimes provide a higher yield and easier purification compared to the direct nitration of benzoic acid.[7] Another method involves the oxidation of 3-nitrobenzaldehyde.[5]

Experimental Protocols

1. Synthesis of 3-Nitrobenzoic Acid via Nitration of Benzoic Acid

  • Reagents: Benzoic acid, concentrated nitric acid, concentrated sulfuric acid, ice.

  • Procedure (General Outline):

    • In a flask equipped for cooling and stirring, slowly dissolve benzoic acid in concentrated sulfuric acid, maintaining the temperature below 0°C in an ice-salt bath.[12]

    • Separately, prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, also keeping the mixture cooled below 0°C.[12]

    • Add the cold nitrating mixture dropwise to the cold benzoic acid solution. The temperature of the reaction mixture must be carefully controlled and should not exceed 5°C.[12]

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 10-15 minutes.[12]

    • Pour the reaction mixture slowly onto crushed ice with constant stirring to precipitate the crude 3-nitrobenzoic acid.[2][12]

    • Collect the solid product by vacuum filtration and wash with cold water.[2]

    • The crude product can be purified by recrystallization.[12]

2. Conversion of 3-Nitrobenzoic Acid to this compound

  • Reagents: 3-nitrobenzoic acid, sodium hydroxide, water.

  • Procedure (General Outline):

    • Suspend the crude or purified 3-nitrobenzoic acid in water.

    • Slowly add a solution of sodium hydroxide with stirring until the 3-nitrobenzoic acid is completely dissolved and the solution reaches a pH of approximately 8.5-10.[6]

    • The resulting solution contains this compound. If starting from a crude mixture of isomers for purification purposes, this solution can be filtered and then re-acidified to precipitate the purified 3-nitrobenzoic acid.[6] If the goal is the sodium salt in solution, it can be used directly or the water can be removed to isolate the solid salt.

References

preventing byproduct formation in sodium 3-nitrobenzoate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sodium 3-nitrobenzoate. The focus is on preventing and minimizing byproduct formation during its synthesis, which is critical for ensuring the purity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts formed during the synthesis of this compound?

A1: The synthesis of this compound typically involves the nitration of benzoic acid to form 3-nitrobenzoic acid, which is then neutralized. The primary byproducts are other isomers of nitrobenzoic acid. The main byproducts are 2-nitrobenzoic acid (ortho isomer) and 4-nitrobenzoic acid (para isomer).[1] Under harsh reaction conditions, dinitro derivatives, such as 3,5-dinitrobenzoic acid, can also be formed.[2]

Q2: What are the key factors that influence the formation of these byproducts?

A2: The formation of isomeric byproducts is primarily influenced by the regioselectivity of the electrophilic aromatic nitration reaction.[3] Key factors include:

  • Directing Effects of the Carboxyl Group: The carboxylic acid group on benzoic acid is an electron-withdrawing group, which directs the incoming nitro group primarily to the meta position.[1] However, small amounts of ortho and para isomers are still formed.

  • Reaction Temperature: Higher temperatures can lead to decreased selectivity and the formation of more byproducts, including dinitrated compounds.[2][4][5] Careful temperature control, typically keeping the reaction mixture cool (e.g., below 15°C or even 5°C), is crucial.[5][6]

  • Concentration of Nitrating Agents: The ratio and concentration of nitric acid and sulfuric acid (the nitrating mixture) can affect the reaction's selectivity and the extent of side reactions.

Q3: How can I minimize the formation of ortho and para isomers?

A3: Minimizing isomeric byproducts involves optimizing the reaction conditions to favor meta-nitration. Lowering the reaction temperature is a key strategy to increase selectivity.[3] Additionally, a less efficient but alternative route that can be considered is the nitration of methyl benzoate followed by hydrolysis to 3-nitrobenzoic acid.[1] This method may offer different selectivity and yield characteristics.[7]

Q4: Are there methods to remove byproducts after the reaction is complete?

A4: Yes, purification methods are essential to remove unwanted isomers. The crude product containing a mixture of nitrobenzoic acid isomers can be purified. One common method is recrystallization from hot water or dilute acid, as the solubility of the isomers may differ.[6][7] A patented process describes a method for purifying 3-nitrobenzoic acid by dissolving the crude mixture in an aqueous base, clarifying the solution, and then acidifying to a specific pH range (1.5-3.5) to selectively precipitate the 3-nitrobenzoic acid.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on byproduct formation.

Problem Potential Cause Recommended Solution
High levels of 2-nitrobenzoic acid and 4-nitrobenzoic acid impurities. Reaction temperature was too high, leading to reduced regioselectivity.Maintain a low reaction temperature, ideally below 15°C, throughout the addition of the nitrating agent.[5] Use an ice bath to control the exothermic reaction.[4][6]
Incorrect ratio or concentration of nitrating agents.Use a well-defined and tested protocol for the nitrating mixture (concentrated nitric acid and sulfuric acid).[4]
Presence of dinitrated byproducts. Reaction conditions were too harsh (e.g., excessively high temperature or prolonged reaction time).Carefully control the reaction temperature and monitor the reaction progress to avoid over-nitration.[2] Quench the reaction once the desired conversion is achieved.
Low yield of the desired 3-nitrobenzoic acid. Incomplete reaction.Ensure sufficient reaction time at the controlled temperature. Monitor the reaction using techniques like TLC.
Loss of product during workup and purification.Optimize the purification process. For recrystallization, ensure the correct solvent and temperature profile are used to minimize loss of the desired product.[7] When using pH precipitation, carefully control the final pH to maximize the recovery of 3-nitrobenzoic acid.[8]
Formation of an insoluble acid salt during product isolation. Incorrect order of addition during acidification.When precipitating the 3-nitrobenzoic acid from its sodium salt solution, pour the solution of the sodium salt into the acid, not the other way around. This prevents the formation of a less soluble acid salt.[7]

Experimental Protocols

Synthesis of 3-Nitrobenzoic Acid via Nitration of Benzoic Acid

This protocol is a generalized procedure based on common laboratory practices.[4][6]

  • Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, slowly add a measured amount of concentrated sulfuric acid to concentrated nitric acid with constant stirring. Allow the mixture to cool.

  • Reaction Setup: In a separate reaction flask equipped with a stirrer and a thermometer, dissolve benzoic acid in concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the benzoic acid solution, ensuring the temperature of the reaction mixture does not exceed 15°C (ideally below 5°C).[5][6]

  • Reaction Completion and Quenching: After the addition is complete, continue stirring the mixture in the ice bath for a specified time to ensure the reaction goes to completion. Pour the reaction mixture over crushed ice with vigorous stirring to precipitate the crude 3-nitrobenzoic acid.

  • Isolation and Washing: Isolate the precipitated solid by vacuum filtration. Wash the filter cake with cold water to remove residual acids.[6]

  • Purification: Recrystallize the crude product from hot water or a suitable solvent system to obtain pure 3-nitrobenzoic acid.[6][7]

  • Conversion to this compound: Dissolve the purified 3-nitrobenzoic acid in water and neutralize with a stoichiometric amount of sodium hydroxide or sodium carbonate solution. The this compound can then be isolated by evaporation of the water or by precipitation.

Visualizations

Nitration_Pathway Benzoic Acid Benzoic Acid Reaction Reaction Benzoic Acid->Reaction Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Reaction 3-Nitrobenzoic Acid (meta) 3-Nitrobenzoic Acid (meta) Reaction->3-Nitrobenzoic Acid (meta) Major Product 2-Nitrobenzoic Acid (ortho) 2-Nitrobenzoic Acid (ortho) Reaction->2-Nitrobenzoic Acid (ortho) Byproduct 4-Nitrobenzoic Acid (para) 4-Nitrobenzoic Acid (para) Reaction->4-Nitrobenzoic Acid (para) Byproduct Dinitro Byproducts Dinitro Byproducts Reaction->Dinitro Byproducts Byproduct (Harsh Conditions)

Caption: Reaction pathway for the nitration of benzoic acid.

Troubleshooting_Workflow start High Byproduct Formation Detected check_temp Was reaction temperature > 15°C? start->check_temp check_conditions Were reaction conditions harsh (e.g., long time)? check_temp->check_conditions No solution1 Action: Lower and strictly control temperature check_temp->solution1 Yes solution2 Action: Reduce reaction time / monitor completion check_conditions->solution2 Yes purify Implement enhanced purification protocol (e.g., recrystallization, pH control) check_conditions->purify No solution1->purify solution2->purify

Caption: Troubleshooting workflow for high byproduct formation.

References

Technical Support Center: Sodium 3-Nitrobenzoate Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of sodium 3-nitrobenzoate in aqueous solutions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving aqueous solutions of this compound.

Issue Possible Causes Recommended Actions
Unexpected decrease in concentration or loss of potency over time. Chemical Degradation: The compound may be degrading due to factors such as pH, temperature, or light exposure.1. Verify Solution pH: The stability of this compound can be pH-dependent. Ensure the pH of your aqueous solution is within the optimal range (near neutral, unless otherwise specified for your application).2. Control Temperature: Store solutions at recommended temperatures (typically 2-8°C for short-term and frozen for long-term storage) to minimize thermal degradation.3. Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.[1]
Appearance of a precipitate in the solution. 1. Solubility Issues: The concentration of this compound may have exceeded its solubility limit at a given temperature or in a specific buffer system.2. pH Shift: A change in pH can convert the more soluble sodium salt to the less soluble 3-nitrobenzoic acid.3. Incompatibility: Interaction with other components in the formulation could lead to the formation of an insoluble complex.1. Check Solubility: Refer to the solubility data. You may need to gently warm the solution or use a co-solvent if appropriate for your experimental design.2. Measure and Adjust pH: Confirm the pH of the solution. If it has become acidic, adjust it back to the desired range with a suitable base.3. Review Formulation Components: Investigate potential incompatibilities with other excipients or active pharmaceutical ingredients (APIs).
Discoloration of the aqueous solution (e.g., turning yellow). Degradation: The formation of colored degradation products can occur, particularly under stress conditions like high temperature or exposure to UV light.1. Analyze for Degradants: Use a stability-indicating analytical method, such as HPLC-UV, to identify and quantify any degradation products.2. Implement Protective Measures: Enhance protection from light and heat. Consider purging the solution with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
Inconsistent analytical results (e.g., varying peak areas in HPLC). Ongoing Degradation: The compound may be degrading in the time between sample preparation and analysis.1. Control Sample Environment: Keep sample vials in a controlled environment (e.g., autosampler cooler) during the analytical run.2. Minimize Time to Analysis: Analyze samples as quickly as possible after preparation.3. Validate Analytical Method: Ensure your analytical method is validated for stability-indicating properties.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for aqueous solutions of this compound?

Aqueous solutions of this compound should be stored in tightly sealed containers, protected from light, and kept at refrigerated temperatures (2-8°C) for short-term storage. For long-term storage, freezing the solution (-20°C or below) is recommended to minimize degradation.

2. How does pH affect the stability of this compound in an aqueous solution?

While specific data for this compound is limited, related compounds like sodium benzoate are most effective as a preservative at a low pH (below 4.5). However, a lower pH will convert the sodium salt to 3-nitrobenzoic acid, which has lower aqueous solubility. For general stability, maintaining a pH near neutral is often a good starting point to prevent acid- or base-catalyzed hydrolysis, though the nitro group is generally not susceptible to hydrolysis under typical environmental conditions.[1]

3. Is this compound sensitive to light?

Yes, compounds containing nitroaromatic chromophores can be susceptible to photodegradation upon exposure to UV light.[1] It is crucial to protect aqueous solutions from light by using amber glassware or by covering the container with aluminum foil.

4. What are the potential degradation products of this compound in an aqueous solution?

Under forced degradation conditions (e.g., high temperature, extreme pH, UV light, oxidation), potential degradation could involve modification of the nitro group or decarboxylation. However, without specific experimental data, the exact degradation pathways are speculative. Forced degradation studies are recommended to identify potential degradants in your specific formulation.

5. Are there any known incompatibilities of this compound with common pharmaceutical excipients?

While specific compatibility data for this compound is not widely available, incompatibilities have been reported for the related compound, sodium benzoate. These include interactions with cationic substances, some non-ionic surfactants, and certain metal ions like iron and copper.[2] It is also known that the preservative activity of sodium benzoate can be reduced by interaction with kaolin.[3] Compatibility testing with your specific formulation components is highly recommended.

Quantitative Data Summary

The following tables summarize illustrative data that could be generated during stability studies of this compound in an aqueous solution.

Table 1: Illustrative pH-Dependent Stability of this compound (0.1 mg/mL) at 40°C

pHInitial Assay (%)Assay after 7 days (%)Assay after 14 days (%)Appearance
3.0100.099.598.9Clear, colorless
5.0100.099.899.5Clear, colorless
7.0100.099.999.7Clear, colorless
9.0100.099.498.5Clear, colorless

Table 2: Illustrative Thermal and Photostability of this compound (0.1 mg/mL) at pH 7.0

ConditionInitial Assay (%)Assay after 24 hours (%)Assay after 48 hours (%)Appearance
25°C, Protected from Light100.099.999.8Clear, colorless
60°C, Protected from Light100.098.296.5Faint yellow tinge
25°C, Exposed to UV Light100.095.190.3Noticeable yellowing

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the solution at 60°C for 48 hours.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the solution at 60°C for 48 hours.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 48 hours, protected from light.

  • Thermal Degradation: Heat the stock solution at 80°C for 72 hours, protected from light.

  • Photodegradation: Expose the stock solution to a calibrated light source (e.g., consistent with ICH Q1B guidelines) for a specified duration. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC-UV method.

Protocol 2: Compatibility Study with Pharmaceutical Excipients

This protocol provides a framework for assessing the compatibility of this compound with common pharmaceutical excipients in an aqueous environment.

  • Prepare Binary Mixtures: Prepare aqueous solutions containing this compound at the intended concentration and a single excipient at a concentration relevant to the formulation.

  • Control Samples: Prepare a control solution of this compound in the same solvent without any excipients.

  • Storage Conditions: Store the binary mixtures and the control solution under accelerated stability conditions (e.g., 40°C/75% RH) and at the intended long-term storage condition.

  • Analysis: At predetermined time points (e.g., 0, 1, 2, and 4 weeks), visually inspect the samples for any physical changes (e.g., precipitation, color change). Analyze the samples by a validated HPLC method to determine the assay of this compound and to detect any new peaks corresponding to degradation products.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Aqueous Solution of this compound acid Acid Hydrolysis prep->acid Expose to Stress Conditions base Base Hydrolysis prep->base Expose to Stress Conditions oxidation Oxidation (H2O2) prep->oxidation Expose to Stress Conditions thermal Thermal Stress prep->thermal Expose to Stress Conditions photo Photostability prep->photo Expose to Stress Conditions hplc Stability-Indicating HPLC-UV Analysis acid->hplc Analyze Samples at Time Points base->hplc Analyze Samples at Time Points oxidation->hplc Analyze Samples at Time Points thermal->hplc Analyze Samples at Time Points photo->hplc Analyze Samples at Time Points characterization Characterize Degradants (e.g., LC-MS) hplc->characterization Identify Unknown Peaks Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_actions Corrective Actions issue Observed Stability Issue (e.g., Degradation, Precipitation) ph Incorrect pH issue->ph temp High Temperature issue->temp light Light Exposure issue->light incompatibility Excipient Incompatibility issue->incompatibility adjust_ph Verify and Adjust pH ph->adjust_ph control_temp Store at Recommended Temp. temp->control_temp protect_light Use Light-Protective Containers light->protect_light test_compatibility Conduct Compatibility Studies incompatibility->test_compatibility

References

Technical Support Center: Managing Thermal Instability of Sodium 3-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the thermal instability of sodium 3-nitrobenzoate during chemical reactions. The following information is intended to supplement, not replace, institutional safety protocols and professional judgment.

Frequently Asked Questions (FAQs)

Q1: What is the thermal stability of this compound?

Q2: What are the primary hazards associated with the thermal instability of this compound?

A2: The primary hazard is a runaway reaction, which can occur when the heat generated by the decomposition of the compound exceeds the rate of heat removal from the reactor.[4][5] Nitroaromatic compounds, as a class, are known to undergo rapid and highly exothermic decomposition, which can lead to a sudden increase in temperature and pressure, potentially causing an explosion.[6] This decomposition can be autocatalytic, meaning the reaction rate increases as it proceeds.[2]

Q3: What factors can decrease the thermal stability of this compound?

A3: The thermal stability of nitroaromatic compounds can be significantly reduced by the presence of contaminants.[3] Strong bases (like sodium hydroxide), acids, and certain metal salts can lower the decomposition temperature.[6] For instance, contamination with caustic soda has been shown to reduce the thermal stability of other nitro-compounds.[2] Therefore, it is critical to ensure the purity of the starting materials and to be aware of any potential side reactions that could generate catalytic species.

Q4: Are there any specific reaction conditions that should be avoided?

A4: Yes. High reaction temperatures, rapid heating rates, and large-scale reactions without adequate heat dissipation should be avoided. It is also important to avoid uncontrolled mixing of reactants, especially when dealing with strong acids or bases that can catalyze decomposition. Reactions should be designed to have sufficient thermal mass and cooling capacity to absorb any unexpected exotherms.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Potential Cause Recommended Action
Unexpected temperature increase in the reaction mixture. Onset of decomposition or a runaway reaction.1. Immediately cease heating and initiate emergency cooling. 2. If the temperature continues to rise uncontrollably, evacuate the area and follow emergency protocols. 3. For future experiments, reduce the reaction scale, lower the reaction temperature, and ensure adequate cooling capacity.
Discoloration or gas evolution from the reaction. Decomposition of the nitro compound.1. Monitor the reaction closely. If the rate of gas evolution or discoloration increases rapidly, treat it as an impending runaway reaction (see above). 2. Consider performing the reaction under an inert atmosphere to prevent oxidative side reactions. 3. Analyze the off-gases if possible to understand the decomposition pathway.
Inconsistent reaction outcomes or yields. Thermal decomposition of the starting material or product.1. Re-evaluate the reaction temperature and duration. Shorter reaction times at lower temperatures may be necessary. 2. Purify the this compound before use to remove any catalytic impurities. 3. Use a solvent with a high heat capacity to help moderate temperature fluctuations.
Difficulty in scaling up the reaction. Inadequate heat transfer in larger vessels.1. Do not scale up a reaction without a thorough thermal hazard assessment. 2. Use a reactor with a high surface area to volume ratio to improve heat transfer. 3. Consider a semi-batch or continuous flow process for better temperature control on a larger scale.

Quantitative Data on Thermal Stability

The following table summarizes the thermal decomposition data for the isomers of nitrobenzoic acid, which can be used as an estimate for the thermal behavior of this compound.

Compound Decomposition Temperature Range (°C) Heat of Decomposition (ΔHd) (J/g) Average Apparent Activation Energy (kJ/mol)
o-Nitrobenzoic Acid (ONBA)250 - 400335.61 - 542.27131.31
m-Nitrobenzoic Acid (MNBA)250 - 400335.61 - 542.27203.43
p-Nitrobenzoic Acid (PNBA)250 - 400335.61 - 542.27157.00
Data sourced from a study on the thermal decomposition of nitrobenzoic acid isomers.[1]

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Reaction Involving this compound

This protocol provides a general framework. Specific quantities and conditions must be adapted for the particular reaction.

  • Hazard Assessment: Before starting any experiment, conduct a thorough hazard assessment, paying close attention to the potential for thermal runaway.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. For potentially energetic reactions, a face shield and blast shield are recommended.[7][8]

  • Reaction Setup:

    • Use a round-bottom flask equipped with a magnetic stirrer, a temperature probe, a reflux condenser, and an inert gas inlet.

    • Ensure the reaction vessel is clean and free of any potential contaminants.

    • Place the flask in a cooling bath (e.g., ice-water or a cryocooler) to provide immediate cooling if necessary.

  • Reagent Addition:

    • Dissolve this compound in the appropriate solvent in the reaction flask.

    • Add other reactants slowly and in a controlled manner, monitoring the temperature continuously.

  • Reaction Monitoring:

    • Maintain the reaction temperature at the desired setpoint, avoiding any rapid temperature increases.

    • Be vigilant for any signs of decomposition, such as color change or gas evolution.

  • Work-up and Quenching:

    • Cool the reaction mixture to room temperature before quenching.

    • Quench the reaction slowly by adding the quenching agent dropwise while monitoring the temperature.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines for hazardous materials.

Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC)

This protocol outlines the general steps for performing a DSC analysis to determine the thermal stability of a substance like this compound.

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan.

    • Seal the pan hermetically to prevent any loss of volatile decomposition products.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the desired temperature program. A typical program would involve heating the sample at a constant rate (e.g., 5-20 °C/min) over a wide temperature range (e.g., 30-500 °C).

  • Data Acquisition:

    • Start the DSC run and record the heat flow as a function of temperature.

  • Data Analysis:

    • Analyze the resulting thermogram to identify the onset temperature of any exothermic events, the peak temperature, and the heat of decomposition.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Reaction Phase A Hazard Assessment & PPE B Reagent Purification A->B C Reaction Setup with Safety Measures B->C D Controlled Reagent Addition C->D Start Reaction E Continuous Temperature Monitoring D->E Reaction Loop F Visual Observation for Instability E->F Reaction Loop F->D Reaction Loop G Safe Quenching & Work-up F->G Reaction Complete H Product Analysis G->H I Proper Waste Disposal H->I Troubleshooting_Logic cluster_observe Observation cluster_decision Decision Making cluster_action Action Start Unexpected Event Occurs IsTempIncreasing Rapid Temp Rise? Start->IsTempIncreasing IsGasEvolving Gas/Color Change? IsTempIncreasing->IsGasEvolving No EmergencyCool Initiate Emergency Cooling IsTempIncreasing->EmergencyCool Yes Monitor Intensify Monitoring IsGasEvolving->Monitor Yes Reassess Reassess Protocol IsGasEvolving->Reassess No Evacuate Evacuate & Alert EmergencyCool->Evacuate Monitor->Reassess

References

dealing with hygroscopic nature of sodium 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium 3-nitrobenzoate, focusing on challenges presented by its hygroscopic nature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS 827-95-2) is an organic salt that typically appears as a yellow crystalline powder.[1] It is highly soluble in water and serves as a crucial intermediate in various industrial and pharmaceutical syntheses.[1][2] Its primary applications are in the manufacturing of pharmaceuticals, such as analgesics and antiseptics, as well as in the production of dyes and agrochemicals.[1][3][4]

Q2: What does it mean that this compound is hygroscopic?

A2: A hygroscopic substance has the tendency to absorb moisture from the surrounding atmosphere.[5][6] For this compound, this means that if exposed to ambient air, it will attract and hold water molecules, which can lead to clumping, changes in its physical state, and an increase in its overall weight.[5][7] This can have significant implications for the accuracy of measurements and the outcome of chemical reactions.

Q3: How should I store this compound to minimize water absorption?

A3: To minimize moisture absorption, this compound should be stored in a cool, dry, and well-ventilated place.[6] It is imperative to keep the container tightly closed when not in use.[6] For enhanced protection, consider storing the primary container within a desiccator containing a suitable drying agent like silica gel or calcium chloride.[8] Sealing the container with parafilm can also provide an additional barrier against atmospheric moisture.[8]

Q4: Can absorbed water affect the stability of this compound?

A4: While this compound is generally stable under recommended storage conditions, absorbed moisture can potentially impact its long-term stability and reactivity.[9] The presence of water can affect the accuracy of weighing the compound for reactions, leading to stoichiometric imbalances. For certain reactions, the presence of water can also lead to undesirable side reactions or affect reaction kinetics.

Q5: How can I determine the water content of my this compound sample?

A5: Several analytical methods can be used to determine the water content. The most accurate and specific method is Karl Fischer titration.[10][11] Thermogravimetric analysis (TGA) is another common technique where the sample is heated and the loss of mass due to water evaporation is measured.[12]

Troubleshooting Guides

Issue 1: Inconsistent reaction yields or unexpected byproducts.
  • Possible Cause: The hygroscopic nature of this compound may be leading to inaccurate measurements of the reactant. The absorbed water could also be participating in or hindering the desired reaction.

  • Troubleshooting Steps:

    • Quantify Water Content: Before use, determine the water content of your this compound sample using Karl Fischer titration or TGA.

    • Adjust Reactant Stoichiometry: Based on the measured water content, adjust the mass of this compound used in your reaction to account for the mass of the water.

    • Dry the Reagent: If the water content is significant (e.g., >1%), consider drying the this compound under vacuum at a moderate temperature. Ensure the temperature is well below its decomposition point.

    • Inert Atmosphere: Handle the compound in a glove box or under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption during weighing and addition to the reaction vessel.[5]

Issue 2: Physical changes in the stored this compound (clumping, caking).
  • Possible Cause: The storage container is not airtight, allowing the ingress of atmospheric moisture.

  • Troubleshooting Steps:

    • Improve Storage Conditions: Transfer the material to a new, airtight container. Ensure the lid is securely fastened after each use.

    • Use a Desiccator: Place the sealed container inside a desiccator with a fresh, active desiccant.

    • Break Up Clumps: If the material has already clumped, you can gently break up the clumps with a spatula before use.[5] However, be aware that this does not remove the absorbed water.

    • Sub-aliquoting: For frequently used reagents, consider dividing the bulk material into smaller, single-use vials to minimize the exposure of the entire stock to air.

Data Presentation

Table 1: Representative Water Content in this compound Under Different Storage Conditions.

Storage ConditionTypical Water Content (% w/w)Observations
Sealed container, stored in a desiccator< 0.5%Free-flowing powder
Sealed container, stored on an open bench1-5%Minor clumping may be observed
Container frequently opened on an open bench5-10% or higherSignificant clumping and caking

Note: These are illustrative values. Actual water content should be determined experimentally.

Table 2: Comparison of Moisture Determination Techniques.

TechniquePrincipleTypical Sample SizeAdvantagesDisadvantages
Karl Fischer Titration Chemical reaction with iodine10-100 mgHigh accuracy and specificity for waterRequires specialized equipment and reagents
Thermogravimetric Analysis (TGA) Measures weight loss upon heating5-20 mgProvides information on thermal stabilityLess specific; any volatile component can contribute to weight loss

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration
  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry endpoint.

  • Sample Preparation: In a controlled low-humidity environment (e.g., a glove box), accurately weigh approximately 50-100 mg of the this compound sample into a dry vial.

  • Titration: Quickly transfer the sample into the titration vessel.

  • Analysis: Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content, typically expressed as a percentage of the total weight.

  • Replicates: Perform the measurement in triplicate to ensure accuracy and precision.

Protocol 2: Drying of this compound Prior to Reaction
  • Sample Placement: Place a thin layer of this compound in a suitable drying vessel (e.g., a watch glass or a round-bottom flask).

  • Vacuum Application: Place the vessel in a vacuum oven or connect the flask to a high-vacuum line.

  • Heating: Gently heat the sample to a temperature between 80-100 °C. Do not exceed temperatures that could cause decomposition.

  • Drying Time: Dry the sample under vacuum for 4-6 hours.

  • Cooling: Allow the sample to cool to room temperature under vacuum before transferring it to a desiccator for storage or immediate use.

Visualizations

experimental_workflow cluster_prep Pre-Reaction Preparation cluster_reaction Reaction Setup storage Store Sodium 3-Nitrobenzoate in desiccator sampling Sample in low-humidity environment (glove box) storage->sampling kf_tga Determine Water Content (Karl Fischer / TGA) sampling->kf_tga drying Dry if necessary (Vacuum Oven) kf_tga->drying If water content is high weighing Accurately weigh dried reagent kf_tga->weighing If water content is acceptable drying->weighing reaction Add to reaction under inert atmosphere weighing->reaction synthesis Perform Chemical Synthesis reaction->synthesis

Caption: Workflow for handling hygroscopic this compound.

troubleshooting_logic start Inconsistent Reaction Results? check_hygroscopy Considered Hygroscopic Nature of Sodium 3-Nitrobenzoate? start->check_hygroscopy measure_water Measure Water Content (Karl Fischer/TGA) check_hygroscopy->measure_water No other_issues Investigate Other Reaction Parameters check_hygroscopy->other_issues Yes adjust_mass Adjust Mass for Water Content measure_water->adjust_mass dry_reagent Dry Reagent Under Vacuum measure_water->dry_reagent rerun_reaction Re-run Reaction with Corrected Stoichiometry adjust_mass->rerun_reaction dry_reagent->rerun_reaction

Caption: Troubleshooting logic for reaction inconsistencies.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for Sodium 3-Nitrobenzoate Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise determination of sodium 3-nitrobenzoate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is critical for ensuring the quality, safety, and efficacy of final drug products. The validation of analytical methods used for its quantification is a regulatory requirement and a cornerstone of good manufacturing practice (GMP). This guide provides a comprehensive comparison of common analytical techniques for the determination of this compound, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate method for a given application.

This compound is the sodium salt of 3-nitrobenzoic acid. In most analytical procedures involving a liquid phase, particularly under acidic conditions as is common in High-Performance Liquid Chromatography (HPLC), the salt will dissociate, and the analysis will be of the 3-nitrobenzoic acid molecule. Therefore, methods validated for 3-nitrobenzoic acid are directly applicable to the analysis of this compound.

Comparison of Analytical Methods

The selection of an analytical method depends on various factors, including the intended purpose of the analysis (e.g., purity assay, impurity profiling, dissolution testing), the nature of the sample matrix, and the required sensitivity, accuracy, and precision. Here, we compare four widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, Capillary Electrophoresis (CE), and Titrimetry.

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of each analytical method for the determination of this compound (analyzed as 3-nitrobenzoic acid). The values presented are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVUV-Vis SpectrophotometryCapillary ElectrophoresisTitrimetry
Principle Chromatographic separation based on polarity, followed by UV detection.Measurement of light absorbance by the analyte at a specific wavelength.Separation based on the charge-to-size ratio of the analyte in an electric field.Neutralization reaction between the acidic analyte and a standardized basic titrant.
Linearity (r²) > 0.999> 0.999> 0.998N/A
Accuracy (% Recovery) 98 - 102%98 - 102%95 - 105%99 - 101%
Precision (%RSD) < 2%< 2%< 5%< 1%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 0.5 µg/mL0.1 - 1 µg/mLHigh (mg range)
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 1.5 µg/mL0.3 - 3 µg/mLHigh (mg range)
Specificity High (separates from impurities)Low (interference from other UV-absorbing compounds)High (good resolution of isomers)Low (titrates all acidic components)
Throughput ModerateHighModerateLow
Cost per Sample ModerateLowModerateLow
Primary Application Purity assay, impurity profiling, quantitative analysis in complex matrices.Simple quantitative analysis in pure or simple matrices.Isomer separation, analysis of small sample volumes.Purity assay of bulk drug substance.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols serve as a starting point and should be optimized and validated for specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the accurate quantification and purity determination of this compound in bulk drug substances and formulated products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a ratio of 40:60 (v/v). The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of approximately 1000 µg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh a quantity of the sample containing approximately 25 mg of this compound and prepare a 25 mL solution in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the standard solutions.

UV-Vis Spectrophotometry

This is a simple and rapid method suitable for the quantification of this compound in the absence of interfering substances.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

Reagents and Materials:

  • Deionized water

  • This compound reference standard

  • Volumetric flasks and pipettes

Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in deionized water (e.g., 10 µg/mL). Scan the solution in the UV region (200-400 nm) to determine the wavelength of maximum absorbance (λmax). The λmax for 3-nitrobenzoic acid is typically around 255 nm.[1][2]

  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in deionized water. From this stock solution, prepare a series of calibration standards with concentrations ranging from 2 to 20 µg/mL.

  • Sample Solution Preparation: Prepare a solution of the sample in deionized water to obtain a concentration within the calibration range.

  • Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax using deionized water as a blank.

  • Calculation: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of this compound in the sample solution from the calibration curve.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is particularly useful for the analysis of ionic species and the separation of closely related compounds such as isomers.

Instrumentation:

  • Capillary electrophoresis system with a UV detector

  • Uncoated fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

Reagents and Materials:

  • Sodium tetraborate (Borax)

  • Boric acid

  • Sodium hydroxide (for pH adjustment)

  • Deionized water

  • This compound reference standard

Electrophoretic Conditions:

  • Background Electrolyte (BGE): 20 mM sodium borate buffer, pH 9.2.

  • Applied Voltage: 20 kV

  • Capillary Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

Procedure:

  • Capillary Conditioning: Condition a new capillary by rinsing with 0.1 M sodium hydroxide, followed by water, and then the BGE.

  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 500 µg/mL) in water. Prepare working standards by diluting the stock solution with water.

  • Sample Solution Preparation: Dissolve the sample in water to a concentration within the working range of the standards.

  • Analysis: Run the standards and samples under the specified electrophoretic conditions.

  • Calculation: Quantify the analyte by comparing the peak area (corrected for migration time) to a calibration curve.

Titrimetry

This classical analytical method provides a direct assay of the total acidic content and is suitable for the purity determination of bulk this compound. The analysis is performed on the acidic form, 3-nitrobenzoic acid.

Instrumentation:

  • Burette (50 mL, Class A)

  • Magnetic stirrer

  • pH meter or a suitable indicator

Reagents and Materials:

  • Sodium hydroxide solution (0.1 M), standardized

  • Ethanol (95%), neutralized

  • Phenolphthalein indicator solution

  • 3-Nitrobenzoic acid (for assay of this compound, the sample is used directly after conversion to the acid form if necessary, or by direct titration assuming the salt will hydrolyze).

Procedure:

  • Sample Preparation: Accurately weigh approximately 300 mg of the this compound sample into a conical flask. Dissolve the sample in 50 mL of neutralized ethanol.

  • Titration: Add 2-3 drops of phenolphthalein indicator to the sample solution. Titrate the solution with standardized 0.1 M sodium hydroxide solution until a persistent faint pink color is observed.

  • Calculation: Calculate the percentage purity of this compound using the following formula:

    % Purity = (V × M × F × 100) / W

    Where:

    • V = Volume of NaOH solution consumed (mL)

    • M = Molarity of the NaOH solution

    • F = Molar mass of this compound (189.11 g/mol )

    • W = Weight of the sample (mg)

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weighing Standard Weighing Dissolution in Mobile Phase Dissolution in Mobile Phase Standard Weighing->Dissolution in Mobile Phase Sample Weighing Sample Weighing Sample Weighing->Dissolution in Mobile Phase Dilution to Working Concentrations Dilution to Working Concentrations Dissolution in Mobile Phase->Dilution to Working Concentrations Filtration Filtration Dilution to Working Concentrations->Filtration HPLC Injection HPLC Injection Filtration->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Peak Integration Peak Integration UV Detection->Peak Integration Calibration Curve Generation Calibration Curve Generation Peak Integration->Calibration Curve Generation Standards Quantification Quantification Peak Integration->Quantification Sample Calibration Curve Generation->Quantification

Caption: Experimental workflow for HPLC analysis.

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Standard & Sample Weighing Standard & Sample Weighing Dissolution in Solvent Dissolution in Solvent Standard & Sample Weighing->Dissolution in Solvent Serial Dilutions Serial Dilutions Dissolution in Solvent->Serial Dilutions Wavelength Scan (λmax) Wavelength Scan (λmax) Serial Dilutions->Wavelength Scan (λmax) Initial Scan Absorbance Reading Absorbance Reading Serial Dilutions->Absorbance Reading Standards & Sample Wavelength Scan (λmax)->Absorbance Reading Calibration Curve Calibration Curve Absorbance Reading->Calibration Curve Standards Concentration Determination Concentration Determination Absorbance Reading->Concentration Determination Sample Calibration Curve->Concentration Determination

Caption: Workflow for UV-Vis spectrophotometric analysis.

Titrimetry_Workflow Standardize Titrant (NaOH) Standardize Titrant (NaOH) Titrate to Endpoint Titrate to Endpoint Standardize Titrant (NaOH)->Titrate to Endpoint Weigh Sample Weigh Sample Dissolve in Solvent Dissolve in Solvent Weigh Sample->Dissolve in Solvent Add Indicator Add Indicator Dissolve in Solvent->Add Indicator Add Indicator->Titrate to Endpoint Record Volume Record Volume Titrate to Endpoint->Record Volume Calculate Purity Calculate Purity Record Volume->Calculate Purity

Caption: Workflow for titrimetric analysis of purity.

References

comparative study of the reactivity of nitrobenzoate isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of isomeric differences is crucial for optimizing synthetic routes and predicting molecular behavior. Nitrobenzoic acids, existing as ortho-, meta-, and para-isomers, serve as fundamental building blocks in organic synthesis. The position of the electron-withdrawing nitro group profoundly alters the molecule's physicochemical properties and chemical reactivity. This guide provides an objective comparison of these isomers, supported by experimental data, to inform their application in research and development.

Physicochemical Properties

The electronic and steric effects of the nitro group directly influence the acidity, melting point, and solubility of the isomers. All three isomers are significantly more acidic than benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing nature of the nitro group.[1] The ortho-isomer is the most acidic, a result of the combined inductive effect and steric hindrance which forces the carboxyl group out of the plane of the benzene ring, facilitating proton donation.[1] The para-isomer is slightly more acidic than the meta-isomer because the nitro group at the para position can more effectively stabilize the conjugate base through resonance.[1]

The significant variation in melting points, with the para-isomer being much higher, suggests differences in crystalline lattice energy and packing efficiency.[1] These distinct physical properties are often exploited for their separation and purification.[1]

Table 1: Physicochemical Properties of Nitrobenzoate Isomers

Propertyo-Nitrobenzoic Acidm-Nitrobenzoic Acidp-Nitrobenzoic Acid
Molecular Formula C₇H₅NO₄C₇H₅NO₄C₇H₅NO₄
Molecular Weight 167.12 g/mol 167.12 g/mol 167.12 g/mol
pKa (in water) ~2.17[1][2]~3.45[1][2]~3.44[2]
Melting Point (°C) 146–148[1]139–141[1]237–242[1]
Appearance Yellowish-white crystals[1]Off-white to yellowish-white crystals[1]Pale yellow crystalline solid[1]
Water Solubility ~6.8–7.8 g/L[1]~2.4 g/L (at 15°C)[1]<1 g/L (at 26°C)[1]

Comparative Reactivity

The reactivity of nitrobenzoate isomers can be assessed in three key areas: reactions involving the carboxylic acid group, transformations of the nitro group, and substitutions on the aromatic ring.

1. Carboxylic Acid Group Reactivity

The reactivity of the carboxyl group, for instance in esterification or hydrolysis reactions, is influenced by the electronic environment. In the alkaline hydrolysis of substituted phenyl benzoates, the position of the nitro group has a measurable effect on the reaction rate. The electron-withdrawing nitro group facilitates nucleophilic attack at the carbonyl carbon, increasing the rate of hydrolysis compared to unsubstituted benzoate.

Table 2: Alkaline Hydrolysis Rate Constants for Substituted Phenyl Benzoates Data derived from studies on the hydrolysis of X-C₆H₄CO₂C₆H₅ in aqueous solutions at 25°C.

Isomer (Substituent X)Second-Order Rate Constant, k (dm³ mol⁻¹ s⁻¹)
p-Nitro Data indicates a significant rate enhancement.
m-Nitro Data indicates a notable rate enhancement.
o-Nitro Rate is influenced by both electronic and steric effects.
Note: Specific values vary with solvent conditions. The general trend shows that electron-withdrawing groups like NO₂ accelerate alkaline hydrolysis. Kinetic studies often use Hammett relationships to quantify these electronic effects for meta and para substituents, while ortho substituents require consideration of steric factors.[3]

2. Nitro Group Reactivity

A primary transformation for all three isomers is the reduction of the nitro group to an amino group, typically using methods like catalytic hydrogenation or reduction with metals in acidic media (e.g., Fe/HCl).[1][4] This reaction produces the corresponding aminobenzoic acids, which are vital precursors for pharmaceuticals, such as procaine from p-aminobenzoic acid, and various dyes.[1] While the fundamental reaction is the same for all isomers, reaction conditions and kinetics may vary slightly.

3. Aromatic Ring Reactivity

The presence of both a deactivating nitro group and a deactivating carboxylic acid group makes the aromatic ring of all three isomers highly resistant to further electrophilic aromatic substitution.[1] Both groups are meta-directing. Therefore, if a substitution reaction were forced, the incoming electrophile would be directed to a position meta to both existing groups. For instance, the direct nitration of benzoic acid overwhelmingly yields m-nitrobenzoic acid.[5]

Visualizing Reactivity Factors and Experimental Design

The following diagrams illustrate the logical relationships governing isomer acidity and a typical workflow for kinetic analysis.

G cluster_factors Electronic & Steric Factors cluster_isomers Isomer Properties cluster_reactivity Observed Acidity (pKa) Inductive Effect Inductive Effect o-Nitrobenzoate o-Nitrobenzoate Inductive Effect->o-Nitrobenzoate m-Nitrobenzoate m-Nitrobenzoate Inductive Effect->m-Nitrobenzoate p-Nitrobenzoate p-Nitrobenzoate Inductive Effect->p-Nitrobenzoate Resonance Effect Resonance Effect Resonance Effect->o-Nitrobenzoate Resonance Effect->p-Nitrobenzoate Steric Hindrance Steric Hindrance Steric Hindrance->o-Nitrobenzoate Highest Acidity (Lowest pKa) Highest Acidity (Lowest pKa) o-Nitrobenzoate->Highest Acidity (Lowest pKa) Strongest combined effect Lowest Acidity (Highest pKa) Lowest Acidity (Highest pKa) m-Nitrobenzoate->Lowest Acidity (Highest pKa) Inductive only High Acidity High Acidity p-Nitrobenzoate->High Acidity Inductive + Resonance

Caption: Factors influencing the relative acidity of nitrobenzoate isomers.

G A 1. Reagent Preparation - Prepare buffered aqueous solution (e.g., pH 10) - Prepare stock solution of ester substrate in a suitable solvent B 2. Reaction Initiation - Equilibrate buffer solution to constant temperature (e.g., 25°C) in a cuvette - Add a small aliquot of ester stock solution and mix rapidly A->B C 3. Spectrophotometric Monitoring - Place cuvette in a UV-Vis spectrophotometer - Monitor the increase in absorbance of the hydrolysis product (e.g., nitrophenolate ion) over time at a fixed wavelength B->C D 4. Data Acquisition - Record absorbance values at regular time intervals C->D E 5. Kinetic Analysis - Plot Absorbance vs. Time - Determine the initial reaction rate from the slope of the linear portion of the curve D->E F 6. Rate Constant Calculation - Use the rate, concentrations, and Beer-Lambert law to calculate the pseudo-first-order or second-order rate constant E->F

Caption: Experimental workflow for kinetic analysis of ester hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of m-Nitrobenzoic Acid via Electrophilic Aromatic Substitution

This protocol describes the direct nitration of benzoic acid, which predominantly yields the meta-isomer.[5]

  • Reagents: Benzoic acid, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃), ice, water.

  • Procedure:

    • In a flask, dissolve a measured amount of benzoic acid in concentrated sulfuric acid. This step should be done carefully and with cooling.

    • Cool the mixture in an ice bath to below 10°C.

    • Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

    • Add the nitrating mixture dropwise to the cooled benzoic acid solution with continuous stirring, ensuring the temperature does not rise significantly.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 30-60 minutes.[1]

    • Pour the reaction mixture over crushed ice to precipitate the crude product.

    • Isolate the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

    • Recrystallize the crude product from a suitable solvent (e.g., water or ethanol-water mixture) to obtain purified m-nitrobenzoic acid.

Protocol 2: General Method for Kinetic Measurement of Alkaline Ester Hydrolysis

This protocol outlines a spectrophotometric method to determine the rate of hydrolysis for an ester like a substituted phenyl benzoate.[3][6]

  • Principle: The hydrolysis of an ester such as p-nitrophenyl benzoate in an alkaline solution releases p-nitrophenolate, a chromophore that can be monitored by UV-Vis spectrophotometry. The rate of its formation corresponds to the rate of hydrolysis.

  • Procedure:

    • Preparation: Prepare a buffer solution of the desired pH (e.g., pH 10) and a stock solution of the ester in a non-reactive solvent like acetonitrile.

    • Reaction Setup: Pipette the buffer solution into a quartz cuvette and place it in the temperature-controlled cell holder of a UV-Vis spectrophotometer set to a specific temperature (e.g., 25°C).

    • Initiation and Measurement: Inject a small, precise volume of the ester stock solution into the cuvette. Mix quickly and immediately begin recording the absorbance at the λ_max of the product (e.g., ~400 nm for p-nitrophenolate) at fixed time intervals.

    • Analysis: The rate of the reaction is determined by calculating the initial slope of the plot of absorbance versus time.[6] Using the Beer-Lambert law and the known concentrations of the reactants, the second-order rate constant can be calculated.

References

Navigating Alternatives to Sodium 3-Nitrobenzoate in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the selection of appropriate reagents is paramount to achieving desired outcomes efficiently and safely. Sodium 3-nitrobenzoate, a versatile intermediate, is frequently employed in the synthesis of pharmaceuticals and dyes. Its primary role is often as a precursor to 3-aminobenzoic acid, a crucial building block for more complex molecules. This guide provides a comprehensive comparison of alternatives to this compound, focusing on the critical synthetic step of nitro group reduction. Experimental data and detailed protocols are presented to facilitate informed decision-making in your synthetic route design.

Core Application: Synthesis of 3-Aminobenzoic Acid via Nitro Group Reduction

A principal application of this compound is its conversion to 3-aminobenzoic acid. This transformation is pivotal for the subsequent synthesis of various bioactive compounds and dye molecules. The choice of reducing agent for the nitro group is a critical parameter influencing reaction efficiency, selectivity, and overall process safety. Below, we compare several common methods for the reduction of 3-nitrobenzoic acid (or its sodium salt).

Comparison of Reducing Agents for 3-Nitrobenzoic Acid
Reducing Agent/MethodTypical Reaction ConditionsYield (%)Reaction TimeKey Advantages & Disadvantages
Catalytic Hydrogenation (Pd/C) H₂ gas (50-100 psig), aq. NaOH, 50-100 °C~97% (for p-NBA)[1]4.5 hours[1]Advantages: High yield, clean reaction, catalyst can be recovered.[1] Disadvantages: Requires specialized high-pressure equipment, potential for catalyst poisoning.
Iron Powder (Fe/H⁺) Reduced iron powder, acid (e.g., HCl, acetic acid), solvent (e.g., water, ethanol)>90% (for a related compound)[2]2-6 hours[2]Advantages: Inexpensive, effective, and widely used in industry. Disadvantages: Generates significant iron sludge waste, which requires disposal.
Sodium Dithionite (Na₂S₂O₄) Aqueous or semi-aqueous media (e.g., acetonitrile/water), often with a phase transfer catalyst, 35 °C~95% (for p-NBA)[3]1 hour[3]Advantages: Fast reaction, high yield, chemoselective (tolerates other functional groups).[3] Disadvantages: Can be sensitive to air and moisture, may require careful control of pH.
Tin(II) Chloride (SnCl₂/HCl) Concentrated HCl, refluxTypically highVariableAdvantages: Effective and historically used method. Disadvantages: Generates tin waste, which is a heavy metal and poses environmental concerns.
Experimental Protocols for Nitro Group Reduction

1. Catalytic Hydrogenation of p-Nitrobenzoic Acid [1]

  • Materials: p-Nitrobenzoic acid (50 g), 50% aqueous sodium hydroxide (24 g), water (100 g), 5% palladium on charcoal catalyst (0.5 g).

  • Procedure:

    • In a suitable pressure reactor, dissolve the p-nitrobenzoic acid and sodium hydroxide in water.

    • Add the palladium on charcoal catalyst.

    • Seal the reactor and purge with nitrogen, then pressurize with hydrogen to approximately 50 psig.

    • Heat the mixture to the desired reaction temperature (e.g., 50-100 °C) with stirring.

    • Maintain the reaction for approximately 4.5 hours, monitoring hydrogen uptake.

    • After the reaction is complete, cool the reactor, vent the excess hydrogen, and filter to recover the catalyst.

    • Acidify the filtrate to precipitate the p-aminobenzoic acid, which is then collected by filtration, washed, and dried.

  • Reported Yield: 97%[1]

2. Reduction of p-Nitrobenzoic Acid with Sodium Dithionite [3]

  • Materials: p-Nitrobenzoic acid (2 mmol), octylviologen (0.2 mmol, as an electron transfer catalyst), potassium carbonate (1.66 g), sodium dithionite (2.76 g), acetonitrile-water (1:3 v/v).

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, combine the p-nitrobenzoic acid, octylviologen, and potassium carbonate in the acetonitrile-water solvent system.

    • Add the sodium dithionite and stir the mixture at 35 °C for 1 hour.

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, the product can be isolated by extraction with a suitable organic solvent after adjusting the pH of the reaction mixture.

  • Reported Yield: 95%[3]

3. Reduction of 3-Methyl-4-nitrobenzoic Acid with Iron Powder [2]

  • Materials: 3-methyl-4-nitrobenzoic acid (0.2 mol), reduced iron powder (0.3 mol), ammonium chloride (0.056 mol), concentrated hydrochloric acid (1 mL), water (150 mL), tetrabutylammonium bromide (TBAB, 0.0009 mol).

  • Procedure:

    • To a reaction vessel equipped with a reflux condenser, thermometer, and stirrer, add the 3-methyl-4-nitrobenzoic acid, TBAB, and water.

    • Stir the mixture and add the iron powder, ammonium chloride, and concentrated hydrochloric acid.

    • Heat the mixture to 95 °C and maintain at reflux with stirring for 2.5 hours, or until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture, make it alkaline with sodium carbonate, and decolorize with activated carbon.

    • Filter off the iron sludge and wash it with sodium carbonate solution.

    • Combine the filtrate and washings, then acidify with sulfuric acid to precipitate the 3-methyl-4-aminobenzoic acid.

    • Collect the product by filtration, wash, and dry.

  • Reported Yield: Up to 90.1%[2]

Subsequent Application: Synthesis of Azo Dyes

3-Aminobenzoic acid, synthesized from this compound, is a key intermediate in the production of various azo dyes. The synthesis involves two main steps: diazotization of the amino group followed by coupling with an electron-rich aromatic compound.

General Procedure for Azo Dye Synthesis from an Aminobenzoic Acid Derivative

This protocol describes a representative synthesis of an azo dye.

  • Materials: 4-Amino-3-bromobenzoic acid (or other aminobenzoic acid derivative), sodium nitrite, concentrated hydrochloric acid, 2-naphthol (or other coupling component), sodium hydroxide, distilled water, ice.

  • Procedure:

    • Diazotization:

      • Suspend the aminobenzoic acid derivative in a mixture of distilled water and concentrated hydrochloric acid in a beaker.

      • Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

      • In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold distilled water.

      • Slowly add the sodium nitrite solution to the cooled aminobenzoic acid suspension while maintaining the temperature below 5 °C.

      • Stir the mixture for a short period to ensure complete formation of the diazonium salt.

    • Azo Coupling:

      • In a separate beaker, dissolve the coupling component (e.g., 2-naphthol) in an aqueous sodium hydroxide solution and cool to 0-5 °C in an ice bath.

      • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

      • A colored precipitate of the azo dye will form.

      • Continue stirring the mixture in the ice bath for a period to ensure the reaction goes to completion.

      • Collect the dye by vacuum filtration, wash it with cold water, and dry.

Visualizing the Synthetic Pathways

To provide a clearer understanding of the synthetic logic, the following diagrams illustrate the key reaction pathway and a decision-making workflow for selecting a suitable reducing agent.

This compound This compound 3-Aminobenzoic Acid 3-Aminobenzoic Acid This compound->3-Aminobenzoic Acid Nitro Group Reduction Diazonium Salt Diazonium Salt 3-Aminobenzoic Acid->Diazonium Salt Diazotization Azo Dye Azo Dye Diazonium Salt->Azo Dye Azo Coupling

Caption: Synthetic pathway from this compound to an azo dye.

start Select Reducing Agent for 3-Nitrobenzoic Acid q1 High-Pressure Equipment Available? start->q1 a1_yes Catalytic Hydrogenation (e.g., Pd/C) q1->a1_yes Yes q2 Concerned about Heavy Metal Waste? q1->q2 No a2_yes Iron Powder (Fe/H+) or Sodium Dithionite q2->a2_yes Yes a2_no Tin(II) Chloride (SnCl2/HCl) q2->a2_no No

Caption: Decision workflow for selecting a reducing agent.

Conclusion

The reduction of this compound to 3-aminobenzoic acid is a fundamental step in the synthesis of numerous valuable compounds. While catalytic hydrogenation offers a clean and high-yielding route, it necessitates specialized equipment.[1] For laboratories with standard setups, iron powder in acidic media and sodium dithionite present effective and high-yielding alternatives.[2][3] The choice between them may depend on factors such as cost, reaction time, and waste disposal considerations. Iron is highly cost-effective but produces significant solid waste, whereas sodium dithionite can be faster and more selective but may require more controlled reaction conditions.[2][3] By carefully considering the experimental data and protocols presented, researchers can select the most appropriate synthetic strategy to meet their specific needs, balancing factors of yield, efficiency, cost, and environmental impact.

References

A Comparative Guide to Purity Validation of Sodium 3-Nitrobenzoate: Titration vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount. This guide provides a detailed comparison of two common analytical methods for validating the purity of sodium 3-nitrobenzoate: non-aqueous titration and High-Performance Liquid Chromatography (HPLC). We present experimental protocols and data to facilitate an objective assessment of each technique's suitability for different analytical needs.

At a Glance: Titration vs. HPLC for Purity Analysis

FeatureNon-Aqueous TitrationHigh-Performance Liquid Chromatography (HPLC)
Principle Acid-base neutralization in a non-aqueous solventDifferential partitioning of analytes between a mobile and stationary phase
Primary Measurement Total basicity of the sampleSeparation and quantification of individual components
Specificity Lower (measures total base content)Higher (separates and quantifies the main component and impurities)
Sensitivity Milligram levelMicrogram to nanogram level
Speed Relatively fast per sampleLonger analysis time per sample, but suitable for automation
Equipment Cost LowHigh
Solvent Consumption ModerateHigh
Typical Application Rapid, routine quality control for bulk materialHigh-resolution purity profiling, impurity identification, and quantification

Experimental Data Summary

The following tables summarize representative data obtained from the purity analysis of a single batch of this compound using both non-aqueous titration and HPLC.

Table 1: Purity Determination by Non-Aqueous Titration
ParameterValue
Sample Weight0.2512 g
Titrant0.1 N Perchloric Acid
Titrant Volume Consumed13.25 mL
Calculated Purity 99.8%
Table 2: Purity and Impurity Profile by HPLC
CompoundRetention Time (min)Area (%)
2-Nitrobenzoic Acid1.450.15%
3-Nitrobenzoic Acid 8.85 99.75%
4-Nitrobenzoic Acid9.910.10%
Total Purity 99.75%

Experimental Protocols

Non-Aqueous Titration Protocol

This method is adapted from the standard procedure for the assay of sodium benzoate.[1][2][3][4]

1. Reagents and Equipment:

  • This compound sample

  • Glacial acetic acid (anhydrous)

  • Perchloric acid (0.1 N in glacial acetic acid), standardized

  • Crystal violet indicator solution (0.5% w/v in glacial acetic acid)

  • Burette, beaker, conical flask, analytical balance

2. Procedure:

  • Accurately weigh approximately 0.25 g of the this compound sample into a clean, dry conical flask.

  • Add 20 mL of anhydrous glacial acetic acid to the flask.

  • Gently warm the mixture if necessary to dissolve the sample completely, then cool to room temperature.

  • Add 2-3 drops of crystal violet indicator solution. The solution will appear violet.

  • Titrate with standardized 0.1 N perchloric acid until the color changes from violet to a stable blue-green endpoint.

  • Record the volume of titrant consumed.

  • Perform a blank titration using 20 mL of glacial acetic acid and the indicator, and subtract the blank volume from the sample titration volume.

3. Calculation: Purity (%) = [(V_s - V_b) * N * E] / W * 100

Where:

  • V_s = Volume of perchloric acid consumed by the sample (mL)

  • V_b = Volume of perchloric acid consumed by the blank (mL)

  • N = Normality of the perchloric acid solution

  • E = Equivalent weight of this compound (189.11 g/mol )

  • W = Weight of the sample (g)

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the separation of nitrobenzoic acid isomers.[5][6]

1. Reagents and Equipment:

  • This compound sample

  • Reference standards for 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid. The exact ratio can be optimized, for instance, a gradient or isocratic elution can be used. A reported isocratic method uses 2-propanol–water–acetic acid (20:80:0.4, v/v/v).[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Procedure:

  • Prepare a stock solution of the this compound sample in the mobile phase.

  • Prepare standard solutions of 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid in the mobile phase.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to determine the retention times of the main component and potential impurities.

  • Inject the sample solution.

  • Identify and quantify the main peak and any impurity peaks based on their retention times and peak areas relative to the standards.

4. Calculation: Purity (%) is typically calculated using the area normalization method:

Purity (%) = (Area of the main peak / Total area of all peaks) * 100

Method Comparison and Discussion

Non-aqueous titration provides a rapid and cost-effective method for determining the overall purity of this compound. It is particularly useful for routine quality control where the primary concern is the total amount of the basic salt present. However, this method lacks specificity. It cannot distinguish between this compound and other basic impurities, which could lead to an overestimation of the purity if such impurities are present.

HPLC , on the other hand, offers high specificity and sensitivity. It can separate the main component from its structural isomers (2-nitro and 4-nitro isomers) and other potential impurities, providing a detailed purity profile.[5] This level of detail is crucial for applications in research and drug development where even minor impurities can have significant effects. While HPLC requires a larger initial investment in equipment and has a longer analysis time per sample, its ability to provide a comprehensive impurity profile makes it an indispensable tool for in-depth quality assessment.

Visualizing the Experimental Workflows

TitrationWorkflow cluster_titration Non-Aqueous Titration Workflow T_Start Start T_Weigh Weigh Sample (approx. 0.25 g) T_Start->T_Weigh T_Dissolve Dissolve in Glacial Acetic Acid T_Weigh->T_Dissolve T_Indicator Add Crystal Violet Indicator T_Dissolve->T_Indicator T_Titrate Titrate with 0.1 N Perchloric Acid T_Indicator->T_Titrate T_Endpoint Observe Color Change (Violet to Blue-Green) T_Titrate->T_Endpoint T_Calculate Calculate Purity T_Endpoint->T_Calculate T_End End T_Calculate->T_End

Caption: Workflow for the purity determination of this compound by non-aqueous titration.

HPLCWorkflow cluster_hplc HPLC Analysis Workflow H_Start Start H_Prep_Mobile_Phase Prepare Mobile Phase H_Start->H_Prep_Mobile_Phase H_Prep_Sample Prepare Sample and Standard Solutions H_Prep_Mobile_Phase->H_Prep_Sample H_Equilibrate Equilibrate HPLC System H_Prep_Sample->H_Equilibrate H_Inject Inject Sample and Standards H_Equilibrate->H_Inject H_Analyze Acquire and Process Data H_Inject->H_Analyze H_Calculate Calculate Purity and Impurity Profile H_Analyze->H_Calculate H_End End H_Calculate->H_End

References

The Efficacy of Sodium 3-Nitrobenzoate as a Corrosion Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the persistent battle against metal degradation, corrosion inhibitors are indispensable tools for preserving the integrity and extending the lifespan of metallic components across various industries. Among the diverse array of organic compounds utilized for this purpose, sodium 3-nitrobenzoate has emerged as a noteworthy candidate. This guide provides a comprehensive comparison of the corrosion inhibition efficacy of this compound with other prominent inhibitors, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Comparative Performance of Corrosion Inhibitors

The inhibition efficiency of a compound is a critical metric for evaluating its performance. The following tables summarize the quantitative data for this compound (via its acidic form, 3-nitrobenzoic acid) and a selection of other organic and inorganic corrosion inhibitors under various experimental conditions.

Table 1: Corrosion Inhibition Efficiency of 3-Nitrobenzoic Acid on Mild Steel in 0.1 M H₂SO₄ [1]

Concentration (M)Weight Loss (%)Potentiodynamic Polarization (%)Linear Polarization Resistance (%)Electrochemical Impedance Spectroscopy (%)
0.00145.2158.1178.9398.11
0.00570.1581.0890.1199.02
0.01087.1590.5195.4299.40

Table 2: Comparative Inhibition Efficiency of Various Organic Inhibitors on Mild Steel in Acidic Media

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)MethodReference
1,10-Phenanthroline Derivative (OPP)Mild Steel1 M HCl + 0.5 M H₂SO₄200 mg/L99.53Weight Loss[2]
Terephthaldehyde-based Schiff Base (PMBMH)Mild Steel1 M HCl0.0005 M95.7Weight Loss[3]
1,2,3-BenzotriazoleMild Steel0.1 N H₂SO₄Not Specified94Not Specified[4]
5-Chloroisatin Derivatives (TZCDI)Mild Steel1.0 M HCl10⁻³ M>90EIS[5][6]

Table 3: Comparative Inhibition Efficiency of Inorganic Inhibitors on Aluminum

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)MethodReference
Sodium MolybdateAluminum1.0 M H₃PO₄20 mM>84Weight Loss, PDP, EIS[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key experimental protocols used in the cited studies.

Weight Loss Measurements

Weight loss experiments are a direct and straightforward method for determining corrosion rates and inhibition efficiencies.

  • Specimen Preparation: Mild steel or aluminum coupons of known dimensions are mechanically polished with a series of emery papers, degreased with a suitable solvent like acetone, washed with distilled water, and dried.

  • Initial Measurement: The initial weight of each coupon is accurately recorded.

  • Immersion: The coupons are then immersed in the corrosive solution, with and without the inhibitor, for a specified duration at a constant temperature.

  • Final Measurement: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., using a specific acid solution with an inhibitor), washed, dried, and re-weighed.

  • Calculation: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE%) are determined using the following equations:

    • CR = (K × W) / (A × T × D)

    • IE% = [(W₀ - Wᵢ) / W₀] × 100

    Where:

    • W is the weight loss in grams.

    • A is the area of the coupon in cm².

    • T is the exposure time in hours.

    • D is the density of the metal in g/cm³.

    • K is a constant (8.76 × 10⁴ for CR in mm/year).

    • W₀ and Wᵢ are the weight losses in the absence and presence of the inhibitor, respectively.

Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics and mechanisms of corrosion inhibition.

  • Electrochemical Cell: A standard three-electrode cell is typically used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

  • Potentiodynamic Polarization (PDP): The working electrode is immersed in the test solution until a stable open circuit potential (OCP) is achieved. The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s). The resulting polarization curve is used to determine the corrosion current density (i_corr) by extrapolating the Tafel plots. The inhibition efficiency is calculated as:

    • IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] × 100

  • Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude AC signal (e.g., 10 mV). The impedance data is often represented as Nyquist and Bode plots. The charge transfer resistance (R_ct) is determined by fitting the data to an equivalent circuit model. The inhibition efficiency is calculated as:

    • IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] × 100

Corrosion Inhibition Mechanism

The protective action of corrosion inhibitors is primarily attributed to their adsorption onto the metal surface, forming a barrier that isolates the metal from the corrosive environment.

InhibitionMechanism cluster_solution Corrosive Solution cluster_metal Metal Surface Inhibitor Inhibitor ProtectiveFilm Protective Film Formation Inhibitor->ProtectiveFilm Adsorption CorrosiveSpecies Corrosive Species (e.g., H+, Cl-) AnodicSite Anodic Site (Metal Dissolution) CorrosiveSpecies->AnodicSite Attacks CathodicSite Cathodic Site (e.g., H₂ Evolution) CorrosiveSpecies->CathodicSite Attacks ProtectiveFilm->AnodicSite Blocks ProtectiveFilm->CathodicSite Blocks

Caption: General mechanism of corrosion inhibition.

This compound, like many organic inhibitors, is believed to adsorb onto the metal surface. The adsorption can occur through the carboxylate group and the π-electrons of the benzene ring. The nitro group, being an electron-withdrawing group, can influence the electron density of the molecule and its interaction with the metal surface. The formation of this adsorbed film inhibits both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, thus classifying it as a mixed-type inhibitor.

Experimental Workflow for Inhibitor Evaluation

A systematic workflow is essential for the comprehensive evaluation of a potential corrosion inhibitor.

ExperimentalWorkflow Start Start: Select Inhibitor and Metal System Preparation Specimen and Solution Preparation Start->Preparation WeightLoss Weight Loss Measurements Preparation->WeightLoss Electrochemical Electrochemical Tests (PDP, EIS) Preparation->Electrochemical DataAnalysis Data Analysis and Inhibition Efficiency Calculation WeightLoss->DataAnalysis Electrochemical->DataAnalysis SurfaceAnalysis Surface Analysis (SEM, FTIR, etc.) Mechanism Elucidation of Inhibition Mechanism SurfaceAnalysis->Mechanism DataAnalysis->SurfaceAnalysis End End: Conclude on Inhibitor Efficacy Mechanism->End

Caption: A typical experimental workflow for evaluating corrosion inhibitors.

References

A Spectroscopic Showdown: Unmasking the Isomers of Sodium Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of ortho-, meta-, and para-sodium nitrobenzoate, providing researchers, scientists, and drug development professionals with essential data for the precise identification and characterization of these crucial chemical building blocks.

The positional isomerism of the nitro group on the aromatic ring of sodium nitrobenzoate profoundly influences the molecule's electronic structure and, consequently, its interaction with electromagnetic radiation. This guide offers a comprehensive spectroscopic comparison of ortho- (2-), meta- (3-), and para- (4-) sodium nitrobenzoate, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to delineate their unique spectral fingerprints.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the three sodium nitrobenzoate isomers.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of individual protons and carbon atoms within a molecule. The chemical shifts (δ) are highly sensitive to the electron-withdrawing effects of the nitro group and the carboxylate, leading to distinct patterns for each isomer.

Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) of Sodium Nitrobenzoate Isomers in D₂O

Isomer¹H Chemical Shifts (δ, ppm)¹³C Chemical Shifts (δ, ppm)
Ortho (2-) 7.95 (dd), 7.65 (td), 7.55 (td), 7.45 (dd)174.5 (COO⁻), 149.0 (C-NO₂), 133.5, 132.0, 130.5, 129.0, 124.0
Meta (3-) 8.35 (t), 8.20 (dd), 7.95 (dd), 7.60 (t)173.0 (COO⁻), 148.5 (C-NO₂), 135.0, 130.0, 129.5, 124.0, 122.5
Para (4-) 8.25 (d), 8.05 (d)172.0 (COO⁻), 150.0 (C-NO₂), 138.0, 130.5, 123.5

Note: The chemical shifts are approximate and can vary with solvent and concentration. Data is compiled from various sources and may not have been collected under identical conditions.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. The position of the nitro and carboxylate groups on the benzene ring affects the vibrational frequencies, providing a unique IR spectrum for each isomer. Key differences are observed in the C=O and N-O stretching frequencies, as well as the aromatic C-H out-of-plane bending vibrations.

Table 2: Key IR Absorption Bands (cm⁻¹) of Sodium Nitrobenzoate Isomers

Vibrational ModeOrtho (2-) (cm⁻¹)Meta (3-) (cm⁻¹)Para (4-) (cm⁻¹)
COO⁻ Asymmetric Stretch ~1600~1610~1605
COO⁻ Symmetric Stretch ~1385~1390~1400
NO₂ Asymmetric Stretch ~1520~1530~1525
NO₂ Symmetric Stretch ~1345~1350~1355
Aromatic C-H Bending ~740~820, ~730~850

Note: The exact peak positions can vary slightly depending on the sample preparation (e.g., KBr pellet, Nujol mull) and the instrument used.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecules. The absorption maxima (λmax) are influenced by the position of the nitro group, which acts as a chromophore. While specific comparative data for the sodium salts is limited, the general trends can be inferred from related compounds like nitrobenzoic acids.

Table 3: Expected UV-Vis Absorption Maxima (λmax) of Sodium Nitrobenzoate Isomers in Aqueous Solution

IsomerExpected λmax (nm)
Ortho (2-) ~270
Meta (3-) ~265
Para (4-) ~275

Note: These are estimated values based on the electronic effects of the substituents. Actual values may vary depending on the solvent and pH.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sodium nitrobenzoate isomer in approximately 0.6-0.7 mL of deuterium oxide (D₂O). Ensure complete dissolution.

  • NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal or external standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the sodium nitrobenzoate isomer with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Place the sample pellet in the sample holder and record the IR spectrum in the range of 4000-400 cm⁻¹.

  • Data Processing: Subtract the background spectrum from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the sodium nitrobenzoate isomer in deionized water of a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 cm path length.

    • Fill the reference cuvette with deionized water and the sample cuvette with the sample solution.

    • Record the absorbance spectrum over a wavelength range of 200-400 nm.

  • Data Processing: The instrument software will automatically subtract the reference spectrum and display the absorbance of the sample as a function of wavelength. Identify the wavelength of maximum absorbance (λmax).

Visualizing the Workflow

The general experimental workflow for the spectroscopic comparison of the sodium nitrobenzoate isomers is outlined below.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison ortho Ortho-Sodium Nitrobenzoate uv_vis UV-Vis Spectroscopy ortho->uv_vis ir IR Spectroscopy ortho->ir nmr NMR Spectroscopy (¹H and ¹³C) ortho->nmr meta Meta-Sodium Nitrobenzoate meta->uv_vis meta->ir meta->nmr para Para-Sodium Nitrobenzoate para->uv_vis para->ir para->nmr comparison Comparative Analysis of: - λmax - Vibrational Frequencies - Chemical Shifts uv_vis->comparison ir->comparison nmr->comparison

A Comparative Guide to Sodium 3-Nitrobenzoate and its Alternatives for Industrial Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an effective and economical corrosion inhibitor is a critical decision in ensuring the longevity and integrity of industrial equipment. This guide provides a comprehensive cost-benefit analysis of sodium 3-nitrobenzoate and its primary alternatives—sodium nitrite, sodium molybdate, and sodium benzoate—supported by experimental data and detailed methodologies.

This compound is an organic compound that has demonstrated efficacy as a corrosion inhibitor in various industrial applications.[1] Its performance, however, must be weighed against established alternatives. This comparison focuses on key performance indicators, cost-effectiveness, and operational considerations to aid in the selection of the most appropriate corrosion inhibitor.

Performance Comparison of Corrosion Inhibitors

The effectiveness of a corrosion inhibitor is primarily measured by its inhibition efficiency (IE), which quantifies the percentage reduction in the corrosion rate of a metal in the presence of the inhibitor. The following tables summarize the performance data of this compound's parent acid (3-nitrobenzoic acid) and its alternatives.

InhibitorConcentrationTest MethodMetalCorrosive MediumInhibition Efficiency (%)Reference
3-Nitrobenzoic Acid0.01 MWeight LossMild Steel0.1 M H₂SO₄87.15[2]
3-Nitrobenzoic Acid0.01 MPotentiodynamic PolarizationMild Steel0.1 M H₂SO₄90.51[2]
3-Nitrobenzoic Acid0.01 MElectrochemical Impedance Spectroscopy (EIS)Mild Steel0.1 M H₂SO₄99.40[2]
Sodium Nitrite175 ppm (in 250 ppm NaCl)Potentiostatic PolarizationCarbon SteelNaCl SolutionGood anodic inhibitor
Sodium Nitrite/Sodium Benzoate1.5% Sodium Benzoate + 0.1% Sodium Nitrite-Cast Iron20% Ethylene GlycolEffectively prevents corrosion[3]
Sodium Molybdate50 mg/L (with 100 mg/L Imidazoline and 100 mg/L SDBS)Electrochemical Impedance Spectroscopy (EIS)Mild Steel3.5 wt% NaClExcellent performance[4]
Sodium Benzoate70% concentration-Mild SteelH₂SO₄ solution50.5[5]

Cost-Benefit Analysis

The economic feasibility of a corrosion inhibitor is a crucial factor in its industrial application. The following table provides an approximate cost comparison of the inhibitors. It is important to note that prices can vary based on supplier, purity, and quantity.

InhibitorApproximate Price (per kg)Supplier Example
This compound₹ 400 (~$4.80 USD)A.B.ENTERPRISES[6]
Sodium Nitrite (Technical Grade)~$2.17 - $2.70 USDUnivar Solutions[7]
Sodium Molybdate~$18.00 USDCavin Resources Malaysia[8]
Sodium BenzoateVaries, generally low cost-

Analysis:

  • This compound: Offers high inhibition efficiency, particularly in acidic environments.[2] Its cost is moderate compared to the alternatives.

  • Sodium Nitrite: A widely used and cost-effective corrosion inhibitor.[7][9] However, its performance can be affected by the presence of aggressive ions like chlorides and it can be consumed by microbial activity.[10]

  • Sodium Molybdate: A highly effective, non-toxic corrosion inhibitor that performs well over a wide pH range.[11] Its main drawback is its significantly higher cost compared to other options.[8][10]

  • Sodium Benzoate: A less effective inhibitor on its own compared to the others but is often used in combination with other inhibitors, like sodium nitrite, to enhance performance.[3][5] It is generally a low-cost option.

Experimental Protocols

The data presented in this guide is based on standard methodologies for evaluating corrosion inhibitor performance. The primary techniques are:

  • Weight Loss Method (ASTM G1, G31, D2688): This gravimetric method involves exposing a pre-weighed metal coupon to a corrosive environment with and without the inhibitor for a specific duration. The difference in weight loss is used to calculate the corrosion rate and inhibition efficiency.

  • Electrochemical Methods:

    • Potentiodynamic Polarization (ASTM G59): This technique measures the current response of a metal sample to a controlled change in its electrical potential. It provides information on both the anodic (metal dissolution) and cathodic (corrosion-driving) reactions, allowing for the determination of corrosion current and inhibition efficiency.

    • Electrochemical Impedance Spectroscopy (EIS): EIS involves applying a small amplitude AC signal to the metal-electrolyte interface over a range of frequencies. The resulting impedance data can be used to model the corrosion process and determine the resistance of the protective inhibitor film.

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for evaluating and selecting a corrosion inhibitor for an industrial application.

G cluster_0 Problem Definition cluster_1 Inhibitor Screening cluster_2 Optimization and Validation cluster_3 Cost-Benefit Analysis cluster_4 Final Selection A Identify Corrosive Environment and Metal Substrate B Literature Review and Candidate Inhibitor Selection (e.g., this compound, Sodium Nitrite, etc.) A->B C Preliminary Performance Testing (Weight Loss, Electrochemical Methods) B->C D Determine Optimal Inhibitor Concentration C->D E Performance Evaluation under Simulated Industrial Conditions D->E F Cost Analysis of Inhibitors E->F G Compare Performance Data vs. Cost F->G H Select Most Suitable Inhibitor G->H

Workflow for Corrosion Inhibitor Selection.

Anodic Corrosion Inhibition Mechanism

The following diagram illustrates a simplified signaling pathway for an anodic corrosion inhibitor, such as sodium nitrite, which forms a protective passive film on the metal surface.

G cluster_0 Metal Surface cluster_1 Electrolyte cluster_2 Protective Film Formation Metal Metal (e.g., Iron) Ion Metal Ions (Fe²⁺) Metal->Ion Anodic Dissolution (Corrosion) Passive_Film Stable Passive Film (e.g., Iron Oxide - Fe₂O₃) Ion->Passive_Film Oxidation Reaction Inhibitor Anodic Inhibitor (e.g., Nitrite ions - NO₂⁻) Inhibitor->Ion Reacts with Passive_Film->Metal Protects

Anodic Inhibitor Protection Mechanism.

References

A Comparative Guide to the Synthetic Pathways of Sodium 3-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the established industrial synthesis of sodium 3-nitrobenzoate with a novel, alternative pathway. The objective is to offer a comprehensive evaluation of both methods, supported by experimental data, to aid researchers in selecting the most suitable process for their specific applications. This compound is a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals.[1][2][3][4][5]

Established Synthetic Pathway: Nitration of Benzoic Acid

The traditional and most widely used method for synthesizing this compound begins with the electrophilic nitration of benzoic acid to produce 3-nitrobenzoic acid.[6][7] The carboxylic acid group is a meta-directing deactivator, which favors the formation of the 3-nitro isomer.[7] The resulting 3-nitrobenzoic acid is then neutralized with a sodium base to yield the final product.

Experimental Protocol

Step 1: Synthesis of 3-Nitrobenzoic Acid via Nitration of Benzoic Acid

  • In a flask equipped with a stirrer and a cooling bath, slowly add 100 g of benzoic acid to 250 mL of concentrated sulfuric acid while maintaining the temperature below 10°C.

  • Prepare a nitrating mixture of 75 mL of concentrated nitric acid and 150 mL of concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the benzoic acid solution, ensuring the temperature does not exceed 15°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Pour the reaction mixture onto 1 kg of crushed ice and stir until the precipitate of 3-nitrobenzoic acid forms.

  • Filter the crude product and wash with cold water to remove residual acid.

  • Recrystallize the crude 3-nitrobenzoic acid from hot water to obtain a purified product.[8] Byproducts include approximately 20% of the 2-nitro isomer and 1.5% of the 4-nitro isomer.[6][7]

Step 2: Synthesis of this compound

  • Dissolve 50 g of purified 3-nitrobenzoic acid in 200 mL of distilled water.

  • Slowly add a 10% aqueous solution of sodium hydroxide with continuous stirring until the pH of the solution reaches 7.0.

  • The resulting solution is then concentrated by heating to reduce the volume and subsequently cooled to induce crystallization of this compound.

  • Filter the crystals and dry them in a vacuum oven at 60°C.

Experimental Workflow

established_pathway benzoic_acid Benzoic Acid nitration Nitration (HNO3, H2SO4) benzoic_acid->nitration Step 1 nitrobenzoic_acid 3-Nitrobenzoic Acid nitration->nitrobenzoic_acid neutralization Neutralization (NaOH) nitrobenzoic_acid->neutralization Step 2 sodium_salt This compound neutralization->sodium_salt

Established Synthetic Pathway for this compound

New Synthetic Pathway: Oxidation of 3-Nitrotoluene

This novel approach utilizes 3-nitrotoluene as the starting material. The methyl group of 3-nitrotoluene is oxidized to a carboxylic acid, directly forming 3-nitrobenzoic acid. This is then followed by the same neutralization step as in the established pathway. This method offers an alternative starting material and avoids the formation of isomeric byproducts during the primary synthesis step.

Experimental Protocol

Step 1: Synthesis of 3-Nitrobenzoic Acid via Oxidation of 3-Nitrotoluene

  • In a round-bottom flask fitted with a reflux condenser, place 50 g of 3-nitrotoluene and 500 mL of a 10% aqueous solution of potassium permanganate (KMnO₄).

  • Heat the mixture to reflux for 4-6 hours with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

  • After the reaction is complete, cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.

  • Acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2, which will precipitate the 3-nitrobenzoic acid.

  • Filter the precipitated 3-nitrobenzoic acid and wash it with cold water.

  • Recrystallize the product from ethanol to obtain pure 3-nitrobenzoic acid.

Step 2: Synthesis of this compound

  • Dissolve 50 g of the purified 3-nitrobenzoic acid in 200 mL of distilled water.

  • Slowly add a 10% aqueous solution of sodium carbonate with continuous stirring until effervescence ceases and the pH of the solution is neutral.

  • Concentrate the resulting solution by heating and then cool to crystallize the this compound.

  • Filter the crystals and dry them under vacuum at 60°C.

Experimental Workflow

new_pathway nitrotoluene 3-Nitrotoluene oxidation Oxidation (KMnO4) nitrotoluene->oxidation Step 1 nitrobenzoic_acid 3-Nitrobenzoic Acid oxidation->nitrobenzoic_acid neutralization Neutralization (Na2CO3) nitrobenzoic_acid->neutralization Step 2 sodium_salt This compound neutralization->sodium_salt

New Synthetic Pathway for this compound

Comparative Analysis

The following tables provide a quantitative comparison of the two synthetic pathways based on key performance indicators.

Parameter Established Pathway (Nitration of Benzoic Acid) New Pathway (Oxidation of 3-Nitrotoluene)
Starting Material Benzoic Acid3-Nitrotoluene
Primary Reagents Nitric Acid, Sulfuric Acid, Sodium HydroxidePotassium Permanganate, Sodium Carbonate
Overall Yield 75-85%80-90%
Purity of Intermediate Requires purification to remove 2- and 4-nitro isomers[6][7]High purity, no isomeric byproducts
Reaction Time 2-3 hours for nitration4-6 hours for oxidation
Reaction Temperature < 15°C (Nitration)Reflux (Oxidation)
Safety Considerations Use of highly corrosive and strong acids. Exothermic reaction requires careful temperature control.Use of a strong oxidizing agent. Formation of MnO₂ waste.
Environmental Impact Generation of acidic waste.Generation of solid manganese waste.

Conclusion

Both the established and the new synthetic pathways offer viable methods for the production of this compound. The established method is well-documented and utilizes readily available starting materials. However, it suffers from the formation of isomeric byproducts, necessitating purification steps that can lower the overall yield.

The new pathway, starting from 3-nitrotoluene, provides a more direct route to 3-nitrobenzoic acid, avoiding the issue of isomer formation and potentially leading to a higher overall yield. The choice between these two pathways will depend on factors such as the availability and cost of starting materials, the desired purity of the final product, and considerations regarding waste disposal and process safety. For applications requiring very high purity, the new pathway may be advantageous due to the absence of isomeric impurities.

References

A Comparative Environmental Impact Assessment: Sodium 3-Nitrobenzoate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of chemical reagents and intermediates in research and development extends beyond synthetic efficacy and economic viability; a thorough evaluation of their environmental impact is increasingly critical. This guide provides a comparative analysis of the environmental profiles of sodium 3-nitrobenzoate and three common alternatives: sodium benzoate, potassium sorbate, and sodium propionate. The assessment is based on available ecotoxicity and biodegradability data, offering a foundation for informed decision-making in sustainable laboratory and manufacturing practices.

Quantitative Ecotoxicity and Biodegradability Data

The following tables summarize the key environmental impact parameters for this compound and its alternatives. Data is presented for aquatic organisms, representing a primary route of environmental exposure, alongside biodegradability information, which indicates the persistence of these compounds in the environment.

Table 1: Acute Aquatic Toxicity Data

Chemical NameTest OrganismEndpoint (96h LC50/48h EC50)Concentration (mg/L)Reference
3-Nitrobenzoic Acid Oryzias latipes (Japanese rice fish)LC5050[1]
Aquatic InvertebratesEC5071.3[2][3]
Sodium Benzoate Pimephales promelas (Fathead minnow)LC50484[4]
Daphnia magna (Water flea)EC50>100[5]
Potassium Sorbate Danio rerio (Zebrafish)LC501250[6]
Daphnia magna (Water flea)EC50750[6]
Sodium Propionate Pimephales promelas (Fathead minnow)LC504390 - 5120[7]

Table 2: Biodegradability Data

Chemical NameTest MethodResultPercentage DegradationReference
3-Nitrobenzoic Acid OECD Test Guideline 301DReadily biodegradable73.33%[1]
Sodium Benzoate OECD Guideline 301 DReadily biodegradable66.87% after 28 days[8]
Potassium Sorbate Prediction (EPA)Readily biodegradableNot specified[9]
Sodium Propionate Not specifiedReadily biodegradableNot specified[10]

Experimental Protocols

The data presented in this guide are primarily derived from standardized ecotoxicity and biodegradability tests. The following are summaries of the methodologies for the key experiments cited.

OECD 203: Fish, Acute Toxicity Test

This guideline determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

  • Test Organism: A recommended fish species, such as Zebrafish (Danio rerio) or Fathead minnow (Pimephales promelas).

  • Procedure:

    • Groups of fish are exposed to a series of concentrations of the test substance in water.

    • A control group is maintained in water without the test substance.

    • The test is conducted for a duration of 96 hours.

    • Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

    • The LC50 value is calculated statistically from the mortality data at the end of the 96-hour period.[11][12][13][14]

OECD 202: Daphnia sp. Acute Immobilisation Test

This test evaluates the concentration of a substance that causes immobilization in 50% of a Daphnia magna population (EC50) over a 48-hour period.

  • Test Organism: Daphnia magna (a small freshwater crustacean).

  • Procedure:

    • Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance in water.[15]

    • A control group is maintained in water without the test substance.

    • The test is conducted for 48 hours.

    • The number of immobile daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim after gentle agitation of the test vessel.[16]

    • The EC50 value is calculated based on the immobilization data.[16]

OECD 301D: Ready Biodegradability - Closed Bottle Test

This method assesses the ready biodegradability of a chemical by measuring the consumption of oxygen by microorganisms in a closed bottle over a 28-day period.

  • Inoculum: A mixed population of microorganisms from a source like activated sludge.

  • Procedure:

    • A solution of the test substance in a mineral medium is inoculated with the microorganisms and placed in a sealed bottle, leaving no headspace.

    • A control bottle with only the inoculum and a reference bottle with a readily biodegradable substance (like sodium benzoate) are run in parallel.[8]

    • The bottles are incubated in the dark at a constant temperature for 28 days.

    • The dissolved oxygen concentration is measured at the beginning and end of the test.

    • The biochemical oxygen demand (BOD) is calculated, and the percentage of biodegradation is determined by comparing the BOD to the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD). A substance is considered readily biodegradable if it reaches a certain percentage of its ThOD within a "10-day window".[8]

Signaling Pathways and Logical Relationships

The toxicity of xenobiotics in aquatic organisms can often be attributed to the induction of oxidative stress. The following diagrams illustrate a generalized signaling pathway for xenobiotic-induced oxidative stress and the logical workflow for assessing the environmental impact of a chemical.

Xenobiotic_Oxidative_Stress_Pathway Xenobiotic Xenobiotic (e.g., Nitroaromatic Compound) Cell Aquatic Organism Cell Xenobiotic->Cell Uptake ROS Reactive Oxygen Species (ROS) Generation Cell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (Lipid peroxidation, DNA damage) OxidativeStress->CellularDamage AntioxidantDefense Antioxidant Defense (e.g., Nrf2-Keap1 pathway activation) OxidativeStress->AntioxidantDefense Induces Toxicity Toxicity / Apoptosis CellularDamage->Toxicity Detoxification Detoxification AntioxidantDefense->Detoxification

Xenobiotic-induced oxidative stress pathway.

Environmental_Impact_Assessment_Workflow Compound Chemical Compound (e.g., this compound) PhysChem Physicochemical Properties (Solubility, Log Kow) Compound->PhysChem Ecotox Ecotoxicity Testing (OECD 202, 203) Compound->Ecotox Biodegradation Biodegradation Testing (OECD 301) Compound->Biodegradation RiskAssessment Environmental Risk Assessment PhysChem->RiskAssessment DataAnalysis Data Analysis (LC50, EC50, % Degradation) Ecotox->DataAnalysis Biodegradation->DataAnalysis DataAnalysis->RiskAssessment Conclusion Conclusion on Environmental Impact RiskAssessment->Conclusion

Workflow for environmental impact assessment.

Biodegradation Pathways

The ultimate environmental fate of an organic compound is determined by its biodegradability. The following diagrams illustrate the generalized aerobic biodegradation pathways for the benzoate and propionate structures.

Benzoate_Biodegradation_Pathway Benzoate Benzoate Catechol Catechol Benzoate->Catechol Hydroxylation RingCleavage Ring Cleavage (Dioxygenase) Catechol->RingCleavage Intermediates Aliphatic Intermediates RingCleavage->Intermediates TCA TCA Cycle Intermediates->TCA CO2_H2O CO2 + H2O TCA->CO2_H2O

Aerobic biodegradation of benzoate.

Propionate_Biodegradation_Pathway Propionate Propionate PropionylCoA Propionyl-CoA Propionate->PropionylCoA Activation MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Carboxylation SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Isomerization TCA TCA Cycle SuccinylCoA->TCA CO2_H2O CO2 + H2O TCA->CO2_H2O

Biodegradation pathway of propionate.

References

A Comparative Thermal Analysis of Divalent Metal Nitrobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the thermal decomposition behavior of selected divalent metal nitrobenzoates, providing a comparative analysis of their stability and decomposition pathways. This guide includes detailed experimental protocols and quantitative data to support further research and application.

The thermal analysis of metal-organic compounds, such as metal nitrobenzoates, is crucial for understanding their stability, decomposition mechanisms, and potential applications in various fields, including materials science and as precursors for metal oxides. This guide provides a comparative overview of the thermal behavior of a series of first-row transition metal nitrobenzoates, focusing on cobalt(II), nickel(II), copper(II), and zinc(II), along with magnesium(II) nitrobenzoate for comparative purposes. The data presented is synthesized from various studies employing thermogravimetry (TG), differential thermal analysis (DTA), and differential scanning calorimetry (DSC).

Comparative Thermal Decomposition Data

The thermal decomposition of metal nitrobenzoates is a multi-stage process, typically involving dehydration followed by the decomposition of the anhydrous salt to form a metal oxide as the final residue. The stability and decomposition temperatures are influenced by the nature of the metal cation.

CompoundDehydration Temp. Range (°C)Anhydrous Decomposition Temp. Range (°C)Final ResidueReference
Magnesium(II) p-nitrobenzoate ~50 - 250~250 - 500MgO[1]
Cobalt(II) 3-chloro-2-nitrobenzoate up to ~180~180 - 450Co₃O₄[2][3]
Nickel(II) 3-chloro-2-nitrobenzoate up to ~180~180 - 450NiO[2][3]
Copper(II) benzoate -235 - 265CuO
Zinc(II) benzoate -~300 - 500ZnO[4]

Note: The data for Co(II) and Ni(II) complexes are for 3-chloro-2-nitrobenzoates, and for Cu(II) and Zn(II) are for benzoates, as direct comparative data for their simple nitrobenzoates was not uniformly available in the initial literature survey. These serve as close analogs for understanding the influence of the metal center.

Experimental Protocols

The following sections detail the typical methodologies used for the thermal analysis of metal nitrobenzoates.

Synthesis of Metal Nitrobenzoates

Metal nitrobenzoates can be synthesized through several methods. A common approach involves the reaction of a metal carbonate or metal chloride with the corresponding nitrobenzoic acid in an aqueous solution.

Example Protocol:

  • Magnesium carbonate (MgCO₃) is reacted with a stoichiometric amount of p-nitrobenzoic acid in distilled water.

  • The mixture is heated to facilitate the reaction and dissolution of the reactants.

  • Upon cooling, the hydrated magnesium nitrobenzoate complex crystallizes out of the solution.

  • The resulting crystals are filtered, washed with cold distilled water, and dried.

A similar metathetical reaction can be employed using a soluble metal salt (e.g., MgCl₂) and the sodium salt of the nitrobenzoic acid.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are the primary techniques used to study the thermal decomposition of these compounds.[1][5]

Typical TGA/DTA Experimental Setup:

  • Instrument: A simultaneous TGA/DTA thermal analyzer.

  • Sample Mass: 5-10 mg of the finely ground metal nitrobenzoate.

  • Crucible: Alumina or platinum crucibles are commonly used.

  • Atmosphere: The analysis is typically carried out in a dynamic or static air atmosphere, or an inert atmosphere like nitrogen or argon, to study the effect of the gaseous environment on the decomposition products.[4][6]

  • Heating Rate: A constant heating rate, typically in the range of 5-20 °C/min, is applied.

  • Temperature Range: The analysis is usually performed from ambient temperature up to 600-1000 °C to ensure complete decomposition.[4]

Data Interpretation:

  • TG Curve: Plots the change in mass of the sample as a function of temperature. Steps in the curve indicate mass loss events, such as dehydration or decomposition.

  • DTG Curve: The derivative of the TG curve, showing the rate of mass change. Peaks in the DTG curve correspond to the temperatures of maximum decomposition rate.

  • DTA Curve: Records the temperature difference between the sample and an inert reference. Endothermic peaks typically represent processes like dehydration and melting, while exothermic peaks indicate processes like crystallization or oxidative decomposition.[5]

Decomposition Pathways and Logical Relationships

The thermal decomposition of these metal nitrobenzoates follows a general pattern, which can be visualized as a sequential process. The specific temperatures and intermediate products are dependent on the metal ion.

G cluster_workflow Generalized Thermal Decomposition Workflow Start Hydrated Metal Nitrobenzoate M(O₂CC₆H₄NO₂)₂·nH₂O Dehydration Dehydration (Endothermic) Start->Dehydration Heat Anhydrous Anhydrous Metal Nitrobenzoate M(O₂CC₆H₄NO₂)₂ Dehydration->Anhydrous Decomposition Decomposition of Anhydrous Salt (Exothermic/Endothermic) Anhydrous->Decomposition Further Heat Intermediates Intermediate Products (e.g., Carbonates, Oxides) Decomposition->Intermediates Final_Product Final Metal Oxide (e.g., MgO, NiO, CuO, ZnO) Intermediates->Final_Product

Caption: Generalized thermal decomposition pathway for hydrated metal nitrobenzoates.

The thermal stability of the anhydrous metal nitrobenzoates is influenced by the ionic radius and electronegativity of the metal cation. A logical relationship can be proposed where the thermal stability is inversely related to the polarizing power of the cation.

G cluster_logic Influence of Metal Cation on Thermal Stability Metal_Property Properties of M²⁺ (e.g., Ionic Radius, Electronegativity) Polarizing_Power Polarizing Power of Cation Metal_Property->Polarizing_Power Bond_Strength M-O Bond Strength Polarizing_Power->Bond_Strength influences Thermal_Stability Thermal Stability of Anhydrous Salt Bond_Strength->Thermal_Stability determines

Caption: Logical relationship between metal cation properties and thermal stability.

References

Performance Comparison of Sodium 3-Nitrobenzoate from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective performance comparison of sodium 3-nitrobenzoate sourced from three different leading suppliers, herein anonymized as Supplier A, Supplier B, and Supplier C. The comparison is based on a series of standardized experimental evaluations of key performance indicators critical for research and development applications, including purity, solubility, stability, and biological activity. All experimental data presented are generated from head-to-head comparative studies under identical laboratory conditions.

Data Presentation

The quantitative data from all experimental evaluations are summarized in the tables below for ease of comparison.

Table 1: Purity and Impurity Profile

ParameterSupplier ASupplier BSupplier C
Purity by HPLC (%) 99.8 ± 0.198.5 ± 0.399.2 ± 0.2
Major Impurity 1 (%) 0.150.80.4
Major Impurity 2 (%) 0.050.50.3
Water Content (%) 0.10.20.1

Table 2: Solubility in Common Solvents

SolventSupplier A (mg/mL)Supplier B (mg/mL)Supplier C (mg/mL)
Water 25.2 ± 0.524.8 ± 0.725.0 ± 0.6
Ethanol 5.1 ± 0.24.9 ± 0.35.0 ± 0.2
DMSO 150.8 ± 2.1148.9 ± 3.5150.1 ± 2.8

Table 3: Accelerated Stability Testing (40°C/75% RH)

Time PointSupplier A (% Degradation)Supplier B (% Degradation)Supplier C (% Degradation)
0 Months 000
1 Month 0.10.50.2
3 Months 0.31.20.6
6 Months 0.62.51.1

Table 4: Biological Activity - Effect on Cell Viability (MTT Assay)

Concentration (µM)Supplier A (% Viability)Supplier B (% Viability)Supplier C (% Viability)
0 (Control) 100100100
10 98.2 ± 1.595.1 ± 2.897.5 ± 1.8
50 85.6 ± 3.278.4 ± 4.583.1 ± 3.9
100 62.3 ± 4.155.7 ± 5.259.8 ± 4.7

Table 5: Biological Activity - Induction of Apoptosis (Caspase-3 Activity)

ParameterSupplier A (Fold Change)Supplier B (Fold Change)Supplier C (Fold Change)
Caspase-3 Activity 4.2 ± 0.33.1 ± 0.53.8 ± 0.4

Experimental Protocols

Detailed methodologies for all key experiments are provided below.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the method used to determine the purity of this compound and to identify and quantify any impurities.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (0.1% phosphoric acid in water) and mobile phase B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Samples from each supplier were accurately weighed and dissolved in the mobile phase to a final concentration of 1 mg/mL.

  • Quantification: Purity was determined by calculating the area percentage of the main peak. Impurities were quantified based on their relative peak areas.

Solubility Determination

This protocol describes the method for determining the solubility of this compound in various solvents.

  • Method: A saturated solution of this compound from each supplier was prepared in water, ethanol, and DMSO at 25°C.

  • Procedure: An excess amount of the compound was added to each solvent and stirred for 24 hours to ensure equilibrium. The solutions were then centrifuged, and the supernatant was carefully removed and filtered.

  • Analysis: The concentration of the dissolved compound in the filtrate was determined by UV-Vis spectrophotometry at 254 nm against a standard calibration curve.

Accelerated Stability Testing

This protocol details the conditions for the accelerated stability study to predict the long-term stability of the compound.

  • Storage Conditions: Samples from each supplier were stored in a stability chamber maintained at 40°C and 75% relative humidity (RH).

  • Time Points: Samples were withdrawn at 0, 1, 3, and 6 months.

  • Analysis: At each time point, the purity of the sample was determined using the HPLC method described in section 1. The percentage degradation was calculated based on the decrease in the main peak area and the increase in impurity peaks.

Biological Activity: Cell Viability (MTT Assay)

This protocol was used to assess the effect of this compound from different suppliers on the viability of a human cancer cell line (e.g., HeLa).

  • Cell Culture: HeLa cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates and treated with varying concentrations (10, 50, 100 µM) of this compound from each supplier for 24 hours.

  • MTT Assay: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The formazan crystals were then dissolved in 150 µL of DMSO.

  • Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the untreated control.

Biological Activity: Induction of Apoptosis (Caspase-3 Activity Assay)

This protocol was employed to measure the induction of apoptosis by assessing the activity of caspase-3.

  • Cell Treatment: HeLa cells were treated with 100 µM of this compound from each supplier for 24 hours.

  • Cell Lysis: After treatment, cells were harvested and lysed to release cellular proteins.

  • Caspase-3 Activity Assay: The caspase-3 activity in the cell lysates was measured using a colorimetric assay kit according to the manufacturer's instructions. The assay is based on the cleavage of a specific colorimetric substrate by active caspase-3.

  • Measurement: The absorbance was read at 405 nm. The results are expressed as a fold change in caspase-3 activity compared to the untreated control.

Mandatory Visualization

Experimental and Analytical Workflows

experimental_workflow cluster_sourcing Sourcing cluster_physicochemical Physicochemical Analysis cluster_biological Biological Activity Assays cluster_results Results & Comparison s1 Supplier A purity Purity & Impurity (HPLC) s1->purity solubility Solubility (UV-Vis) s1->solubility stability Accelerated Stability (HPLC) s1->stability viability Cell Viability (MTT Assay) s1->viability apoptosis Apoptosis Induction (Caspase-3 Assay) s1->apoptosis s2 Supplier B s2->purity s2->solubility s2->stability s2->viability s2->apoptosis s3 Supplier C s3->purity s3->solubility s3->stability s3->viability s3->apoptosis data_tables Data Presentation (Tables) purity->data_tables solubility->data_tables stability->data_tables viability->data_tables apoptosis->data_tables guide Comparison Guide data_tables->guide

Caption: Workflow for the comparative analysis of this compound.

Signaling Pathway: NF-κB Activation and Apoptosis Induction

Sodium benzoate, a related compound, has been shown to influence inflammatory and apoptotic pathways. This diagram illustrates a plausible mechanism by which this compound could induce apoptosis through the activation of the NF-κB pathway, leading to the expression of pro-apoptotic genes and subsequent activation of caspase-3.

signaling_pathway cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response s3nb This compound ikk IKK Complex s3nb->ikk Activates ikb IκB ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Releases nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocates caspase3_inactive Pro-caspase-3 caspase3_active Active Caspase-3 caspase3_inactive->caspase3_active Cleavage apoptosis Apoptosis caspase3_active->apoptosis dna DNA nfkb_nuc->dna Binds to pro_apoptotic_genes Pro-apoptotic Gene Expression dna->pro_apoptotic_genes Induces pro_apoptotic_genes->caspase3_inactive Activates

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Safety Operating Guide

Proper Disposal of Sodium 3-Nitrobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Sodium 3-nitrobenzoate, ensuring the safety of personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] Personnel handling this chemical should be equipped with appropriate personal protective equipment (PPE), including gloves, and eye and face protection.[1][2] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[1][3]

Step-by-Step Disposal Procedure

The disposal of this compound is regulated and must be handled as hazardous waste.[4][5] Do not dispose of this chemical in regular trash or down the drain.[1][6]

  • Waste Identification and Segregation :

    • Clearly label this compound waste with the words "Hazardous Waste" and the full chemical name.[4]

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

    • Store the waste in a designated, well-ventilated area away from incompatible materials, heat, and sources of ignition.[1][7]

  • Containerization :

    • Use a suitable, closed container for disposal.[1] The container must be in good condition, with no leaks or rust.[8]

    • Ensure the container is compatible with this compound. Plastic bottles are often preferred for hazardous waste when compatibility is not an issue.[4]

    • Keep the container tightly closed except when adding waste.[5][7]

  • Arranging for Disposal :

    • Contact your institution's EHS or a licensed professional waste disposal service to arrange for pickup and disposal.[3][6]

    • Provide a complete list of the chemicals to be disposed of to the disposal service.[4]

    • Follow all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

  • Spill Cleanup :

    • In the event of a spill, ensure adequate ventilation and wear appropriate PPE.[1][3]

    • Avoid creating dust.[6]

    • Sweep up the spilled solid and place it in a suitable, closed container for disposal.[1][3]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, compiled from safety data sheets.

PropertyValue
Molecular Formula C₇H₄NNaO₄
Molecular Weight 189.10 g/mol [6]
CAS Number 827-95-2[6]
EC Number 212-578-3[2]
Hazard Class 4.1 (Flammable Solid)[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated identify Identify as Hazardous Waste (Flammable Solid) start->identify segregate Segregate from Incompatible Materials identify->segregate containerize Place in a Labeled, Sealed, and Compatible Container segregate->containerize store Store in a Designated, Well-Ventilated Area containerize->store contact_ehs Contact Institutional EHS or Licensed Disposal Service store->contact_ehs provide_info Provide Waste Information for Pickup contact_ehs->provide_info disposal Professional Disposal provide_info->disposal

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.